3-(Boc-amino)-5,5-difluoropiperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(5,5-difluoropiperidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-10(11,12)6-13-5-7/h7,13H,4-6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEASWFMIYVAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-(Boc-amino)-5,5-difluoropiperidine: Synthesis, Characterization, and Applications in Drug Discovery
For Immediate Release
This technical guide provides an in-depth overview of 3-(Boc-amino)-5,5-difluoropiperidine (CAS Number: 1303973-94-5), a fluorinated heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development.[1][2][3][4] This document details the compound's chemical properties, a robust synthetic pathway adapted from established literature, comprehensive characterization methodologies, and its strategic applications in medicinal chemistry.
Introduction: The Strategic Value of Fluorinated Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets. The introduction of fluorine atoms into this scaffold, as seen in this compound, offers a powerful strategy for modulating a molecule's physicochemical and pharmacokinetic properties.
The geminal difluoro group at the 5-position is particularly noteworthy. It can significantly alter local electronics, pKa, metabolic stability, and lipophilicity, often leading to improved drug-like properties.[5] The Boc-protected amine at the 3-position provides a versatile handle for subsequent chemical modifications, making this compound a valuable intermediate for the synthesis of complex drug candidates.
Physicochemical and Structural Data
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1303973-94-5 | [1][2][4] |
| Molecular Formula | C₁₀H₁₈F₂N₂O₂ | [4] |
| Molecular Weight | 236.26 g/mol | [1][4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [4] |
| InChI Key | NZEASWFMIYVAAZ-UHFFFAOYSA-N | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence, leveraging established methods for the construction of the difluoropiperidine core. The following protocol is adapted from the robust synthesis of 5-amino-3,3-difluoropiperidines reported by Surmont et al. in Organic & Biomolecular Chemistry (2010), a key publication in this field. This pathway involves the cyclization of a difluorinated pentenylamine precursor.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Disclaimer: The following protocol is a representative synthesis adapted from published procedures for analogous compounds. Researchers should conduct their own risk assessments and optimization studies.
Step 1: N-Halosuccinimide-Induced Cyclization of N-benzyl-N-(2,2-difluoropent-4-enyl)amine
-
Dissolve N-benzyl-N-(2,2-difluoropent-4-enyl)amine (1 equiv.) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) (1 equiv.) portion-wise.
-
Stir the mixture at 0 °C for 2 hours.
-
Remove the solvent under reduced pressure. The resulting crude 1-benzyl-5-halo-3,3-difluoropiperidine can be used in the next step after filtration to remove succinimide.
Causality: This key step constructs the piperidine ring. The electrophilic halogen from the N-halosuccinimide adds to the double bond, inducing an intramolecular cyclization via the nucleophilic amine.
Step 2: Azide Displacement
-
Dissolve the crude 1-benzyl-5-halo-3,3-difluoropiperidine (1 equiv.) in a suitable solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃, ~1.2 equiv.).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the mixture into water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic phases with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 5-azido-1-benzyl-3,3-difluoropiperidine.
Causality: The azide anion is a potent nucleophile that displaces the halide at the 5-position via an Sₙ2 reaction, setting the stage for the introduction of the amino group.
Step 3: Reduction of the Azide
-
Dissolve 5-azido-1-benzyl-3,3-difluoropiperidine (1 equiv.) in methanol (MeOH).
-
Add 10% Palladium on carbon (Pd/C) (10 wt%).
-
Stir the mixture under a hydrogen atmosphere (1-2 bar) at room temperature for 48 hours.
-
Filter the reaction mixture through Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 5-amino-1-benzyl-3,3-difluoropiperidine.
Causality: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines. The palladium catalyst facilitates the addition of hydrogen across the azide functional group, liberating nitrogen gas.
Step 4: Boc Protection of the Amino Group
-
Dissolve 5-amino-1-benzyl-3,3-difluoropiperidine (1 equiv.) in a suitable solvent like DCM.
-
Add a base such as triethylamine (Et₃N, ~1.5 equiv.).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, ~1.1 equiv.) dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography.
Causality: The Boc group is a standard protecting group for amines. It is stable to a wide range of reaction conditions but can be easily removed under acidic conditions. This step ensures the selective reactivity of the piperidine nitrogen in subsequent steps if needed.
Step 5: Debenzylation to Yield the Final Product
-
Dissolve the Boc-protected intermediate (1 equiv.) in an appropriate solvent (e.g., ethanol or ethyl acetate).
-
Add a palladium catalyst, such as Pd/C (10 wt%).
-
Stir the mixture under a hydrogen atmosphere (e.g., 4-5 bar) at room temperature for 15-24 hours.
-
Filter the mixture through Celite® and concentrate the filtrate to yield this compound.
Causality: The N-benzyl group is removed via hydrogenolysis. The palladium catalyst facilitates the cleavage of the C-N bond, replacing the benzyl group with a hydrogen atom to yield the final secondary amine.
Analytical Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), and complex multiplets for the piperidine ring protons.
-
¹³C NMR: Will display signals for the Boc carbonyl and quaternary carbon, as well as the piperidine carbons. The carbon bearing the gem-difluoro group will appear as a triplet due to C-F coupling.
-
¹⁹F NMR: A key diagnostic tool, expected to show signals characteristic of a gem-difluoro group on a saturated ring system.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show the protonated molecular ion [M+H]⁺, confirming the molecular weight of 236.26.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch (carbamate), C=O stretch (carbamate), and C-F bonds are expected.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Applications in Medicinal Chemistry and Drug Discovery
While specific, publicly disclosed applications of this compound are nascent, its structural motifs point to significant potential in drug development. The non-fluorinated analog, (R)-3-(Boc-amino)piperidine, is a crucial intermediate in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors like Alogliptin and Linagliptin, which are used to treat type 2 diabetes.[6]
The incorporation of the gem-difluoro group in the piperidine ring is a well-established strategy in medicinal chemistry to:
-
Enhance Metabolic Stability: The C-F bond is stronger than the C-H bond, and the fluorine atoms can block sites of oxidative metabolism.
-
Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, affecting its ionization state at physiological pH and potentially improving cell permeability and oral absorption.
-
Alter Conformation: The presence of the difluoro group can influence the conformational preference of the piperidine ring, which can lead to improved binding affinity for a target protein.
Given these benefits, this compound is a highly attractive building block for the synthesis of novel therapeutic agents targeting a wide range of diseases, including metabolic disorders, central nervous system diseases, and oncology.[5]
Safety, Handling, and Storage
As a fine chemical intended for research, this compound should be handled with appropriate precautions. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds suggest the following:
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Hazards: May cause skin, eye, and respiratory tract irritation.
Researchers must consult the supplier-specific SDS before handling this compound.
Conclusion
This compound is a valuable and versatile building block for modern drug discovery. Its synthesis, while multi-stepped, is achievable through established chemical transformations. The strategic placement of the gem-difluoro group and the synthetically tractable Boc-protected amine make it a compelling starting material for the creation of next-generation therapeutics with potentially enhanced pharmacological profiles. This guide provides a foundational understanding of its synthesis, characterization, and strategic importance for scientists working at the forefront of medicinal chemistry.
References
- PubChem. (n.d.). 3-(Boc-amino)piperidine. National Center for Biotechnology Information.
- Surmont, R., Verniest, G., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(20), 4514–4517. [Link]
- Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of (R)-3-(Boc-Amino)piperidine in Modern Pharmaceutical Synthesis.
Sources
- 1. tert-butyl N-(5,5-difluoropiperidin-3-yl)carbamate, CasNo.1303973-94-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 2. 1303973-94-5 | CAS DataBase [m.chemicalbook.com]
- 3. 1303973-94-5 | tert-Butyl (5,5-difluoropiperidin-3-yl)carbamate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Buy Tert-butyl (R)-(3,3-difluoropiperidin-4-YL)carbamate (EVT-12585581) [evitachem.com]
- 6. nbinno.com [nbinno.com]
A Comprehensive Technical Guide to the Synthesis of 3-(Boc-amino)-5,5-difluoropiperidine: A Key Building Block for Modern Drug Discovery
Introduction: The Rising Prominence of Fluorinated Piperidines in Medicinal Chemistry
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets. In recent years, the strategic incorporation of fluorine atoms into these scaffolds has emerged as a powerful tool in drug design.[1][2] The unique physicochemical properties of fluorine, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2]
Specifically, the gem-difluoro motif (CF2) offers a sterically unobtrusive isostere for a carbonyl group or a methylene bridge, while significantly altering local electronics and conformational preferences. This has led to a surge in the development of synthetic methodologies for accessing fluorinated piperidines as valuable building blocks for novel therapeutics.[3][4][5] This guide provides an in-depth technical overview of a robust and adaptable synthetic route to 3-(Boc-amino)-5,5-difluoropiperidine, a versatile intermediate for the synthesis of a new generation of drug candidates.
Strategic Approach to the Synthesis of this compound
The synthesis of this compound presents a unique set of challenges, primarily centered around the controlled introduction of the gem-difluoro group and the stereoselective installation of the protected amino functionality. A logical and efficient synthetic strategy, as outlined below, proceeds through the construction of a suitable piperidone precursor, followed by gem-difluorination, and finally, the introduction and protection of the amino group.
Figure 1: Overall synthetic strategy for this compound.
Part 1: Synthesis of the Key Intermediate: N-Benzyl-3-aminopiperidin-5-one
The synthesis commences with the preparation of a suitable piperidone precursor. For this purpose, N-benzyl protection is employed for the piperidine nitrogen, offering stability during the initial synthetic steps and facile removal via hydrogenolysis at a later stage. The 3-amino group can be introduced via various methods, with one common approach involving the use of a chiral starting material to ensure enantiopurity if desired. For the purpose of this guide, we will focus on a racemic synthesis.
A plausible route to N-benzyl-3-aminopiperidin-5-one starts from commercially available materials and involves the formation of the piperidine ring followed by functional group manipulations.
Experimental Protocol: Synthesis of N-Benzyl-3-aminopiperidin-5-one
A multi-step synthesis starting from readily available precursors is often employed. One such approach involves the Dieckmann condensation of a suitably substituted diester, followed by decarboxylation and subsequent functional group transformations to introduce the amino group at the 3-position.
Part 2: The Critical Step: Gem-Difluorination of the Piperidone Core
The introduction of the gem-difluoro group at the 5-position of the piperidone ring is the cornerstone of this synthesis. This transformation is typically achieved using a deoxofluorinating agent. While several reagents are available, diethylaminosulfur trifluoride (DAST) and its analogues, such as Deoxo-Fluor®, are commonly employed for this purpose. The choice of fluorinating agent and reaction conditions is critical to ensure high yields and minimize side reactions.
Mechanism of Deoxofluorination with DAST
The reaction of a ketone with DAST proceeds through the initial formation of a halosulfurane intermediate. Subsequent nucleophilic attack by the fluoride ion and elimination of sulfur dioxide and diethylamine yields the desired gem-difluoride.
Figure 2: Simplified mechanism of deoxofluorination of a ketone using DAST.
Experimental Protocol: Gem-Difluorination of N-Benzyl-3-aminopiperidin-5-one
Caution: Reactions with DAST and other deoxofluorinating agents should be carried out in a well-ventilated fume hood by trained personnel, as they can release toxic and corrosive byproducts.
-
Reaction Setup: To a solution of N-benzyl-3-aminopiperidin-5-one in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C, add DAST dropwise.
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-benzyl-3-amino-5,5-difluoropiperidine.
| Parameter | Value |
| Starting Material | N-Benzyl-3-aminopiperidin-5-one |
| Reagent | Diethylaminosulfur trifluoride (DAST) |
| Solvent | Anhydrous Dichloromethane |
| Temperature | -78 °C to room temperature |
| Typical Yield | 60-75% |
Table 1: Typical Reaction Parameters for Gem-Difluorination.
Part 3: Final Steps: Deprotection and Boc-Protection
With the gem-difluoro group installed, the final steps involve the removal of the N-benzyl protecting group and the subsequent protection of both the piperidine nitrogen and the 3-amino group with the tert-butoxycarbonyl (Boc) group.
Experimental Protocol: Debenzylation and Boc-Protection
-
Debenzylation: The N-benzyl-3-amino-5,5-difluoropiperidine is dissolved in a suitable solvent, such as methanol or ethanol, and subjected to catalytic hydrogenation in the presence of palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude 3-amino-5,5-difluoropiperidine, which is often isolated as a salt (e.g., hydrochloride or trifluoroacetate).
-
Boc-Protection: The crude 3-amino-5,5-difluoropiperidine is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water or dichloromethane) and treated with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base, such as sodium bicarbonate or triethylamine. The reaction is stirred at room temperature until complete conversion is observed. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.
| Parameter | Value |
| Starting Material | N-Benzyl-3-amino-5,5-difluoropiperidine |
| Debenzylation Reagent | H2, Pd/C |
| Boc-Protection Reagent | Di-tert-butyl dicarbonate ((Boc)2O) |
| Base | NaHCO3 or Et3N |
| Typical Overall Yield (2 steps) | 70-85% |
Table 2: Typical Reaction Parameters for Deprotection and Boc-Protection.
Characterization of this compound
The final product should be thoroughly characterized to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the Boc group, piperidine ring protons (with characteristic splitting due to fluorine coupling), and the NH protons. |
| ¹⁹F NMR | A signal corresponding to the gem-difluoro group, likely a triplet or a more complex multiplet due to coupling with adjacent protons. |
| ¹³C NMR | Signals for the Boc group, the piperidine ring carbons (with the carbon bearing the fluorine atoms showing a characteristic triplet due to C-F coupling), and the carbonyl carbon of the Boc group. |
| Mass Spectrometry | The expected molecular ion peak [M+H]⁺. |
| Melting Point | A sharp melting point for a crystalline solid. |
Table 3: Key Characterization Data for this compound.
Conclusion and Future Outlook
The synthetic route detailed in this guide provides a reliable and adaptable method for the preparation of this compound. This versatile building block opens the door to a wide range of novel fluorinated piperidine derivatives for evaluation in drug discovery programs. The strategic introduction of the gem-difluoro moiety can lead to compounds with improved pharmacokinetic and pharmacodynamic properties. Further optimization of the reaction conditions and exploration of alternative fluorinating agents and synthetic routes will continue to be an active area of research, driving the development of next-generation therapeutics.
References
- Le Roch, M., Renault, J., Argouarch, G., & Roisnel, T. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link][3][4][5][6]
- Al-Zoubi, R. M., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry. [Link][7][8]
- Glorius, F., et al. (2019). Application of the all-cis-(multi)fluorinated piperidine building blocks.
- Pannecoucke, X., et al. (2015). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. The Journal of Organic Chemistry. [Link][9]
- Trofymchuk, S., et al. (2021). Synthesis of conformationally restricted β-gem-difluorinated pyrrolidines and piperidines. American Chemical Society. [Link][10]
- Zhdankin, V. V. (2014). gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. European Journal of Organic Chemistry. [Link][2]
- Singh, S. K., et al. (2014). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B. [Link][11]
- Kadyrov, R. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Synthesis. [Link][12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of 3-(Boc-amino)-5,5-difluoropiperidine
Abstract
This technical guide provides a comprehensive structural analysis of 3-(Boc-amino)-5,5-difluoropiperidine, a fluorinated heterocyclic scaffold of significant interest in modern drug discovery. The strategic incorporation of gem-difluoro groups and a Boc-protected amine profoundly influences the molecule's physicochemical properties, conformational behavior, and metabolic stability. This document offers researchers, scientists, and drug development professionals a detailed examination of this molecule, grounded in established principles and data from closely related analogues. We will explore rational synthetic approaches, in-depth conformational analysis, and a multi-faceted spectroscopic characterization. The methodologies and interpretations presented herein are designed to serve as a robust framework for the evaluation and application of this valuable building block in the design of next-generation therapeutics.
Introduction: The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry
The piperidine ring is a ubiquitous scaffold in a vast number of biologically active compounds and approved pharmaceuticals.[1][2] Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The introduction of fluorine into this privileged scaffold has emerged as a powerful strategy in drug design.[3][4] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the C-F bond, can be leveraged to modulate key molecular attributes:
-
Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, thereby increasing a drug's half-life and bioavailability.[4]
-
Lipophilicity and Permeability: The strategic placement of fluorine can fine-tune a molecule's lipophilicity (logP), which is critical for membrane permeability and overall ADME (absorption, distribution, metabolism, and excretion) properties.[4]
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the piperidine nitrogen. This can be crucial for optimizing drug-receptor interactions and reducing off-target effects like hERG channel affinity, which is associated with cardiac toxicity.[3]
-
Conformational Control: Fluorine can exert significant stereoelectronic effects, influencing the conformational preferences of the piperidine ring and locking it into a bioactive conformation, which can enhance binding affinity to the target protein.[4][5]
The subject of this guide, this compound, combines the conformational rigidity imparted by the gem-difluoro group at the 5-position with a versatile Boc-protected amine at the 3-position, making it a highly valuable and synthetically accessible building block for fragment-based drug discovery (FBDD) and lead optimization campaigns.[3]
Synthesis Strategy: A Proposed Route
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Representative Synthetic Approach
The following protocol is a conceptualized procedure based on analogous syntheses.[6]
-
Gem-Difluorination of a Piperidone Precursor:
-
To a solution of a suitable N-protected 3-aminopiperidin-5-one in dichloromethane (DCM) at -78 °C, add diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent dropwise.
-
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.
-
Quench the reaction cautiously with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting N-protected 3-amino-5,5-difluoropiperidine by column chromatography.
-
-
Deprotection and Boc Protection:
-
If a protecting group other than Boc was used for the nitrogen (e.g., benzyl), it would be removed at this stage. For instance, a benzyl group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[6]
-
To a solution of the deprotected 3-amino-5,5-difluoropiperidine in a suitable solvent (e.g., DCM or THF), add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine or diisopropylethylamine.
-
Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
The final product, this compound, can be purified by crystallization or column chromatography.
-
Conformational Analysis: The Impact of Gem-Difluorination
The piperidine ring exists predominantly in a chair conformation. The introduction of substituents, particularly electronegative ones like fluorine, can significantly influence the equilibrium between the two possible chair conformers. In the case of this compound, the gem-difluoro group at the 5-position and the Boc-amino group at the 3-position dictate the conformational landscape.
Computational studies and NMR analysis of related fluorinated piperidines have revealed a preference for an axial orientation of the C-F bond.[5][7][8][9] This preference is driven by a combination of stereoelectronic effects, including:
-
Hyperconjugation: An anomeric effect can occur, involving the donation of electron density from an axial lone pair of the nitrogen atom into the antibonding orbital (σ*) of the axial C-F bond.
-
Dipole Minimization: An axial arrangement of the C-F bond can lead to a more favorable overall molecular dipole moment.[9]
-
Charge-Dipole Interactions: In the protonated form, a favorable interaction can exist between the positive charge on the nitrogen (N-H+) and the negative end of the C-F dipole when the fluorine is in the axial position.[10]
For this compound, the bulky Boc-amino group at the C3 position will strongly prefer an equatorial orientation to minimize steric hindrance. The gem-difluoro group at C5 will have one fluorine in an axial position and one in an equatorial position. The interplay of these factors will result in a relatively rigid conformational preference.
Caption: Conformational equilibrium of this compound. (Note: Image placeholders would be replaced with actual chemical structure images).
The conformational preference can be experimentally verified using NMR spectroscopy, specifically through the analysis of coupling constants (J-values), as will be discussed in the spectroscopic analysis section.
Spectroscopic Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the detailed structure and conformation of this molecule in solution.
¹H NMR: The proton NMR spectrum will provide information on the number of different proton environments and their connectivity. Key expected signals include:
-
A singlet at ~1.4 ppm integrating to 9 protons, characteristic of the tert-butyl group of the Boc protector.[11]
-
A broad singlet for the N-H proton of the carbamate.
-
A series of complex multiplets in the region of 1.5-4.0 ppm corresponding to the protons on the piperidine ring. The protons adjacent to the gem-difluoro group (at C4 and C6) will exhibit complex splitting patterns due to coupling with both protons and fluorine.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom.
-
Signals for the tert-butyl group carbons around 28 ppm and ~80 ppm (quaternary carbon).[11]
-
The carbonyl carbon of the Boc group will appear around 155 ppm.[11]
-
The piperidine ring carbons will resonate between ~40-60 ppm. The C5 carbon, directly attached to the two fluorine atoms, will appear as a triplet due to C-F coupling, with a characteristic large coupling constant (J ≈ 245 Hz), and its chemical shift will be significantly downfield, likely in the range of 115-120 ppm.[6] The carbons adjacent to C5 (C4 and C6) will also show smaller C-F couplings.
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms.
-
For a gem-difluoro group on a chiral piperidine, the two fluorine atoms are diastereotopic and are expected to appear as two distinct signals, each being a doublet of multiplets, due to geminal F-F coupling and vicinal H-F couplings.[6] In some cases, they may appear as a complex multiplet. The chemical shifts are expected in the range of -95 to -105 ppm.[6]
| Nucleus | Expected Chemical Shift (ppm) | Key Features and Couplings |
| ¹H | ~1.4 | Singlet, 9H (Boc group) |
| 1.5 - 4.0 | Multiplets (piperidine ring protons) | |
| ¹³C | ~28 | CH₃ of Boc group |
| ~80 | Quaternary C of Boc group | |
| ~155 | C=O of Boc group | |
| 115 - 120 | Triplet, large ¹JCF (~245 Hz) for CF₂ | |
| ¹⁹F | -95 to -105 | Two distinct signals or a complex multiplet |
Table 1: Predicted NMR Spectroscopic Data for this compound.
Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum. Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration if needed.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours is typical for a sample of this concentration on a 400-500 MHz spectrometer.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is a quick experiment due to the high sensitivity of the ¹⁹F nucleus.
-
2D NMR: To confirm assignments, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the carbamate.[12]
-
C-H Stretch: Bands just below 3000 cm⁻¹ for the aliphatic C-H stretches.
-
C=O Stretch: A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ is a key diagnostic peak for the carbonyl group of the Boc protecting group.[6][13]
-
C-F Stretch: Strong absorption bands in the fingerprint region, typically between 1000-1200 cm⁻¹, corresponding to the C-F stretching vibrations.
Protocol for IR Data Acquisition
-
Sample Preparation: If the sample is a solid, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be taken and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
-
Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ should be observed, confirming the molecular weight of 236.26 g/mol .[14]
-
Fragmentation: A characteristic fragmentation pattern would be the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da) from the molecular ion.
Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer should be used to confirm the exact mass and elemental formula.
Conclusion
This compound is a synthetically accessible and conformationally defined building block with high potential in medicinal chemistry. Its structural analysis relies on a synergistic application of modern spectroscopic techniques. NMR spectroscopy, particularly ¹⁹F NMR, is indispensable for confirming the presence and environment of the fluorine atoms and for elucidating the conformational preferences of the piperidine ring. IR spectroscopy provides rapid confirmation of key functional groups, while mass spectrometry verifies the molecular weight and elemental composition. The protocols and interpretive guidelines presented in this document offer a robust framework for researchers to confidently characterize this and related fluorinated piperidine scaffolds, thereby accelerating their application in the design of novel therapeutics.
References
- Vertex AI Search. The Role of Fluorinated Pyridines in Modern Drug Discovery.
- Le Roch, M., et al. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.
- Priya A., Mahesh Kumar N., and Shachindra L. Nargund. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
- Nairoukh, Z., et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. 2020;26(28):6141-6146.
- Thibodeaux, C. J., et al. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry.
- Nairoukh, Z., et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition.
- ResearchGate. The conformational preferences of 3,5-difluoropiperidine derivatives.
- ResearchGate. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | Request PDF.
- O'Brien, A., et al. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. 2024.
- Nairoukh, Z., et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal.
- ResearchGate. The treated IR spectra of (A) Boc-Tyr-OH-Co-Boc-His-O-SG, (B)...
- ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).
- Nairoukh, Z., et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate.
- ResearchGate. Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. | Request PDF.
- PubChem. 3-(Boc-amino)piperidine.
- Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- Master Organic Chemistry. Protecting Groups for Amines: Carbamates.
- University of Colorado Boulder, Department of Chemistry. IR: amines.
- ResearchGate. Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R).
- MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- The Hebrew University of Jerusalem. Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference(Chem. Eur. J., 2020, 26, 10.1002/chem.202001355).
- The Royal Society of Chemistry. A computational triage approach to the synthesis of novel difluorocyclopentenes and fluorinated cycloheptadienes using thermal rearrangements.
- Scirp.org. Platinum Difluoride: A Theoretical and Computational Based Study.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound | CymitQuimica [cymitquimica.com]
conformational analysis of 5,5-difluoropiperidine derivatives
An In-Depth Technical Guide to the Conformational Analysis of 5,5-Difluoropiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] The strategic introduction of fluorine atoms into this privileged heterocycle can profoundly influence its physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[3][4][5][6] This guide provides a comprehensive technical overview of the , a class of compounds where the gem-difluoro substitution pattern introduces unique stereoelectronic effects that dictate the three-dimensional structure and, consequently, the biological activity. We will delve into the theoretical underpinnings and practical applications of both experimental and computational techniques used to elucidate the conformational landscape of these important molecules.
The Strategic Imperative of Fluorination in Piperidine Scaffolds
The piperidine ring is the most prevalent N-heterocycle in approved pharmaceuticals.[1] Its saturated, chair-like conformation provides a three-dimensional framework ideal for interacting with biological targets.[3] The introduction of fluorine, the most electronegative element, offers a powerful tool for fine-tuning molecular properties.[3][4] The strong carbon-fluorine (C-F) bond enhances metabolic stability, while the electronic effects of fluorine can modulate pKa and lipophilicity, improving bioavailability and membrane permeability.[3][5][6]
Specifically, gem-difluorination at the 5-position of the piperidine ring introduces a fascinating set of conformational constraints and stereoelectronic interactions. Understanding these effects is paramount for the rational design of novel therapeutics.
Fundamental Concepts in Piperidine Conformation
The piperidine ring typically adopts a low-energy chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either axial or equatorial positions. The interplay of steric hindrance and electronic effects determines the preferred orientation of these substituents.
A key stereoelectronic phenomenon in fluorinated heterocyles is the anomeric effect , which describes the tendency of an electronegative substituent adjacent to a heteroatom to favor an axial orientation over the sterically less hindered equatorial position.[7][8] This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of the heteroatom and the antibonding σ* orbital of the C-F bond.[8][9] While the classic anomeric effect involves substitution at the C2 position, analogous n -> σ* interactions can influence conformations in other fluorinated piperidines.
In 5,5-difluoropiperidines, the gem-difluoro group introduces significant local dipole moments and can engage in hyperconjugative interactions with adjacent C-H and C-C bonds, profoundly influencing the ring's puckering and the conformational preferences of other substituents.
Experimental Approaches to Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the solution-phase conformation of fluorinated piperidines.[10][11][12] Both ¹H and ¹⁹F NMR provide a wealth of structural information.
Key NMR Parameters:
-
³J(H,H) Coupling Constants: The magnitude of vicinal proton-proton coupling constants is dependent on the dihedral angle, as described by the Karplus equation. This allows for the determination of the relative orientation of protons on adjacent carbons and, by extension, the ring conformation.
-
³J(F,H) Coupling Constants: Vicinal fluorine-proton coupling constants are particularly informative for determining the axial or equatorial orientation of fluorine.[9][10] A large ³J(F,H) value (typically > 25 Hz) is indicative of an anti-periplanar (180°) relationship, which often corresponds to an axial fluorine and an axial proton.[10][13] Conversely, smaller coupling constants suggest a gauche relationship.
-
Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) provide through-space correlations between protons that are close in proximity, which is invaluable for determining stereochemical relationships and confirming conformational assignments.
Experimental Protocol: 1D ¹⁹F NMR and ¹H NMR of a 5,5-Difluoropiperidine Derivative
-
Sample Preparation: Dissolve 5-10 mg of the purified 5,5-difluoropiperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for HCl salts) in a high-quality NMR tube.[9][10] The choice of solvent is critical as solvent polarity can influence conformational equilibria.[10][11][12]
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to identify all proton resonances.
-
Use a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.
-
Typical parameters: 32 scans, relaxation delay of 1-2 s, spectral width of 12-16 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a 1D ¹⁹F NMR spectrum. Proton decoupling is often used to simplify the spectrum, but the coupled spectrum is necessary to determine J(F,H) values.
-
Typical parameters: 128 scans, relaxation delay of 1-2 s, appropriate spectral width for fluorinated compounds.
-
-
Data Analysis:
-
Integrate all signals in the ¹H and ¹⁹F spectra.
-
Measure the chemical shifts and coupling constants (J-values).
-
Carefully analyze the multiplicities of the signals, paying close attention to the large ³J(F,H) couplings that indicate through-bond relationships and can help assign axial/equatorial positions of neighboring protons.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY, HSQC, and HMBC spectra to unambiguously assign all ¹H and ¹³C resonances.
-
Acquire a NOESY or ROESY spectrum to identify through-space interactions and confirm the chair conformation and substituent orientations.
-
Single-Crystal X-ray Crystallography
X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and dihedral angles.[14][15] This technique is invaluable for validating the conformational preferences observed in solution by NMR and predicted by computational methods.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for single-crystal X-ray crystallography.
Methodology:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[14]
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.[14]
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.[16]
Computational Chemistry Approaches
Computational methods, particularly Density Functional Theory (DFT), are indispensable for understanding the conformational landscape of 5,5-difluoropiperidine derivatives.[9][10] They allow for the calculation of the relative energies of different conformers, providing insights into their populations at equilibrium.
Workflow: DFT-Based Conformational Analysis
Caption: A typical workflow for computational conformational analysis.
Protocol for DFT Calculations:
-
Initial Structure Generation: Build the 3D structure of the 5,5-difluoropiperidine derivative.
-
Conformational Search: Perform a systematic or stochastic conformational search using a lower level of theory (e.g., molecular mechanics) to identify all possible low-energy conformers.
-
DFT Optimization: Each identified conformer is then subjected to geometry optimization using a higher level of theory, such as DFT with a suitable functional and basis set (e.g., M06-2X/def2-QZVPP).[10]
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Solvation Effects: Since conformational preferences can be highly dependent on the solvent, it is crucial to include a solvation model, such as the Polarizable Continuum Model (PCM), in the calculations.[9][10][11]
-
Analysis: Compare the calculated Gibbs free energies (ΔG) of the conformers to determine their relative populations. The calculated geometric parameters and NMR parameters can then be compared with experimental data for validation.
Key Conformational Features of 5,5-Difluoropiperidines
While extensive studies on 3-fluoro- and 3,5-difluoropiperidines have shown a strong preference for axial fluorine, driven by hyperconjugation and charge-dipole interactions, the 5,5-difluoro substitution pattern presents a unique case.[9][10][12]
Caption: Factors influencing 5,5-difluoropiperidine conformation.
Expected Conformational Influences:
-
Ring Puckering: The C(5) position is not adjacent to the nitrogen atom, so the classic n_N -> σ*_CF anomeric effect is absent. However, the two C-F bonds will create a strong local dipole. The ring may pucker to minimize dipole-dipole repulsions.
-
Hyperconjugation: Stabilizing hyperconjugative interactions can still occur, for instance, between the σ orbitals of adjacent C-H or C-C bonds and the low-lying σ* orbitals of the C-F bonds.
-
Solvent Effects: The polarity of the solvent is expected to play a significant role.[10][11] More polar solvents may stabilize conformers with larger overall dipole moments.
Data Summary Table (Hypothetical Data for a 1-Substituted-5,5-difluoropiperidine):
| Conformer | Dihedral Angle (C4-C5-C6-N) | Calculated ΔG (kcal/mol, PCM in H₂O) | Key ³J(F,H) (Hz) |
| Chair A | 55.2° | 0.0 | F_ax-H_4ax: ~30 Hz, F_eq-H_6eq: ~15 Hz |
| Chair B | -54.8° | +1.5 | F_eq-H_4ax: ~12 Hz, F_ax-H_6eq: ~5 Hz |
| Twist-Boat | N/A | > 5.0 | Averaged values |
Conclusion
The is a multifaceted challenge that requires a synergistic application of high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and sophisticated computational modeling. The gem-difluoro group at the 5-position exerts a unique combination of steric and electronic effects that govern the conformational landscape of the piperidine ring. A thorough understanding of these conformational preferences is critical for drug development professionals seeking to leverage fluorine substitution for the optimization of lead compounds. This guide provides the foundational knowledge and practical protocols necessary to confidently undertake the conformational analysis of this important class of molecules.
References
- Vertex AI Search. (n.d.). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery.
- Vertex AI Search. (n.d.). The Importance of Fluorinated Heterocycles in Drug Design.
- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141–6146. [Link]
- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
- PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- Taylor & Francis Online. (n.d.). Key developments in fluorinated heterocycles.
- PubMed. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry, 26(28), 6141–6146. [Link]
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.
- ResearchGate. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- ResearchGate. (n.d.). The conformational preferences of 3,5-difluoropiperidine derivatives.
- Wikipedia. (n.d.). Anomeric effect.
- PubMed. (n.d.). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines.
- PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Benchchem. (n.d.). A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidine Derivatives.
- Vertex AI Search. (n.d.). FDIP—A Fast Diffraction Image Processing Library for X-ray Crystallography Experiments.
- Vertex AI Search. (n.d.). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation.
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Anomeric effect - Wikipedia [en.wikipedia.org]
- 8. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Strategic Incorporation of Gem-Difluorinated Piperidines in Modern Drug Discovery: A Technical Guide
Abstract
The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of approved pharmaceuticals.[1] The strategic introduction of fluorine, particularly as a gem-dinal difluoro group, has emerged as a powerful tactic to modulate the physicochemical and pharmacological properties of these vital heterocycles. This guide provides an in-depth technical overview of the synthesis, unique properties, and diverse applications of gem-difluorinated piperidines for researchers, scientists, and drug development professionals. We will explore the causality behind synthetic choices, the profound impact of gem-difluorination on molecular conformation and properties, and its successful application in the design of novel therapeutics.
Introduction: The Rationale for Gem-Difluorination of Piperidines
The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity.[2][3] The gem-difluoromethylene (CF2) group, in particular, serves as a unique bioisostere for various functional groups, including carbonyls, ethers, and even methylene groups, offering a nuanced approach to property modulation.[4][5] In the context of the piperidine ring, gem-difluorination provides a means to fine-tune basicity (pKa), lipophilicity (LogP), and conformational preferences, all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.[2][6][7] This guide will delve into the practical aspects of harnessing these effects for rational drug design.
Synthetic Strategies for Accessing Gem-Difluorinated Piperidines
The synthesis of gem-difluorinated piperidines can be broadly categorized by the position of the difluoromethylene group on the piperidine ring. Each substitution pattern presents unique synthetic challenges and opportunities.
Synthesis of 4,4-Difluoropiperidines
The 4,4-difluoropiperidine motif is a common target due to the synthetic accessibility of the corresponding piperidone precursor.
A primary and direct method for the synthesis of 4,4-difluoropiperidines is the deoxofluorination of N-protected 4-piperidones.
Protocol: Deoxofluorination using Diethylaminosulfur Trifluoride (DAST)
-
Starting Material: Dissolve tert-butyl 4-oxopiperidine-1-carboxylate in dry dichloromethane (DCM) and cool the solution to -40 °C under an inert atmosphere.[8]
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (3 equivalents) to the cooled solution.[8]
-
Reaction: Allow the reaction to stir at -20 °C for 4 hours, then let it warm to room temperature.[8]
-
Work-up: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with DCM (3 x 70 mL).[8]
-
Purification: Combine the organic layers, wash with water, and dry over a suitable drying agent (e.g., Na2SO4 or MgSO4). Concentrate the solution under reduced pressure to yield the crude product, which can be further purified by column chromatography.[8]
Causality of Experimental Choices:
-
N-Protection: The use of an N-protecting group, such as tert-butoxycarbonyl (Boc), is crucial to prevent side reactions with the highly reactive DAST reagent and to improve the solubility of the starting material in organic solvents.
-
Low Temperature: The reaction is conducted at low temperatures to control the reactivity of DAST and minimize the formation of byproducts.
-
Aqueous Work-up: The use of a saturated NaHCO3 solution is essential to quench any unreacted DAST and neutralize the acidic byproducts formed during the reaction.
Synthesis of 3,3-Difluoropiperidines
The synthesis of 3,3-difluoropiperidines often involves multi-step sequences starting from acyclic precursors.
A robust method involves the 1,4-addition of a difluoroacetyl synthon to an α,β-unsaturated nitrile, followed by reduction and cyclization.[9]
Protocol: Synthesis of N-Protected 3,3-Difluoroisonipecotic Acid
-
1,4-Addition: React a 3-substituted acrylonitrile with ethyl bromodifluoroacetate in the presence of copper powder to facilitate the 1,4-addition.[9]
-
Cyano Group Reduction: Reduce the nitrile functionality of the adduct using a suitable reducing agent, such as borane (BH3).[9]
-
Lactamization: Induce intramolecular cyclization to form the corresponding lactam.[9]
-
Lactam Reduction: Reduce the lactam to afford the N-protected 3,3-difluoropiperidine. This can be further functionalized to provide N-protected 3,3-difluoroisonipecotic acid.[9]
Synthesis of 2,2-Difluoropiperidines
The synthesis of 2,2-difluoropiperidines is often more challenging due to the proximity of the fluorine atoms to the nitrogen.
An approach for the synthesis of gem-difluoro-3-azabicyclo[3.n.1]alkane derivatives, which contain a 2,2-difluoropiperidine core, involves a double-Mannich addition followed by deoxofluorination.[2]
Impact of Gem-Difluorination on Physicochemical Properties
The introduction of a CF2 group into the piperidine ring has profound and predictable effects on its key physicochemical properties.
Basicity (pKa)
The strongly electron-withdrawing nature of the two fluorine atoms significantly reduces the basicity of the piperidine nitrogen.[6][7] This effect is distance-dependent, with the pKa reduction being more pronounced when the CF2 group is closer to the nitrogen atom (i.e., at the 2- or 3-position versus the 4-position).[10][11] This modulation of basicity can be advantageous in drug design, as it can reduce off-target effects at physiological pH and improve oral absorption.[6][7]
Lipophilicity (LogP)
The effect of gem-difluorination on lipophilicity is more complex and less intuitive.[2] While fluorine is highly electronegative, the CF2 group can either increase or decrease LogP depending on the overall molecular context.[2] In some cases, the introduction of a CF2 group can lead to a decrease in lipophilicity compared to its non-fluorinated counterpart.[5] This is often attributed to the reduced ability of the fluorinated analogue to form favorable interactions with the nonpolar solvent in the LogP measurement.
Conformational Preferences
The introduction of fluorine can significantly alter the conformational preferences of the piperidine ring.[12][13] In many instances, a fluorine atom on the piperidine ring prefers an axial orientation, which can be attributed to a combination of steric and electronic effects, including hyperconjugation and charge-dipole interactions.[12][13][14] This conformational locking can be a powerful tool in drug design to pre-organize a molecule for optimal binding to its biological target.[15][16]
| Property | General Effect of Gem-Difluorination | Rationale |
| Basicity (pKa) | Decrease | Strong inductive electron-withdrawing effect of fluorine atoms.[2][10] |
| Lipophilicity (LogP) | Variable (can increase or decrease) | Complex interplay of polarity, hydrogen bonding capability, and molecular shape.[2][5] |
| Conformation | Can favor axial orientation of fluorine | Hyperconjugation and charge-dipole interactions.[12][13][14] |
Applications in Medicinal Chemistry
The unique properties of gem-difluorinated piperidines have led to their incorporation into a variety of drug candidates across different therapeutic areas.
Bioisosteric Replacement
The CF2 group is an excellent bioisostere for a carbonyl group, as it mimics the steric and electronic properties of the carbonyl oxygen without the associated metabolic liabilities.[4][5] This strategy has been successfully employed to improve the pharmacokinetic profiles of numerous drug candidates.
Modulation of Receptor Selectivity and Potency
The conformational constraints imposed by gem-difluorination can lead to enhanced receptor selectivity and potency. By locking the piperidine ring in a specific conformation, it is possible to favor binding to the desired target while minimizing interactions with off-targets.
Improvement of Pharmacokinetic Properties
The reduction in pKa afforded by gem-difluorination can lead to improved oral absorption and bioavailability.[6][7] Additionally, the C-F bond is exceptionally strong, making gem-difluorinated compounds more resistant to metabolic degradation, which can lead to a longer half-life and improved drug efficacy.[2]
Case Study: 5-HT1D Receptor Ligands
In a study on 5-HT1D receptor ligands, the incorporation of fluorine into the piperidine ring was shown to significantly reduce the pKa of the compounds.[6][7] This reduction in basicity had a beneficial influence on oral absorption, demonstrating the practical utility of this strategy in drug development.[6][7]
Conclusion
Gem-difluorinated piperidines represent a valuable and versatile class of building blocks for modern drug discovery. The ability to rationally modulate key physicochemical properties such as basicity, lipophilicity, and conformation provides medicinal chemists with a powerful tool to address common challenges in drug development, including poor pharmacokinetics and off-target toxicity. A thorough understanding of the synthetic methodologies and the underlying principles governing the effects of gem-difluorination is essential for the successful application of this privileged scaffold in the design of next-generation therapeutics.
References
- gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. (n.d.). ResearchGate.
- Synthesis of 4-substituted 3,3-difluoropiperidines. (n.d.). PubMed.
- Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. (1999). PubMed.
- Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. (1999). ACS Publications.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). ResearchGate.
- gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. (n.d.). ResearchGate.
- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024). PMC.
- A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. (2022). Blumberg Institute.
- Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. (n.d.). ResearchGate.
- gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. (2023). ChemRxiv.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (n.d.). Wiley Online Library.
- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024). DiVA portal.
- The conformational preferences of fluorinated piperidine derivatives... (n.d.). ResearchGate.
- Applications of Fluorine in Medicinal Chemistry. (2015). ACS Publications.
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (n.d.). ResearchGate.
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). PubMed.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PMC.
- 4,4-difluoro-piperidine-compounds. (2013). Google Patents.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]
- 9. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
The Ascendant Role of Difluoropiperidine Scaffolds in Modern Drug Discovery: A Technical Guide
Introduction: The Strategic Imperative for Fluorination in Privileged Scaffolds
In the landscape of medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and valuable "privileged scaffolds," a testament to its frequent appearance in clinically successful drugs.[1][2] Its saturated, six-membered heterocyclic structure provides an ideal framework for presenting pharmacophoric elements in a defined three-dimensional space. However, the ever-present challenges in drug development—optimizing metabolic stability, fine-tuning basicity, and enhancing target engagement—necessitate innovative modifications to this venerable scaffold.
The introduction of fluorine into drug candidates has emerged as a powerful strategy to address these challenges.[3] The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and pharmacological profile. This guide delves into the burgeoning significance of a specific fluorinated motif: the difluoropiperidine scaffold. By examining the impact of geminal difluorination at the 3- and 4-positions of the piperidine ring, we will uncover the nuanced yet powerful effects this modification imparts on molecular conformation, basicity, lipophilicity, and, ultimately, biological activity. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the synthesis, properties, and applications of these increasingly important structural motifs.
The Foundational Impact of Gem-Difluorination on Physicochemical Properties
The strategic placement of a gem-difluoro group on the piperidine ring is not a mere substitution but a fundamental alteration of the scaffold's electronic and conformational landscape. These changes have profound implications for a molecule's pharmacokinetic and pharmacodynamic properties.
Modulation of Basicity (pKa): A Predictable Shift
The introduction of the highly electronegative fluorine atoms has a significant and predictable impact on the basicity of the piperidine nitrogen. The strong electron-withdrawing inductive effect of the CF2 group lowers the pKa of the piperidine nitrogen, making it less basic. This effect is more pronounced when the gem-difluoro group is closer to the nitrogen atom.
For instance, the pKa of 3,3-difluoropiperidine is approximately 7.4, a notable decrease from the pKa of piperidine itself (around 11.2).[4] In contrast, the pKa of 4,4-difluoropiperidine is around 8.5, illustrating the attenuation of the inductive effect with distance.[5] This ability to fine-tune pKa is of paramount importance in drug design, as it directly influences a compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and potential for off-target interactions, such as hERG channel binding.[5]
Lipophilicity (LogP): A Context-Dependent Outcome
While the impact on pKa is relatively straightforward, the effect of gem-difluorination on lipophilicity (LogP) is more complex and context-dependent.[6] While fluorine is the most electronegative element, a C-F bond is less polarizable than a C-H bond, which can lead to either an increase or a decrease in lipophilicity. The overall effect is influenced by the molecular environment surrounding the CF2 group.[6]
In the case of some difluoropiperidine derivatives, a slight increase in lipophilicity has been observed compared to their non-fluorinated counterparts.[7] However, in other contexts, the introduction of the CF2 group can lead to a decrease in LogP. This highlights the necessity of empirical determination of lipophilicity for each new series of compounds.
Table 1: Physicochemical Properties of Difluoropiperidine Scaffolds and Related Analogues
| Compound | pKa | cLogP | Reference(s) |
| Piperidine | ~11.2 | 0.84 | |
| 3,3-Difluoropiperidine | 7.4 | 0.29 | [4] |
| 4,4-Difluoropiperidine | 8.5 | 0.35 | [5] |
| N-Boc-3,3-difluoropiperidine | N/A | 2.1 | [7] |
| N-Boc-4,4-difluoropiperidine | N/A | 2.16 | [7] |
Conformational Consequences of Difluorination: Steering Molecular Shape
The introduction of fluorine atoms not only alters electronic properties but also exerts a significant influence on the conformational preferences of the piperidine ring. The piperidine ring typically adopts a chair conformation to minimize steric strain. The orientation of substituents (axial or equatorial) can have a profound impact on a molecule's interaction with its biological target.
Fluorine's small size and unique electronic properties introduce stabilizing and destabilizing interactions that can favor specific conformations. In many fluorinated piperidines, there is a notable preference for an axial orientation of the fluorine atom, a phenomenon attributed to a combination of electrostatic and hyperconjugative effects.[8][9] Specifically, favorable charge-dipole interactions between the electron-rich fluorine and the protonated nitrogen (N-H+) can stabilize the axial conformer.[10]
While much of the detailed research has focused on monofluorinated and vicinally difluorinated piperidines, the principles extend to gem-difluorinated systems.[8][9] The presence of the CF2 group can restrict the conformational flexibility of the ring, leading to a more defined three-dimensional structure. This pre-organization can reduce the entropic penalty upon binding to a target protein, potentially leading to higher binding affinity.[3][11]
Caption: General chair conformation of the piperidine ring illustrating axial and equatorial positions.
Synthetic Strategies for Accessing Difluoropiperidine Scaffolds
The growing interest in difluoropiperidine scaffolds has spurred the development of robust synthetic methodologies. The most common approaches involve the difluorination of a pre-existing piperidone core or the construction of the ring from fluorinated building blocks.
Synthesis of 4,4-Difluoropiperidine Derivatives
A prevalent method for the synthesis of 4,4-difluoropiperidine derivatives starts from the commercially available N-Boc-4-piperidone.[12]
Caption: General synthetic workflow for 4,4-difluoropiperidine derivatives.
Experimental Protocol: Synthesis of N-Boc-4,4-difluoropiperidine [12]
-
Fluorination of N-Boc-4-piperidone:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM) at 0 °C, slowly add Deoxofluor (bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-4,4-difluoropiperidine.
-
-
Boc Deprotection:
-
Dissolve N-Boc-4,4-difluoropiperidine (1.0 eq) in a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) in DCM (1:1).
-
Stir the solution at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to yield 4,4-difluoropiperidine hydrochloride as a solid, which can often be used without further purification.
-
Synthesis of 3,3-Difluoropiperidine Derivatives
The synthesis of 3,3-difluoropiperidine derivatives can be more challenging due to the proximity of the fluorine atoms to the nitrogen. One effective strategy involves a multi-step sequence starting from a suitably substituted acrylonitrile.[13]
Caption: Synthetic pathway to 4-substituted-3,3-difluoropiperidines.
Experimental Protocol: Synthesis of a 3,3-Difluoropiperidine Building Block [13]
-
1,4-Addition:
-
To a mixture of a 3-substituted acrylonitrile (1.0 eq) and copper powder (2.0 eq) in DMSO, add ethyl bromodifluoroacetate (1.5 eq) dropwise.
-
Heat the reaction mixture at 50-60 °C for 4-6 hours.
-
Cool the reaction, pour into water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield the difluoro-nitrile intermediate.
-
-
Reduction and Cyclization:
-
To a solution of the difluoro-nitrile (1.0 eq) in THF at 0 °C, add borane-dimethyl sulfide complex (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction and carefully quench with methanol, followed by 4M HCl.
-
Concentrate the mixture, basify with aqueous NaOH, and extract with DCM. The resulting amino alcohol can then undergo lactamization upon heating, often with azeotropic removal of water.
-
-
Lactam Reduction:
-
The resulting difluoro-lactam is then reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in THF to afford the desired 4-substituted-3,3-difluoropiperidine.
-
Biological Significance and Therapeutic Applications
The unique physicochemical and conformational properties of difluoropiperidine scaffolds have led to their exploration in a variety of therapeutic areas, most notably in the development of agents targeting the central nervous system (CNS) and in oncology.
Case Study: Dopamine D4 Receptor Antagonists for CNS Disorders
A significant body of work has focused on the incorporation of 3,3- and 4,4-difluoropiperidine scaffolds into dopamine D4 receptor antagonists.[14] The D4 receptor is a target for the treatment of schizophrenia and other neuropsychiatric disorders.
In a comprehensive structure-activity relationship (SAR) study, researchers synthesized and evaluated a series of 3,3- and 4,4-difluoropiperidine ethers as D4 antagonists.[14] The study revealed that the 4,4-difluoropiperidine scaffold, in particular, led to compounds with exceptional binding affinity and selectivity for the D4 receptor over other dopamine receptor subtypes.
For example, compound 14a from this study, which incorporates a 4,4-difluoropiperidine moiety, displayed a Ki of 0.3 nM for the D4 receptor and over 2000-fold selectivity against D1, D2, D3, and D5 receptors.[14] The improved CNS multiparameter optimization (MPO) scores for the 4,4-difluoro series compared to the 3,3-difluoro analogues were attributed to the more favorable pKa and cLogP values imparted by the gem-difluoro group at the 4-position.[5]
Table 2: Structure-Activity Relationship of Difluoropiperidine-based D4 Antagonists [14]
| Compound | Scaffold | R Group | D4 Ki (nM) | cLogP | CNS MPO Score |
| 7a | 3,3-Difluoro | 4-Fluorophenyl | 140 | >5.0 | <4.0 |
| 7b | 3,3-Difluoro | 3,4-Difluorophenyl | 320 | >5.0 | <4.0 |
| 8b | 4,4-Difluoro | 3,4-Difluorophenyl | 5.5 | 4.27 | 4.0 |
| 8c | 4,4-Difluoro | 3-Methylphenyl | 13 | 4.42 | 3.9 |
| 14a | 4,4-Difluoro | (structure not shown) | 0.3 | N/A | N/A |
Biological Evaluation Protocol: Radioligand Binding Assay for D4 Receptor Affinity (Ki) [8]
-
Materials:
-
Cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., HEK293 cells).
-
Radioligand: [³H]spiperone.
-
Test compounds (difluoropiperidine derivatives) at a range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific binding control: 10 µM haloperidol.
-
Glass fiber filters and a cell harvester.
-
-
Procedure:
-
In a 96-well plate, combine the assay buffer, serial dilutions of the test compound, radioligand (at a concentration close to its Kd), and cell membranes.
-
For non-specific binding wells, use the non-specific binding control instead of the test compound.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
Emerging Applications in Oncology and Neuroprotection
The utility of difluoropiperidine scaffolds extends beyond CNS targets. Their ability to confer metabolic stability and modulate physicochemical properties makes them attractive for incorporation into a wide range of therapeutic agents.
-
Oncology: The piperidine scaffold is a common feature in many kinase inhibitors.[15] The introduction of a gem-difluoro group can block sites of metabolism, prolonging the half-life of the drug. For example, replacing a metabolically labile C-H bond with a C-F bond can prevent oxidation by cytochrome P450 enzymes. Furthermore, the conformational rigidity imparted by the difluoro group can enhance binding to the kinase active site.[16] While specific examples of clinically approved drugs featuring a difluoropiperidine core are still emerging, this remains an active area of research.[13][17]
-
Neuroprotection: In the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, there is a constant search for novel scaffolds that can deliver compounds across the blood-brain barrier and engage with CNS targets.[18] The modulation of lipophilicity and pKa by difluorination can be strategically employed to optimize brain penetration. Several neuroprotective agents are based on piperidine-containing structures, and the incorporation of difluoro-motifs is a logical next step in the development of more effective therapies.[16]
Conclusion and Future Perspectives
The difluoropiperidine scaffold represents a significant advancement in the strategic application of fluorine in medicinal chemistry. The gem-difluoro group is not merely a bioisostere for a methylene or carbonyl group but a powerful modulator of the piperidine ring's fundamental properties. The ability to predictably tune basicity, influence lipophilicity, and impose conformational constraints provides drug discovery teams with a versatile tool to overcome common developability hurdles.
The successful application of 4,4-difluoropiperidine in the development of highly potent and selective D4 receptor antagonists serves as a compelling proof of concept. As synthetic methodologies become more robust and accessible, we can anticipate the broader integration of difluoropiperidine scaffolds across a wider range of therapeutic targets, including kinases, G-protein coupled receptors, and enzymes. The future of drug design will undoubtedly be shaped by the continued exploration and rational application of such strategically fluorinated privileged structures.
References
- Fluorine in drug discovery: Role, design and case studies. (URL not available)
- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central.
- CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride. Google Patents.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate.
- gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate.
- 3,3-Difluoropiperidine | C5H9F2N | CID 2758350. PubChem.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed.
- pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate.
- Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. … ResearchGate.
- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- Privileged Scaffolds for Library Design and Drug Discovery. PubMed Central.
- Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Cambridge Open Engage.
- Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv.
- CN103204801A - Synthesis method for N-Boc-3-piperidone. Google Patents.
- Synthesis of 4-substituted 3,3-difluoropiperidines. PubMed.
- Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids. PubMed.
- A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv.
- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. Google Patents.
- Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed.
- FDA-approved kinase inhibitors containing unsymmetrically disubstituted... ResearchGate.
- Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Publishing.
- Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate.
- Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. MDPI.
- Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. PubMed Central.
- Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed.
- FGFR1 Kinase Inhibitors: Close Regioisomers Adopt Divergent Binding Modes and Display Distinct Biophysical Signatures. NIH.
- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (URL not available)
- Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
- 13. 5-Fluorocytosine derivatives as inhibitors of deoxycytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(Boc-amino)-5,5-difluoropiperidine molecular weight
An In-Depth Technical Guide to 3-(Boc-amino)-5,5-difluoropiperidine: A Key Building Block in Modern Medicinal Chemistry
Introduction
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating a compound's physicochemical and pharmacokinetic properties. The this compound moiety has emerged as a particularly valuable building block. Its unique combination of a conformationally restricted piperidine ring, a protected amine for further functionalization, and geminal fluorine atoms offers medicinal chemists a powerful tool for designing novel therapeutics with enhanced metabolic stability, binding affinity, and membrane permeability.
This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its core molecular and physical properties, established synthetic strategies, key applications in medicinal chemistry, and essential safety and handling protocols.
Molecular and Physicochemical Profile
The structural and electronic properties of this compound are fundamental to its utility. The presence of the difluoro group at the 5-position significantly influences the molecule's conformation and basicity.
Core Molecular Attributes
A summary of the key molecular identifiers for this compound is presented in Table 1. It is important to note the existence of enantiomeric forms, which are critical for stereospecific interactions with biological targets.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈F₂N₂O₂ | [1][2][3][4][5] |
| Molecular Weight | 236.26 g/mol | [3][4][][7] |
| CAS Number (Racemate) | 1303973-94-5 | [1][4][5] |
| CAS Number ((3R)-enantiomer) | 2089320-98-7 | [3] |
| CAS Number ((3S)-enantiomer) | 1932109-72-2 | [2] |
| Appearance | Solid | [1][2] |
| Typical Purity | ≥97% | [1][2][3][4] |
Physicochemical Properties
The introduction of fluorine has a profound impact on the physicochemical properties of the aminopiperidine scaffold. The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen, reducing its basicity compared to its non-fluorinated analog. This modulation of pKa is a critical consideration in drug design, as it affects the ionization state of the molecule at physiological pH, which in turn influences solubility, cell permeability, and off-target interactions.
Synthesis and Chemical Reactivity
The synthesis of fluorinated piperidines often involves multi-step sequences starting from readily available precursors. While a specific protocol for this compound is not detailed in the provided literature, a general and plausible synthetic strategy can be constructed based on established methods for analogous compounds.[9][10]
General Synthetic Approach
A common strategy involves the construction of a suitable precursor that can undergo fluorination, followed by the introduction of the protected amino group. The following diagram outlines a conceptual workflow for the synthesis of this compound.
Caption: Conceptual synthetic workflow for this compound.
Key Experimental Protocol: Boc Protection of an Aminopiperidine
The final step in many synthetic routes to this class of compounds is the protection of the amino group. The tert-butoxycarbonyl (Boc) group is ideal due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Objective: To introduce a Boc protecting group onto the 3-amino functionality of a 5,5-difluoropiperidine precursor.
Materials:
-
3-Amino-5,5-difluoropiperidine precursor
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
A suitable base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
Procedure:
-
Dissolve the 3-amino-5,5-difluoropiperidine precursor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add the base to the solution, followed by the slow, dropwise addition of di-tert-butyl dicarbonate (typically 1.1-1.5 equivalents).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Applications in Medicinal Chemistry
The non-fluorinated analog, (R)-3-(Boc-amino)piperidine, is a crucial intermediate in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors like Alogliptin and Linagliptin, which are used to treat type 2 diabetes.[11][12][13] The introduction of the geminal difluoro group in this compound offers a strategy to create novel analogs with potentially improved drug-like properties.
The rationale for incorporating fluorine into drug candidates is multifaceted:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer in vivo half-life and improved bioavailability.
-
Modulation of Basicity: As previously discussed, the electron-withdrawing fluorine atoms lower the pKa of the piperidine nitrogen, which can reduce off-target effects at aminergic G protein-coupled receptors (GPCRs).[10]
-
Conformational Control: The steric bulk and electrostatic properties of the fluorine atoms can lock the piperidine ring into a preferred conformation, potentially enhancing binding affinity to the target protein.
-
Increased Lipophilicity: In some contexts, fluorine can increase a molecule's lipophilicity, aiding its passage through cellular membranes.
The following diagram illustrates the logical flow of how the properties of this building block contribute to its utility in drug design.
Caption: The role of this compound in drug design.
Analytical Characterization
The structural elucidation and purity assessment of this compound and its derivatives are typically achieved through a combination of standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and connectivity of protons in the molecule. The signals for the piperidine ring protons will be complex due to coupling with each other and with the fluorine atoms.
-
¹³C NMR: Shows distinct signals for each carbon atom. The carbon bearing the fluorine atoms will appear as a triplet due to C-F coupling. The carbonyl carbon of the Boc group is also a characteristic signal.[14]
-
¹⁹F NMR: A crucial technique for fluorinated compounds, it will show a characteristic signal for the two equivalent fluorine atoms.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Can identify the presence of key functional groups, such as the N-H stretch of the carbamate and the C=O stretch of the Boc group.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not provided in the search results, general precautions for handling similar Boc-protected aminopiperidines should be followed.[15][16][17][18]
-
Hazard Identification: Assumed to be harmful if swallowed and to cause skin and eye irritation or damage.[7] May cause respiratory irritation.[17][19]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[15][16]
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[15][17] Avoid formation of dust and aerosols.[16] Do not get in eyes, on skin, or on clothing.[15][17]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15][16][17] Store under an inert atmosphere at 2-8°C for long-term stability.[2][8]
-
In case of Exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]
-
Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[15]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[15]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical assistance.[15]
-
Conclusion
This compound stands as a testament to the power of fluorine chemistry in modern drug design. Its unique structural features provide a versatile platform for the synthesis of novel compounds with potentially superior pharmacological profiles. By understanding its fundamental properties, synthetic accessibility, and the strategic rationale for its use, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.
References
- Stenutz. tert-butyl N-[(3R)
- AA Blocks. tert-butyl N-(5,5-difluoropiperidin-3-yl)
- Sunway Pharm Ltd. tert-butyl N-(5,5-difluoropiperidin-3-yl)
- Alfa Aesar. SAFETY DATA SHEET: 4-(Boc-amino)piperidine. [Link]
- NINGBO INNO PHARMCHEM CO., LTD. Exploring the Chemical Synthesis Applications of (R)-3-(Boc-Amino)piperidine. [Link]
- PubChem. 3-(Boc-amino)piperidine. [Link]
- AAPPTec. MSDS - Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]
- The Royal Society of Chemistry. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. [Link]
- CSIR-NIScPR.
- PubChem.
- ResearchGate. Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. [Link]
- Axios Research. (3S,5R)-3-(Boc-amino)-5-Methylpiperidine. [Link]
- NINGBO INNO PHARMCHEM CO., LTD. The Role of (R)-3-(Boc-Amino)piperidine in Modern Pharmaceutical Synthesis. [Link]
- LookChem. Cas 1263180-22-8, 4-(Boc-aMino)-3,3-difluoropiperidine. [Link]
- ResearchGate. Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. [Link]
- Quick Company. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. [Link]
- PubMed. Applications of fluorine-containing amino acids for drug design. [Link]
- MDPI.
- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
- Der Pharma Chemica. Scholars Research Library. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. tert-butylN-[(3S)-5,5-difluoropiperidin-3-yl]carbamate [cymitquimica.com]
- 3. calpaclab.com [calpaclab.com]
- 4. labsolu.ca [labsolu.ca]
- 5. tert-butyl N-(5,5-difluoropiperidin-3-yl)carbamate - CAS:1303973-94-5 - Sunway Pharm Ltd [3wpharm.com]
- 7. tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | C10H18F2N2O2 | CID 56932105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cas 1263180-22-8,4-(Boc-aMino)-3,3-difluoropiperidine | lookchem [lookchem.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. fishersci.com [fishersci.com]
- 18. peptide.com [peptide.com]
- 19. 3-(Boc-amino)piperidine | C10H20N2O2 | CID 4233041 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability of Boc-Protected Difluoropiperidines
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of fluorinated motifs, particularly the difluoropiperidine scaffold, is a cornerstone of modern medicinal chemistry, offering profound advantages in metabolic stability, basicity modulation, and conformational control. The tert-butyloxycarbonyl (Boc) protecting group is integral to the synthesis of these complex molecules.[1] This guide provides a comprehensive technical analysis of the stability of Boc-protected difluoropiperidines. We will explore the intricate electronic and steric interplay between the gem-difluoro group and the Boc-protected amine, detail the stability profiles under various chemical conditions, and provide validated protocols for assessing this stability, thereby empowering chemists to navigate the synthetic challenges and opportunities presented by these valuable building blocks.
Section 1: The Physicochemical Landscape
1.1 The N-Boc Protecting Group: A Brief Overview
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its robustness under many synthetic conditions, including basic, nucleophilic, and reductive environments, while being readily removable under mild acidic conditions.[1][2] Its stability and facile cleavage are pivotal in multi-step syntheses.[1] The standard deprotection mechanism is acid-catalyzed, proceeding through the formation of a stable tert-butyl cation.[2][3]
1.2 The Influence of gem-Difluorination on the Piperidine Core
The introduction of two fluorine atoms onto the piperidine ring dramatically alters its electronic and conformational properties.
-
Profound Electronic Withdrawal: Fluorine is the most electronegative element, and the presence of a CF₂ group exerts a powerful electron-withdrawing inductive effect (-I) on the piperidine ring. This effect is most pronounced at the alpha and beta positions relative to the nitrogen atom.
-
Basicity (pKa) Attenuation: A direct consequence of this inductive effect is a significant reduction in the electron density on the piperidine nitrogen. This lowers the basicity (pKa) of the amine, making it less nucleophilic and less prone to protonation. For instance, the experimental basic pKa of 4,4-difluoropiperidine is approximately 8.5, while that of 3,3-difluoropiperidine is even lower at 7.4.[4][5] This is a marked decrease compared to the pKa of piperidine itself (approx. 11.2).
-
Conformational Effects: The C-F bond is longer than the C-H bond, and the gem-difluoro substitution can influence the conformational preference (chair, boat, twist-boat) of the piperidine ring, which can in turn affect the reactivity and accessibility of the nitrogen atom.
Section 2: Chemical Stability Profiles
The stability of the Boc group on a difluoropiperidine is a direct consequence of the attenuated basicity of the ring nitrogen.
2.1 Enhanced Stability Under Acidic Conditions
A cornerstone of Boc chemistry is its lability to strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[6] The accepted mechanism for deprotection begins with the protonation of either the carbonyl oxygen or the nitrogen of the carbamate. The subsequent collapse of the intermediate generates the highly stable tert-butyl cation.
However, the potent electron-withdrawing effect of the difluoro group significantly disfavors the protonation of the piperidine nitrogen. This reduction in basicity means that stronger acidic conditions or longer reaction times are often required for complete Boc deprotection compared to their non-fluorinated analogs. This enhanced stability can be a strategic advantage, allowing for selective deprotection of other acid-labile groups in the presence of a Boc-difluoropiperidine.
Kinetic studies of Boc cleavage have shown that the reaction rate can have a second-order dependence on the acid concentration, suggesting that the mechanism can be more complex than simple protonation and collapse.[7] For difluorinated systems, this implies that overcoming the initial energy barrier for protonation is the key determinant of stability.
| Compound | pKa (Conjugate Acid) | Data Source |
| Piperidine | ~11.2 | (General Value) |
| 4,4-Difluoropiperidine | ~8.5 | [5] |
| 3,3-Difluoropiperidine | ~7.4 | [4] |
2.2 Stability Under Basic and Nucleophilic Conditions
The Boc group is renowned for its stability in basic and nucleophilic conditions, a property that is retained and often enhanced in difluoropiperidine systems.[1][3] The carbamate nitrogen's lone pair is delocalized into the carbonyl group, reducing the carbonyl's electrophilicity and rendering it resistant to attack by common bases (e.g., NaOH, K₂CO₃) and nucleophiles.[2][3]
A potential, though generally unlikely, degradation pathway under harsh basic conditions could involve the elimination of hydrogen fluoride (HF). This would be more plausible if the fluorine atoms were positioned adjacent to an acidic proton, but for common 3,3- and 4,4-difluoropiperidines, this is not a typical concern under standard synthetic protocols. The inherent strength of the C-F bond further contributes to the overall stability of the fluorinated ring.[8]
2.3 Thermal Stability
While standard Boc deprotection is acid-mediated, thermal cleavage is also possible, particularly at elevated temperatures.[9] Studies have shown that thermal deprotection can be achieved in various solvents, with fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) being particularly effective, sometimes accelerated by microwave conditions.[9][10] The stability of Boc-difluoropiperidines under thermal stress is expected to be substrate-dependent but generally high. High temperatures (e.g., 150-270 °C) are often required for efficient thermal deprotection.[10] This robustness allows for a wide range of reaction temperatures to be employed in synthetic steps prior to deprotection.
Section 3: Experimental Protocols for Stability Assessment
Verifying the stability or confirming the deprotection of Boc-difluoropiperidines requires reliable analytical methods. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools.[11][12]
3.1 Protocol: Acidic Stability Kinetic Study by HPLC
Objective: To quantitatively assess and compare the rate of Boc deprotection of a difluoropiperidine derivative against a non-fluorinated analog.
Materials:
-
N-Boc-4,4-difluoropiperidine
-
N-Boc-piperidine (as a control)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Reverse-phase C18 HPLC column
Procedure:
-
Prepare 1 mg/mL stock solutions of both the test compound and the control compound in DCM.
-
In separate vials at room temperature, place 1 mL of each stock solution.
-
To each vial, add an equal volume (1 mL) of a 20% (v/v) solution of TFA in DCM. Start a timer immediately.
-
At timed intervals (e.g., t = 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot from each reaction.
-
Immediately quench the aliquot in a vial containing 950 µL of a 50:50 methanol/water solution with a small amount of base (e.g., ammonium hydroxide) to neutralize the TFA.
-
Analyze each quenched sample by HPLC, monitoring the disappearance of the starting material peak area.
-
Plot the percentage of remaining starting material versus time to determine the reaction kinetics.
Expected Outcome: The N-Boc-4,4-difluoropiperidine is expected to show a significantly slower rate of deprotection compared to N-Boc-piperidine, demonstrating its enhanced acidic stability.
3.2 Protocol: Confirmation of Deprotection by ¹H NMR and LC-MS
Objective: To confirm the complete removal of the Boc group after a deprotection reaction.
Methodology:
-
Reaction Work-up: Following the deprotection reaction (e.g., with TFA/DCM), remove the solvent and excess acid under reduced pressure.[12] For analysis of the free amine, a basic work-up can be performed by dissolving the residue in DCM and washing with a saturated sodium bicarbonate solution.[12]
-
¹H NMR Analysis:
-
Dissolve a sample of the final product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Validation: Confirm the complete disappearance of the characteristic singlet peak for the nine tert-butyl protons of the Boc group, which typically appears around 1.4-1.5 ppm.[11]
-
-
LC-MS Analysis:
Section 4: Visualizing Key Concepts
Diagrams can clarify the complex mechanisms and workflows involved in studying the stability of Boc-protected difluoropiperidines.
Diagram 1: Acid-Catalyzed Boc Deprotection Mechanism
Caption: Mechanism of Boc deprotection highlighting the rate-determining step.
Diagram 2: Experimental Workflow for Stability Analysis
Caption: A typical workflow for conducting a chemical stability study.
Section 5: Conclusion and Practical Implications
Boc-protected difluoropiperidines are robust chemical entities whose stability is significantly influenced by the electronic properties of the difluorinated ring. The key takeaway for the synthetic chemist is that the gem-difluoro substitution enhances the stability of the Boc group toward acidic cleavage due to the profound decrease in the basicity of the piperidine nitrogen. This feature can be strategically exploited in complex synthetic routes. However, it also necessitates careful optimization of deprotection conditions to ensure complete and efficient removal when desired. The protocols and principles outlined in this guide provide a framework for the rational design of synthetic strategies and the rigorous validation of outcomes when working with this important class of fluorinated heterocycles.
References
- A Comparative Guide to Confirming t-Boc Deprotection of Aminooxy PEG Linkers via NMR Spectroscopy. (n.d.). BenchChem.
- A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. (n.d.). BenchChem.
- The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group. (n.d.). BenchChem.
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2025). ResearchGate.
- 3,3-Difluoropiperidine. (n.d.). PubChem.
- Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2025). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Taylor & Francis Group, LLC.
- 4,4-Difluoropiperidine. (n.d.). PubChem.
- tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.
- An In-depth Technical Guide to the Stability of the Boc Protecting Group on Aminocyclohexanone. (n.d.). BenchChem.
- Jones, D. M., & Lu, D. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Organic Process Research & Development, 14(6), 1369-1374.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. ACS Publications.
- Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617-2627.
- Why is boc stable to hydrolysis under basic conditions? (2024). Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Boc-amino)-5,5-difluoropiperidine
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(Boc-amino)-5,5-difluoropiperidine, a valuable building block in medicinal chemistry. The strategic incorporation of fluorine atoms can significantly modulate the physicochemical properties of molecules, such as basicity and lipophilicity, making this compound a subject of interest for drug development professionals. This document is intended for researchers and scientists who require a deep understanding of the characterization of this fluorinated piperidine derivative.
Introduction to this compound
This compound (tert-butyl (5,5-difluoropiperidin-3-yl)carbamate) is a saturated heterocyclic compound featuring a piperidine ring geminally difluorinated at the 5-position and protected with a tert-butoxycarbonyl (Boc) group at the 3-amino substituent. Its molecular formula is C₁₀H₁₈F₂N₂O₂, with a molecular weight of approximately 236.26 g/mol .[1][2] The presence of the difluoro group imparts unique conformational constraints and electronic properties, which are reflected in its spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of this compound. The analysis will cover ¹H, ¹³C, and ¹⁹F NMR, focusing on chemical shifts (δ), coupling constants (J), and signal multiplicities.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the proton environment in the molecule. The signals will be influenced by the electronegative fluorine atoms and the bulky Boc protecting group.
Predicted ¹H NMR Data (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.0 - 4.2 | br s | 1H | NH (Boc) |
| ~ 3.8 - 4.0 | m | 1H | H-3 |
| ~ 3.4 - 3.6 | m | 2H | H-2eq, H-6eq |
| ~ 2.8 - 3.0 | m | 2H | H-2ax, H-6ax |
| ~ 2.0 - 2.2 | m | 2H | H-4 |
| 1.45 | s | 9H | C(CH₃)₃ |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The broad singlet for the Boc-NH proton is typical due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. The methine proton at C-3 (H-3) is expected to be a multiplet due to coupling with the adjacent protons at C-2 and C-4. The geminal difluorination at C-5 creates a complex environment for the neighboring protons. The protons on C-2 and C-6 will be diastereotopic and are expected to show complex multiplets due to geminal and vicinal couplings, as well as potential long-range couplings to the fluorine atoms. The protons at C-4 will also appear as a multiplet, coupled to H-3 and the fluorine atoms at C-5. The large singlet at approximately 1.45 ppm is the characteristic signal for the nine equivalent protons of the tert-butyl group of the Boc protecting moiety.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will clearly show the carbon framework and the significant influence of the fluorine atoms on the chemical shifts of the adjacent carbons.
Predicted ¹³C NMR Data (CDCl₃, 101 MHz):
| Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Assignment |
| 155.5 | s | C=O (Boc) |
| 118 - 122 | t (J ≈ 245 Hz) | C-5 |
| 80.0 | s | C (CH₃)₃ |
| ~ 48 - 50 | t (J ≈ 25 Hz) | C-6 |
| ~ 45 - 47 | s | C-3 |
| ~ 42 - 44 | t (J ≈ 25 Hz) | C-4 |
| ~ 40 - 42 | s | C-2 |
| 28.4 | s | C(CH₃ )₃ |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
The most notable feature in the ¹³C NMR spectrum is the signal for C-5, which will appear as a triplet due to the one-bond coupling to the two fluorine atoms (¹JCF), with a large coupling constant of around 245 Hz. The carbons adjacent to the CF₂ group (C-4 and C-6) will also exhibit triplet multiplicity due to two-bond carbon-fluorine coupling (²JCF), with a smaller coupling constant of approximately 25 Hz.[3] The carbonyl carbon of the Boc group will appear as a singlet around 155.5 ppm. The quaternary carbon and the methyl carbons of the Boc group will be observed as singlets at their characteristic chemical shifts.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule.
Predicted ¹⁹F NMR Data (CDCl₃, 376 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -95 to -105 | t (J ≈ 15 Hz) | CF₂ |
Expertise & Experience: Interpreting the ¹⁹F NMR Spectrum
The two fluorine atoms at C-5 are chemically equivalent and are expected to appear as a single resonance. This signal will be a triplet due to coupling with the two adjacent protons at C-4 and C-6. The chemical shift is expected in the typical range for aliphatic gem-difluoro groups.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data (ESI+):
| m/z | Interpretation |
| 237.14 | [M+H]⁺ (Calculated for C₁₀H₁₉F₂N₂O₂⁺: 237.1414) |
| 181.12 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |
| 137.10 | [M - Boc + H]⁺ (Loss of the Boc group) |
| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |
Expertise & Experience: Interpreting the Mass Spectrum
In positive-ion electrospray ionization (ESI+), the most prominent peak is expected to be the protonated molecule [M+H]⁺. Common fragmentation pathways for Boc-protected amines include the loss of the Boc group as isobutylene (56 Da) or the loss of the entire Boc group (100 Da). The tert-butyl cation (m/z 57) is also a very common and often abundant fragment.
Experimental Protocols
The following is a representative protocol for the acquisition of spectroscopic data for this compound.
Sample Preparation:
-
Dissolve approximately 10-15 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16.
-
Relaxation delay: 2 s.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: -10 to 220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2 s.
-
-
¹⁹F NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: -50 to -150 ppm.
-
Number of scans: 64.
-
Relaxation delay: 2 s.
-
Mass Spectrometry Data Acquisition:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
Method:
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in methanol or acetonitrile.
-
Infuse the solution directly into the ESI source in positive ion mode.
-
Acquire the spectrum over a mass range of m/z 50-500.
-
Visualization of Molecular Structure and Key Relationships
The following diagrams illustrate the structure of this compound and the key NMR couplings.
Caption: Molecular structure of this compound.
Caption: Key through-bond NMR couplings involving the fluorine atoms.
Conclusion
The spectroscopic characterization of this compound is a clear example of how modern analytical techniques can be used to elucidate the structure of complex organic molecules. The predictable and observable effects of the difluoro substitution provide a wealth of information in both NMR and mass spectrometry. This guide serves as a foundational resource for scientists working with this and related fluorinated compounds, enabling a deeper understanding of their structure and properties, which is essential for their effective application in drug discovery and development.
References
- Surmont, R., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. The Royal Society of Chemistry.
Sources
Methodological & Application
Application Notes and Protocols for the Utilization of 3-(Boc-amino)-5,5-difluoropiperidine as a Synthetic Building Block
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of pharmaceutical properties.[1][2][3] The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to its biological target.[1] Among the various fluorinated motifs, the gem-difluoro group (CF₂) has emerged as a valuable bioisosteric replacement for carbonyl groups, ethers, and other functionalities, imparting unique conformational constraints and electronic properties.[4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of 3-(Boc-amino)-5,5-difluoropiperidine, a versatile building block for the synthesis of novel chemical entities.
The 3-aminopiperidine scaffold is a prevalent feature in numerous biologically active compounds. The addition of a gem-difluoro group at the 5-position offers a unique opportunity to fine-tune the physicochemical properties of this important pharmacophore. The strong electron-withdrawing nature of the fluorine atoms can significantly lower the basicity (pKa) of the piperidine nitrogen, which can be advantageous for optimizing drug absorption and reducing off-target effects.[5][6][7][8] Furthermore, the conformational preferences of the piperidine ring are influenced by the presence of the difluoro group, which can pre-organize the molecule for optimal interaction with its target protein.[9][10][11][12]
This guide will provide detailed protocols for the key transformations of this compound, including Boc deprotection, N-alkylation, and amide coupling. The causality behind experimental choices and self-validating aspects of the protocols are emphasized to ensure reliable and reproducible results in the laboratory.
Physicochemical Properties and Conformational Considerations
The utility of this compound as a building block is deeply rooted in its distinct physicochemical and conformational properties. The presence of the gem-difluoro group at the 5-position of the piperidine ring introduces significant electronic and steric changes compared to its non-fluorinated analog.
Impact on Basicity and Lipophilicity
The introduction of the two fluorine atoms has a pronounced effect on the electron density of the piperidine ring. This, in turn, influences the basicity of both the piperidine nitrogen and the 3-amino group.
-
pKa Modulation: The strong inductive effect of the fluorine atoms withdraws electron density from the ring, leading to a decrease in the pKa of the piperidine nitrogen.[4][5][6] This reduction in basicity can be beneficial in drug design, as it can alter the ionization state of the molecule at physiological pH, potentially improving cell permeability and reducing interactions with off-target ion channels.[8]
-
Lipophilicity (LogP): The effect of gem-difluorination on lipophilicity is more complex. While fluorine is highly electronegative, the overall impact on LogP depends on the molecular context. In many cases, gem-difluorination can lead to an increase in lipophilicity compared to a single fluorine substitution or a non-fluorinated analog.[4][6][7] Careful consideration of the overall molecular structure is necessary to predict the precise impact on this crucial property.
A summary of the key physicochemical properties of the parent compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈F₂N₂O₂ | [13][] |
| Molecular Weight | 236.26 g/mol | [13] |
| Appearance | Solid | [13] |
| Purity | ≥97% | [13] |
Conformational Preferences: A Key to Rational Design
The stereoelectronic effects of the C-F bonds significantly influence the conformational equilibrium of the piperidine ring. Computational and experimental studies on similar fluorinated piperidines have shown a preference for conformations where the fluorine atoms occupy specific orientations.[9][10][11]
For N-Boc protected 3,5-difluoropiperidines, computational studies suggest that in nonpolar solvents, the fluorine atoms tend to adopt an equatorial orientation. However, in more polar solvents, the conformation can invert to favor an axial orientation of the fluorine atoms.[10][11] This solvent-dependent conformational switching is a critical consideration in both reaction design and the ultimate biological activity of the final compound.
The following diagram illustrates the general workflow for utilizing this compound in a synthetic sequence.
Caption: General synthetic workflow.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the most common and critical transformations involving this compound. These protocols are designed to be robust and reproducible, providing a solid foundation for the synthesis of a diverse range of derivatives.
Protocol 1: Boc Deprotection
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a crucial first step in many synthetic routes. Acid-catalyzed cleavage is the most common and effective method. Two standard procedures are provided below, using trifluoroacetic acid (TFA) and hydrochloric acid (HCl) respectively.
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly efficient and the reaction can often be driven to completion at room temperature.
-
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution. The addition should be done dropwise to control any potential exotherm.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid. Be cautious as CO₂ evolution will occur.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine, 3-amino-5,5-difluoropiperidine, which can be used in the next step without further purification.
-
Method B: Hydrochloric Acid (HCl) in 1,4-Dioxane
This method provides the hydrochloride salt of the amine directly, which is often a stable, crystalline solid that can be easily isolated and stored.
-
Materials:
-
This compound
-
1,4-Dioxane, anhydrous
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, and filtration apparatus.
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
A precipitate of the hydrochloride salt may form immediately or over a short period.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, add diethyl ether to the reaction mixture to further precipitate the product.
-
Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to obtain 3-amino-5,5-difluoropiperidine hydrochloride.
-
Caption: Boc Deprotection Workflow.
Protocol 2: N-Alkylation of the Piperidine Nitrogen
After Boc deprotection, the secondary amine of the piperidine ring is available for functionalization. N-alkylation can be achieved through various methods, with reductive amination and direct alkylation being the most common.
Method A: Reductive Amination
This method is ideal for introducing a wide range of substituents via reaction with an aldehyde or ketone followed by reduction.
-
Materials:
-
3-Amino-5,5-difluoropiperidine (or its hydrochloride salt)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware.
-
-
Procedure:
-
To a stirred solution of 3-amino-5,5-difluoropiperidine (1.0 eq) in anhydrous DCM or DCE, add the aldehyde or ketone (1.0-1.2 eq).
-
If starting with the hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine.
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated product.
-
Method B: Direct Alkylation with Alkyl Halides
This is a straightforward method for introducing simple alkyl groups.
-
Materials:
-
3-Amino-5,5-difluoropiperidine
-
Alkyl halide (bromide or iodide preferred) (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH) as a base
-
N,N-Dimethylformamide (DMF) or acetonitrile (ACN), anhydrous
-
Standard laboratory glassware.
-
-
Procedure (using K₂CO₃):
-
To a solution of 3-amino-5,5-difluoropiperidine (1.0 eq) in anhydrous DMF or ACN, add potassium carbonate (2.0-3.0 eq).
-
Add the alkyl halide (1.0-1.2 eq) to the suspension.
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Amide Coupling to the 3-Amino Group
The primary amino group at the 3-position can be readily acylated to form amides, a common linkage in many pharmaceutical agents. The piperidine nitrogen should be protected (e.g., as a Boc or Cbz group) before this step to ensure selective acylation of the 3-amino group. For this protocol, we will assume the starting material is 1-(Boc)-3-amino-5,5-difluoropiperidine.
-
Materials:
-
1-(Boc)-3-amino-5,5-difluoropiperidine
-
Carboxylic acid (1.0-1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.3 eq) or HOBt/EDC (1-Hydroxybenzotriazole/N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous HCl
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware.
-
-
Procedure (using HATU):
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of 1-(Boc)-3-amino-5,5-difluoropiperidine (1.0 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: Amide Coupling Workflow.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel compounds in drug discovery. The presence of the gem-difluoro group provides a powerful handle to modulate key physicochemical properties such as basicity and lipophilicity, while also influencing the conformational preferences of the piperidine ring. The protocols outlined in this application note provide a robust starting point for the reliable and efficient utilization of this building block in a variety of synthetic applications. By understanding the underlying principles of its reactivity and conformational behavior, researchers can strategically incorporate this unique scaffold to accelerate the development of new and improved therapeutic agents.
References
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie, 132(20), 7930-7935.
- Gautier, A., et al. (2014). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. The Journal of Organic Chemistry, 79(1), 123-135.
- Melnykov, K. P., et al. (2022). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 28(21), e202104353.
- PubChem. 3-(Boc-amino)piperidine.
- Linclau, B., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemistryOpen, 5(5), 447-454.
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ChemRxiv.
- A-Star Research Chemicals. 3-Amino-1-Boc-5,5-difluoropiperidine.
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
- Wagner, P., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Molecules, 13(11), 2689-2701.
- Reddy, K. L., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Tetrahedron Letters, 53(22), 2794-2797.
- Harris, J. M., et al. (2012). Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. The Journal of Organic Chemistry, 77(17), 7637-7642.
- Yadav, J. S., et al. (2017). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 56B(5), 518-524.
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- Kaswan, P., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 35(5), 1163-1168.
- Ho, G-J., et al. (1990). N-alkylation of n-alpha-boc-protected amino acids.
- Gouverneur, V., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(17), 3987-3993.
- Mathavan, S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-527.
- Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(21), e202200331.
- Fallacara, A. L., et al. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 23(8), 1969.
- ResearchGate. Procedure for N-alkylation of Piperidine?.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
- Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
- MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 42(14), 2527-2537.
- Izawa, K., et al. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(11), 1354.
- Aapptec. Coupling Reagents.
- Carpino, L. A., et al. (2005). Amide bond formation using amino acid fluorides. Arkivoc, 2005(14), 87-95.
- Barluenga, S., et al. (2011). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 21(1), 323-327.
- Shaabani, A., et al. (2013). Green and facile synthesis of dihydropyrrol-2-ones and highly substituted piperidines using ethylenediammonium diformate (EDDF) as a reusable catalyst. RSC Advances, 3(44), 21535-21543.
- Soloshonok, V. A., et al. (2023). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(13), 5031.
- Alkorta, I., et al. (2009). Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. Structural Chemistry, 20(4), 653-660.
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | CymitQuimica [cymitquimica.com]
Application Notes & Protocols: The Strategic Use of 3-(Boc-amino)-5,5-difluoropiperidine in Modern Drug Discovery
Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry
The piperidine ring is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and versatile synthetic handles.[1] However, lead optimization often requires precise tuning of these properties to enhance efficacy, selectivity, and pharmacokinetic profiles. The strategic introduction of fluorine has become an indispensable tool for this purpose.[2]
This guide focuses on 3-(Boc-amino)-5,5-difluoropiperidine , a building block that synergistically combines the robust piperidine framework with the powerful modulatory effects of a gem-difluoro group. The C-5 difluorination, positioned beta (β) to the ring nitrogen, profoundly influences the molecule's electronic and conformational landscape. This deliberate structural modification offers medicinal chemists a sophisticated method to address common drug discovery challenges such as metabolic instability, off-target activity (e.g., hERG liability), and suboptimal membrane permeability.[3][4]
The presence of two distinct, orthogonally protected amino functionalities—a Boc-protected primary amine at C-3 and a secondary amine within the piperidine ring—makes this molecule a highly versatile scaffold for building complex molecular architectures with precise control.
Physicochemical Profile: Understanding the Impact of gem-Difluorination
The introduction of the 5,5-difluoro moiety is not a trivial substitution; it fundamentally alters the core characteristics of the piperidine scaffold. Understanding these changes is critical for its rational application in drug design.
Basicity (pKa) Attenuation
The most significant electronic consequence of β-fluorination is a substantial reduction in the basicity of the piperidine nitrogen. The strong electron-withdrawing inductive effect of the two fluorine atoms, transmitted through the sigma bond framework, decreases the electron density on the nitrogen, thereby lowering its pKa.[5][6]
-
Rationale for Application: Many drug candidates with basic amine centers suffer from rapid clearance or toxicity associated with hERG channel affinity.[3] Lowering the pKa can mitigate these issues by reducing the proportion of the protonated species at physiological pH (7.4), which can lead to improved cell permeability and a more favorable ADME profile.[7]
Lipophilicity (LogP & LogD) Modulation
The effect of fluorination on lipophilicity is nuanced. While a single fluorine atom often increases lipophilicity (LogP), the impact of a gem-difluoro group can be more complex and context-dependent.[8][9] It introduces a significant dipole moment without adding hydrogen bond donor capabilities. Crucially, the pKa reduction directly impacts the distribution coefficient at physiological pH (LogD₇.₄). As the pKa is lowered, the molecule is less protonated and thus more neutral and lipophilic at pH 7.4, which can enhance membrane permeability.[10]
Metabolic Stability
The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), making it resistant to metabolic cleavage. The gem-difluoro group at C-5 effectively shields this position from oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for saturated heterocycles.[1][4] This can significantly increase the half-life and oral bioavailability of a drug candidate.
Conformational Effects
The steric bulk and gauche effects associated with the CF₂ group can influence the conformational equilibrium of the piperidine ring (e.g., the chair-boat equilibrium and the axial/equatorial preference of substituents). This conformational restriction can pre-organize the molecule into a bioactive conformation, enhancing binding affinity and selectivity for its target protein.
Table 1: Comparative Physicochemical Properties
| Property | Parent Piperidine Scaffold | Effect of 5,5-Difluorination | Rationale in Drug Discovery |
| Piperidine N pKa | ~10.5 - 11.2 | Significant Decrease (ΔpKa ≈ 2-4 units)[5][6] | Reduce hERG binding, improve permeability, fine-tune target interactions.[3] |
| Lipophilicity (LogP) | Variable | Moderate increase or decrease | Modulate solubility and permeability.[10] |
| LogD at pH 7.4 | Lower (due to high pKa) | Increased (less protonated) | Enhance passive diffusion across biological membranes. |
| Metabolic Stability | Susceptible to C-H oxidation | Increased at C-5 | Block metabolic hotspots, improve pharmacokinetic profile.[4] |
| Hydrogen Bonding | N-H is a donor | N-H is a donor; CF₂ is a weak H-bond acceptor | Can introduce new, favorable interactions within a binding pocket. |
Core Synthetic Strategies & Protocols
This compound is a bifunctional building block. The tert-butyloxycarbonyl (Boc) group provides robust protection for the 3-amino group, allowing for selective functionalization of the piperidine nitrogen. Subsequently, the Boc group can be efficiently removed under acidic conditions to reveal the primary amine for further elaboration.
Logical Workflow for Derivatization
The following diagram illustrates the primary synthetic pathways available when using this building block.
Caption: Orthogonal synthesis strategy enabling sequential functionalization.
Protocol 1: Boc-Deprotection of this compound
This protocol details the removal of the Boc protecting group to yield 3-amino-5,5-difluoropiperidine as a salt, ready for subsequent reactions. The acid-catalyzed mechanism involves protonation of the carbonyl oxygen, followed by loss of a stable tert-butyl cation and decarboxylation.[11]
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Rationale: TFA is a strong acid that provides rapid and clean deprotection at room temperature. The volatile nature of TFA and DCM simplifies product isolation.[12]
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA) (5-10 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath. This mitigates the exothermic nature of the acid addition.
-
Slowly add TFA (5-10 eq) dropwise to the stirred solution. Caution: Gas evolution (CO₂ and isobutylene) will occur. Ensure adequate ventilation.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitor Progress: Track the reaction using TLC (stain with ninhydrin to visualize the free amine) or LC-MS until the starting material is consumed.
-
Work-up (to isolate the free base): a. Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. b. Carefully add a saturated aqueous solution of NaHCO₃ to the residue until gas evolution ceases and the pH is basic (>8). c. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free amine.
Method B: Hydrochloric Acid (HCl) in 1,4-Dioxane
-
Rationale: This method directly yields the hydrochloride salt of the amine, which is often a stable, crystalline solid that can be easily isolated by filtration or precipitation.[11][12]
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane.
-
To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor Progress: Track via TLC or LC-MS.
-
Work-up: a. Upon completion, the product hydrochloride salt may precipitate. If so, collect the solid by filtration and wash with cold diethyl ether. b. Alternatively, concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to induce precipitation of the salt, then filter.
Caption: General experimental workflow for Boc deprotection.
Protocol 2: N-Alkylation of the Piperidine Nitrogen via Reductive Amination
This protocol describes the functionalization of the secondary piperidine nitrogen before removing the Boc group.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, catalytic)
Procedure:
-
To a solution of this compound in DCE, add the desired aldehyde or ketone.
-
If the amine is used as a salt, add a non-nucleophilic base like triethylamine (TEA) to liberate the free amine first.
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation. A catalytic amount of acetic acid can accelerate this step.
-
Add NaBH(OAc)₃ portion-wise. Rationale: NaBH(OAc)₃ is a mild reducing agent that is selective for imines/iminium ions in the presence of aldehydes/ketones.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.
-
Work-up: a. Quench the reaction by slowly adding saturated aqueous NaHCO₃. b. Extract with DCM or ethyl acetate. c. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. d. Purify the crude product by column chromatography on silica gel.
Case Study Application: A Hypothetical Kinase Inhibitor
Consider a drug discovery program targeting a kinase where a basic piperidine nitrogen is known to interact with a key aspartate residue, but also contributes to hERG toxicity. The goal is to maintain the key interaction while reducing basicity.
-
Problem: The parent compound with a standard piperidine (pKa ~10.8) shows potent kinase inhibition but has a high hERG risk (IC₅₀ < 1 µM).
-
Hypothesis: Replacing the piperidine with a 5,5-difluoropiperidine moiety will lower the pKa into the desired range of 7.5-8.5, de-risking hERG liability while preserving the electrostatic interaction with the aspartate residue.
-
Execution: this compound is used as the starting material. The piperidine nitrogen is functionalized (Protocol 2), followed by Boc-deprotection (Protocol 1) and subsequent coupling to the rest of the molecule.
-
Outcome: The resulting analog shows a pKa of 8.1. It retains high affinity for the target kinase but demonstrates significantly reduced hERG activity (IC₅₀ > 30 µM), validating the strategic use of the fluorinated building block.
Conclusion
This compound is a powerful and versatile building block for modern medicinal chemistry. Its defining feature—the gem-difluoro group—provides a reliable method for attenuating amine basicity, blocking metabolic pathways, and influencing molecular conformation.[13][14] By understanding its unique physicochemical properties and leveraging established synthetic protocols, researchers can rationally design next-generation therapeutics with improved safety and pharmacokinetic profiles.
References
- Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2007). ChemMedChem. [Link]
- Top: Derivation of amine basicity changes (ΔpKa) for β‐fluorine... (2019).
- Tuning basicity. (2023). Cambridge MedChem Consulting. [Link]
- The role of fluorine in medicinal chemistry. (2012). Taylor & Francis Online. [Link]
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). PubMed. [Link]
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (2015). National Institutes of Health (NIH). [Link]
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016).
- Fluorinated azetidine, pyrrolidine, and piperidine derivatives. (2020).
- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020).
- gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. (2021).
- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]
- Fluorine in drug discovery: Role, design and case studies. (2023).
- Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2008). Semantic Scholar. [Link]
- Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. (2010). The Royal Society of Chemistry. [Link]
- Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. (2014).
- The Role of (R)-3-(Boc-Amino)piperidine in Modern Pharmaceutical Synthesis. (2024). LinkedIn. [Link]
- Exploring the Chemical Synthesis Applications of (R)-3-(Boc-Amino)piperidine. (2024). NINGBO INNO PHARMCHEM CO., LTD. [Link]
- Examples of drug candidates and chemical probes containing fluorine‐substituted pyrrolidine and piperidine moieties. (2020).
- Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2008). Semantic Scholar. [Link]
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2018). CSIR-NIScPR. [Link]
- Applications of gem‐difluoro olefins in medicinal chemistry. (2021).
- Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). PubMed. [Link]
- Case studies of fluorine in drug discovery. (2019). OUCI. [Link]
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. [Link]
- Fluorine in Drug Design: A Case Study with Fluoroanisoles. (2023).
- Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021). MDPI. [Link]
- Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021).
- Preparation method of (R)-3-Boc-aminopiperidine.
- Derivatization scheme for amino acids with NBD-F. (2004).
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Synthesis of Novel Derivatives from 3-(Boc-amino)-5,5-difluoropiperidine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for the derivatization of 3-(Boc-amino)-5,5-difluoropiperidine, a valuable building block in modern medicinal chemistry. The strategic introduction of the gem-difluoro motif onto the piperidine scaffold offers a powerful tool to modulate the physicochemical properties of lead compounds, such as basicity (pKa), lipophilicity, and metabolic stability. This guide details robust protocols for the initial deprotection of the tert-butyloxycarbonyl (Boc) group, followed by key functionalization reactions at the liberated amino group, including N-alkylation, N-arylation, acylation, sulfonylation, and urea formation. The protocols are designed to be both detailed and explanatory, providing the underlying chemical principles for procedural steps, thus enabling researchers to adapt and optimize these methods for the synthesis of novel and diverse chemical entities.
Introduction: The Significance of Fluorinated Piperidines in Drug Discovery
The piperidine ring is a privileged scaffold, frequently incorporated into the core structures of numerous approved pharmaceuticals. The strategic introduction of fluorine atoms into this scaffold can profoundly influence a molecule's biological activity and pharmacokinetic profile. The highly electronegative nature of fluorine can lower the pKa of the piperidine nitrogen, reducing off-target interactions and improving oral bioavailability. Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites of oxidative metabolism.
This compound, in particular, serves as a versatile starting material for the synthesis of a wide array of derivatives. The Boc-protecting group allows for selective manipulation of other functionalities on a parent molecule before revealing the reactive secondary amine for diversification. This guide will provide detailed methodologies for the key transformations required to unlock the synthetic potential of this valuable building block.
Part 1: Foundational Protocol - Boc Deprotection
The removal of the Boc protecting group is the essential first step to unmask the nucleophilic 3-amino group for subsequent derivatization. Acid-catalyzed deprotection is the most common and efficient method. Two standard and reliable protocols are presented below.
Mechanism of Acid-Catalyzed Boc Deprotection
The reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.
Caption: Acid-catalyzed mechanism for Boc deprotection.
Protocol 1A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly effective and the volatile nature of TFA and DCM simplifies product isolation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-amino-5,5-difluoropiperidine.
Protocol 1B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol yields the hydrochloride salt of the amine, which is often a stable, crystalline solid that can be easily isolated by filtration.
Materials:
-
This compound
-
4M HCl solution in 1,4-dioxane
-
Diethyl ether or methyl tert-butyl ether (MTBE)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol, or use it neat if it is an oil.
-
To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product hydrochloride salt may precipitate from the solution. If so, it can be collected by filtration and washed with cold diethyl ether. Alternatively, the reaction mixture can be concentrated under reduced pressure.
-
To obtain the free base, dissolve the crude hydrochloride salt in water and basify with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic extracts, and concentrate to yield the free amine.
| Method | Acid | Solvent | Typical Time | Product Form | Work-up |
| 1A | TFA | DCM | 1-4 h | Free Base | Aqueous basic wash |
| 1B | HCl | 1,4-Dioxane | 2-4 h | HCl Salt | Filtration/Evaporation |
Part 2: Derivatization of the 3-Amino Group
Once deprotected, the 3-amino-5,5-difluoropiperidine can undergo a variety of reactions to introduce diverse functionalities. The following sections provide representative protocols for key transformations.
Caption: Key derivatization pathways for 3-amino-5,5-difluoropiperidine.
N-Alkylation via Reductive Amination
Reductive amination is a versatile method for introducing alkyl groups onto the nitrogen atom. This two-step, one-pot process involves the formation of an imine intermediate with an aldehyde or ketone, followed by its reduction.
Protocol 2.1: Materials:
-
3-Amino-5,5-difluoropiperidine (or its HCl salt)
-
Aldehyde or Ketone (R-CHO or R₂C=O)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 3-amino-5,5-difluoropiperidine (1.0 eq) in DCM or DCE, add the aldehyde or ketone (1.0-1.2 eq). If using the HCl salt of the amine, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.
-
A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of N-aryl piperidines.
Protocol 2.2: Materials:
-
3-Amino-5,5-difluoropiperidine
-
Aryl halide (Ar-Br or Ar-Cl)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, RuPhos)
-
Strong base (e.g., Sodium tert-butoxide (NaOtBu))
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (1.4 eq).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the aryl halide (1.0 eq) and 3-amino-5,5-difluoropiperidine (1.2 eq) followed by anhydrous, degassed toluene.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
| Parameter | N-Alkylation (Reductive Amination) | N-Arylation (Buchwald-Hartwig) |
| Electrophile | Aldehyde/Ketone | Aryl Halide |
| Key Reagent | Reducing Agent (e.g., NaBH(OAc)₃) | Pd Catalyst & Ligand |
| Base | Often not required (or mild base) | Strong, non-nucleophilic base (e.g., NaOtBu) |
| Temperature | Room Temperature | 80-110 °C |
| Atmosphere | Air | Inert (Argon or Nitrogen) |
Acylation
Acylation of the amino group to form amides is a fundamental transformation, often employed to introduce a variety of functional groups or to mimic peptide bonds.
Protocol 2.3: Materials:
-
3-Amino-5,5-difluoropiperidine
-
Acid chloride (RCOCl) or Acid anhydride ((RCO)₂O)
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve 3-amino-5,5-difluoropiperidine (1.0 eq) and the base (1.5-2.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add the acid chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Sulfonylation
The synthesis of sulfonamides is a common strategy in medicinal chemistry to introduce a hydrogen bond donor/acceptor group with a tetrahedral geometry.
Protocol 2.4: Materials:
-
3-Amino-5,5-difluoropiperidine
-
Sulfonyl chloride (RSO₂Cl)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 3-amino-5,5-difluoropiperidine (1.0 eq) in a mixture of DCM and pyridine (or use TEA as a base).
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Urea Formation
Urea derivatives are prevalent in drug discovery due to their ability to act as potent hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.
Protocol 2.5: Materials:
-
3-Amino-5,5-difluoropiperidine
-
Isocyanate (R-N=C=O)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve 3-amino-5,5-difluoropiperidine (1.0 eq) in anhydrous THF or DCM.
-
Add the isocyanate (1.0-1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-12 hours. The reaction is often rapid.
-
Monitor the reaction by TLC or LC-MS.
-
If the product precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by trituration with a suitable solvent (e.g., diethyl ether), column chromatography, or recrystallization.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel chemical entities for drug discovery. This guide provides a foundational set of protocols for the deprotection and subsequent derivatization of this scaffold. The presented methodologies for N-alkylation, N-arylation, acylation, sulfonylation, and urea formation are based on well-established and robust chemical transformations. While these protocols serve as a strong starting point, researchers are encouraged to optimize reaction conditions for specific substrates to achieve the desired outcomes. The strategic application of these synthetic methods will undoubtedly facilitate the exploration of new chemical space and the development of next-generation therapeutics.
References
- Cai, W. et al. (2005). An Efficient Synthesis of a Key Intermediate for the Dipeptidyl Peptidase IV Inhibitor Vildagliptin. Organic Process Research & Development, 9(1), 51-56.
- Hu, X. E. et al. (2002). A New, General, and Stereoselective Synthesis of 3-Substituted Piperidines from α,β-Unsaturated δ-Lactams. Organic Letters, 4(25), 4499-4502.
- Hao, B.-J. et al. (2011). A Facile and Efficient Synthesis of (±)-trans-3-Amino-4-methylpiperidine. Synthesis, 2011(08), 1208-1212.
- Surmont, R. et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(20), 4514-4517.
- Ermert, J. et al. (2015). 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. Molecules, 20(1), 470-486.
- Carpino, L. A. & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404-3409.
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Amide Bond Forming Reactions in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156-1184.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
- WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors. Google Patents.
- CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. Google Patents.
- WO1993001170A1 - 3-aminopiperidine derivatives and related nitrogen containing heterocycles. Google Patents.
Application Note & Protocols: Strategic Derivatization of 3-(Boc-amino)-5,5-difluoropiperidine for Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and strategic functionalization of 3-(tert-butoxycarbonyl-amino)-5,5-difluoropiperidine, a valuable building block in modern drug discovery. The presence of the gem-difluoro moiety offers significant advantages in modulating physicochemical properties such as pKa and metabolic stability.[1][2][3] The Boc-protecting group enables regioselective reactions at the piperidine ring nitrogen.[4][5] This document details the core principles governing its reactivity with various electrophiles and provides validated, step-by-step protocols for N-alkylation, N-acylation, and reductive amination reactions. Explanations for experimental choices, reaction monitoring, and post-reaction deprotection are included to ensure trustworthy and reproducible outcomes for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 3-Amino-5,5-difluoropiperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[4] The strategic incorporation of fluorine atoms into drug candidates can profoundly enhance pharmacokinetic and physicochemical properties.[3] Specifically, the gem-difluoro substitution pattern, as seen in 3-(Boc-amino)-5,5-difluoropiperidine, is known to lower the basicity (pKa) of the adjacent piperidine nitrogen and can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug molecule.[1][2]
The utility of this building block is further enhanced by the tert-butoxycarbonyl (Boc) protecting group on the 3-amino substituent. The Boc group is stable under a wide range of basic and nucleophilic conditions, allowing chemists to selectively functionalize the secondary amine of the piperidine ring without interference.[4][6] Once the desired modification is achieved, the Boc group can be easily removed under acidic conditions to reveal the 3-amino group for subsequent synthetic transformations, such as amide bond formation.[7][8][]
This guide focuses on the three most common and versatile reactions for derivatizing the piperidine nitrogen of this scaffold: N-alkylation, N-acylation, and reductive amination.
Core Principles of Reactivity
The primary site of reactivity for this compound with electrophiles is the lone pair of electrons on the secondary nitrogen of the piperidine ring. However, the nucleophilicity of this nitrogen is attenuated by the strong electron-withdrawing inductive effect of the adjacent C-F bonds at the 5-position. This reduced basicity and nucleophilicity compared to non-fluorinated piperidines is a critical consideration for reaction design.[1] Consequently, reactions may require slightly more forcing conditions (e.g., stronger bases, longer reaction times, or higher temperatures) to achieve high conversion.
The general reaction proceeds via nucleophilic attack of the piperidine nitrogen on an electrophilic center.
Figure 1: General reaction scheme for the N-functionalization of this compound.
Experimental Protocols
The following protocols are designed as robust starting points for the derivatization of this compound[10]. Researchers should optimize conditions based on the specific reactivity of their chosen electrophile.
Protocol 1: N-Alkylation with Alkyl Halides
Principle & Causality: This protocol describes the formation of a C-N bond by reacting the piperidine nitrogen with an alkyl halide (e.g., benzyl bromide, methyl iodide). A non-nucleophilic organic base, such as diisopropylethylamine (DIEA) or triethylamine (TEA), is required to neutralize the hydrohalic acid (H-X) generated during the reaction. This prevents the protonation and deactivation of the starting amine. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is used to facilitate the SN2 reaction.
Figure 2: General workflow for the N-alkylation protocol.
Materials & Reagents
| Reagent | M.W. | Typical Molar Eq. |
| This compound | 236.26 | 1.0 |
| Alkyl Halide (e.g., Benzyl Bromide) | 171.04 | 1.1 - 1.5 |
| Diisopropylethylamine (DIEA) | 129.24 | 2.0 - 3.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | ~0.2 M solution |
| Ethyl Acetate (EtOAc) | - | For workup |
| Saturated aq. NH₄Cl | - | For workup |
| Brine | - | For workup |
| Anhydrous Na₂SO₄ or MgSO₄ | - | For drying |
Step-by-Step Methodology
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous DMF (to make a ~0.2 M solution).
-
Add diisopropylethylamine (DIEA, 2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add the alkyl halide (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature. If the reaction is sluggish (as monitored by TLC or LC-MS), gently heat the mixture to 40-60 °C.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: N-Acylation with Acyl Chlorides
Principle & Causality: This reaction forms a robust amide bond by reacting the piperidine with a reactive acylating agent like an acyl chloride or anhydride. A base (e.g., TEA or pyridine) is essential to scavenge the HCl byproduct. The reaction is typically fast and exothermic, so it is often performed at 0 °C to control the reaction rate and minimize side product formation. Dichloromethane (DCM) is a common solvent as it is relatively inert and easy to remove.
Materials & Reagents
| Reagent | M.W. | Typical Molar Eq. |
| This compound | 236.26 | 1.0 |
| Acyl Chloride (e.g., Acetyl Chloride) | 78.50 | 1.1 - 1.2 |
| Triethylamine (TEA) | 101.19 | 1.5 - 2.0 |
| Anhydrous Dichloromethane (DCM) | - | ~0.2 M solution |
| Saturated aq. NaHCO₃ | - | For workup |
| Brine | - | For workup |
| Anhydrous Na₂SO₄ or MgSO₄ | - | For drying |
Step-by-Step Methodology
-
In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to afford the desired N-acylated piperidine.
-
Characterize the structure and purity using appropriate analytical methods (NMR, HRMS).
Protocol 3: Reductive Amination with Aldehydes/Ketones
Principle & Causality: Reductive amination is a powerful method for forming C-N bonds and is a cornerstone of modern medicinal chemistry.[11] The reaction proceeds in two stages: (1) formation of an iminium ion intermediate from the piperidine and a carbonyl compound (aldehyde or ketone), followed by (2) in situ reduction of the iminium ion to the amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation because it is mild and selectively reduces the iminium ion in the presence of the unreacted aldehyde/ketone.[11][12] A weak acid, like acetic acid, is often used to catalyze iminium ion formation.
Figure 3: General workflow for the reductive amination protocol.
Materials & Reagents
| Reagent | M.W. | Typical Molar Eq. |
| This compound | 236.26 | 1.0 |
| Aldehyde or Ketone | - | 1.0 - 1.2 |
| Sodium triacetoxyborohydride | 211.94 | 1.5 - 2.0 |
| Acetic Acid (AcOH) | 60.05 | 1.0 - 1.2 |
| Anhydrous 1,2-Dichloroethane (DCE) | - | ~0.1 M solution |
| Saturated aq. NaHCO₃ | - | For workup |
| Brine | - | For workup |
| Anhydrous Na₂SO₄ or MgSO₄ | - | For drying |
Step-by-Step Methodology
-
To a flask under an inert atmosphere, add this compound (1.0 eq) and the carbonyl compound (1.1 eq).
-
Dissolve the components in anhydrous DCE.
-
Add acetic acid (1.1 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 2-16 hours until the starting material is consumed, as indicated by LC-MS analysis.
-
Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with DCM (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude amine by flash column chromatography to obtain the final product.
-
Confirm the structure and purity by NMR and HRMS.
Data Summary
The following table summarizes the typical conditions for the described reactions. Yields are highly dependent on the specific electrophile used.
| Reaction Type | Electrophile | Base / Reagent | Solvent | Temp. (°C) | Typical Time (h) |
| N-Alkylation | Alkyl Halide | DIEA / TEA | DMF | 25 - 60 | 4 - 24 |
| N-Acylation | Acyl Chloride | TEA / Pyridine | DCM | 0 - 25 | 1 - 4 |
| Reductive Amination | Aldehyde / Ketone | NaBH(OAc)₃ / AcOH | DCE | 25 | 2 - 16 |
Post-Reaction Protocol: Boc Group Deprotection
To utilize the 3-amino functionality, the Boc group must be removed. This is reliably achieved under acidic conditions.[7] The mechanism involves protonation of the Boc carbonyl, followed by loss of the stable tert-butyl cation and subsequent decarboxylation of the unstable carbamic acid intermediate.[8]
Figure 4: Mechanism of acid-catalyzed Boc deprotection.
Protocol: Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve the N-substituted, this compound derivative (1.0 eq) in DCM (to make a ~0.1 M solution).
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq). A common method is to use a 20-50% v/v solution of TFA in DCM.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by LC-MS for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
To obtain the free amine, dissolve the residue in a minimal amount of water or DCM and carefully basify to pH > 9 with a base such as saturated aqueous NaHCO₃ or NaOH (1M).
-
Extract the free amine product with a suitable organic solvent (e.g., EtOAc or DCM), dry the combined organic layers, and concentrate to yield the final product.
References
- The Role of Piperidine Derivatives in Advanced Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- The Role of Boc-Protected Amino Acids: A Focus on (S)-1-Boc-piperidine-2-carboxylic Acid. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- 4,4-Difluoropiperidine hydrochloride: properties, applic
- Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine. (2025). Benchchem.
- BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.
- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
- Amino Acid Protection & Deprotection Services. (n.d.). BOC Sciences.
- An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers. (2025). Benchchem.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024).
- 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. (n.d.). NIH.
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.).
- Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. (2025).
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Medicinal chemistry of difluoropurines. (n.d.). PubMed.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Applications of Fluorine in Medicinal Chemistry. (2015). PubMed.
- Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. (n.d.). PMC.
- The role of fluorine in medicinal chemistry. (2007). PubMed.
- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). NIH.
- This compound. (n.d.). CymitQuimica.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N-Alkylation of 3-(Boc-amino)-5,5-difluoropiperidine
Introduction
Substituted piperidines are privileged scaffolds in medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1][2] The introduction of fluorine atoms into these structures can significantly modulate key physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[3] Specifically, the 3-(Boc-amino)-5,5-difluoropiperidine scaffold is a valuable building block, offering three points of diversity: the piperidine nitrogen, the C3-amino group after deprotection, and the potential for chirality at C3.
This application note provides detailed protocols for the N-alkylation of this compound, a key transformation for elaborating this scaffold in drug discovery programs. We will explore two robust and widely applicable methods: direct alkylation with alkyl halides and reductive amination. The causality behind experimental choices, potential challenges, and detailed analytical characterization will be discussed to ensure reliable and reproducible execution.
The gem-difluoro group at the C5 position is expected to decrease the basicity and nucleophilicity of the piperidine nitrogen through inductive electron withdrawal.[4] This electronic effect must be considered when selecting reaction conditions to ensure efficient conversion.
Chemical Structures
Sources
Application Notes and Protocols for Coupling Reactions Involving 3-(Boc-amino)-5,5-difluoropiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3-Amino-5,5-difluoropiperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of approved pharmaceutical agents.[1] Its saturated, three-dimensional structure provides an excellent scaffold for orienting functional groups in precise vectors to optimize interactions with biological targets. The strategic incorporation of fluorine into this privileged scaffold offers a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates.[1]
The gem-difluoro motif at the 5-position of the piperidine ring, as seen in 3-(Boc-amino)-5,5-difluoropiperidine, imparts several advantageous properties. The strong electron-withdrawing nature of the fluorine atoms significantly lowers the basicity (pKa) of the piperidine nitrogen.[2] This modulation of pKa can be critical for improving oral bioavailability, reducing hERG channel liability, and enhancing membrane permeability.[1] Furthermore, the C-F bond can increase metabolic stability by blocking potential sites of oxidation.
This guide provides detailed protocols and technical considerations for key coupling reactions utilizing this compound, a versatile building block for the synthesis of novel chemical entities. The protocols are designed to be robust and self-validating, with explanations for the selection of reagents and conditions.
I. Buchwald-Hartwig Amination: N-Arylation of this compound
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines.[3][4][5][6]
Scientific Rationale and Mechanistic Considerations
The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the N-aryl product and regenerate the Pd(0) catalyst.[3][5]
The gem-difluoro substitution in this compound reduces the nucleophilicity of the piperidine nitrogen. This electronic effect necessitates the careful selection of a highly active catalyst system and a sufficiently strong base to facilitate the deprotonation step of the catalytic cycle. Sterically hindered biarylphosphine ligands are often employed to promote the reductive elimination step and prevent catalyst decomposition.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol for Buchwald-Hartwig Amination
This protocol is adapted from general procedures for the N-arylation of challenging secondary amines.[7]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
XPhos (0.06 mmol, 6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ | A common and effective Pd(0) source. |
| Ligand | XPhos | A bulky, electron-rich biarylphosphine ligand that promotes both oxidative addition and reductive elimination. |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base capable of deprotonating the less nucleophilic fluorinated piperidine. |
| Solvent | Toluene | A high-boiling, non-polar solvent suitable for this reaction temperature. |
| Temperature | 100-110 °C | Elevated temperature is often required to overcome the activation energy for challenging couplings. |
II. Amide Bond Formation: Coupling with Carboxylic Acids
Amide bond formation is one of the most fundamental transformations in organic synthesis.[8] The reduced basicity of this compound can make amide coupling more challenging compared to its non-fluorinated counterpart. Therefore, the use of efficient coupling reagents is crucial.
Scientific Rationale and Mechanistic Considerations
Amide coupling reactions typically proceed through the activation of the carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine.[9] Common coupling reagents include carbodiimides (e.g., EDC), and uronium/phosphonium salts (e.g., HATU, PyBOP).[10]
For less nucleophilic amines like this compound, more potent activating agents such as HATU are recommended. HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which readily undergoes aminolysis.
Caption: General workflow for HATU-mediated amide coupling.
Protocol for HATU-Mediated Amide Coupling
This protocol is based on established procedures for coupling challenging amines.[10]
Materials:
-
Carboxylic acid (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
HATU (1.1 mmol, 1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask.
-
Add HATU and DIPEA to the solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with 5% aqueous LiCl solution (to remove residual DMF), followed by saturated aqueous NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Coupling Reagent | HATU | A highly efficient uronium-based coupling reagent suitable for sterically hindered or electron-deficient amines. |
| Base | DIPEA | A non-nucleophilic organic base to neutralize the acid formed and facilitate the reaction. |
| Solvent | DMF | A polar aprotic solvent that effectively dissolves the reactants and reagents. |
| Stoichiometry | Slight excess of amine and coupling reagent | To ensure complete consumption of the limiting carboxylic acid. |
III. Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
While the primary application of this compound involves its secondary amine, derivatization of the piperidine ring itself via C-H activation or by using a pre-functionalized piperidine (e.g., a halo-substituted version) in a Suzuki-Miyaura coupling can be a powerful strategy. For the purpose of this guide, we will outline a general protocol for a hypothetical Suzuki-Miyaura coupling of a bromo-substituted this compound derivative.
Scientific Rationale and Mechanistic Considerations
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.[11][12][13][14] The catalytic cycle involves oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the C-C bond.
The electronic properties of the fluorinated piperidine ring may influence the oxidative addition step. The choice of ligand is critical for promoting the catalytic cycle and ensuring high yields.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Protocol for Suzuki-Miyaura Cross-Coupling
This is a general protocol and may require optimization for specific substrates.
Materials:
-
Bromo-substituted this compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Reaction vessel (e.g., round-bottom flask with reflux condenser)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the bromo-substituted piperidine, arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add 1,4-dioxane and water.
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate (20 mL).
-
Wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ | A versatile and commonly used catalyst for Suzuki couplings. |
| Base | Potassium carbonate (K₂CO₃) | An inorganic base sufficient for activating the boronic acid for transmetalation. |
| Solvent System | Dioxane/Water | A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-90 °C | Provides sufficient thermal energy to drive the reaction to completion. |
IV. Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
V. Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient base, low temperature, unreactive coupling partner | Use a fresh batch of catalyst, ensure anhydrous conditions, increase temperature, screen different ligands/bases. |
| Formation of side products | Homocoupling of boronic acid, dehalogenation of aryl halide | Use a different ligand, optimize the base and temperature. |
| Difficult purification | Residual coupling reagents or byproducts | For amide couplings, wash with 5% LiCl to remove DMF. For Suzuki couplings, an aqueous wash with a mild acid can remove excess base. |
References
- Millet, A., Larini, P., Clot, E., et al. (2013). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science, 4(5), 2241-2248. [Link]
- Wikipedia. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- New Routes to α-Aryl
- Beilstein Journals. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. [Link]
- The Royal Society of Chemistry. (n.d.). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. [Link]
- Chemistry LibreTexts. (2023).
- Hartwig, J. F., et al. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines.
- ResearchGate. (2025).
- National Institutes of Health. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. [Link]
- Reddit. (2024). Acyl chloride formation in presence of acid sensitive groups. [Link]
- National Institutes of Health. (n.d.).
- SciSpace. (2013). Ligand-controlled β-selective C(sp3)
- CORE. (2015). Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides. [Link]
- Open Research@CSIR-NIScPR. (n.d.).
- The Royal Society of Chemistry. (2013). Ligand-controlled β-selective C(sp3)
- Organic Chemistry Portal. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. [Link]
- ResearchGate. (2011). ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. [Link]
- PubMed. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. [Link]
- The Royal Society of Chemistry. (n.d.). Palladium-catalyzed native α-amino acid derivative-directed arylation/oxidation of benzylic C–H bonds: synthesis of 5-aryl-1,4-benzodiazepin-2-ones. [Link]
- ResearchGate. (n.d.).
- Scientific Update. (2019).
- ResearchGate. (n.d.). The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. [Link]
- ResearchGate. (2008).
- PubMed. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles.
- ResearchGate. (2012). ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. [Link]
- CORE. (2015). Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides. [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mch.estranky.sk [mch.estranky.sk]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Incorporation of 3-(Boc-amino)-5,5-difluoropiperidine in Advanced Peptide Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Fluorine Advantage in Peptide Drug Design
The strategic introduction of fluorine into peptide scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate pharmacological properties.[1] Fluorination can enhance metabolic stability, increase lipophilicity, and alter the conformational preferences of a peptide backbone.[2][3][4] These modifications can lead to peptides with improved binding affinity, greater resistance to enzymatic degradation, and more favorable pharmacokinetic profiles.[2][5] Among the diverse array of fluorinated building blocks, 3-(Boc-amino)-5,5-difluoropiperidine stands out as a unique surrogate for amino acid residues, introducing a constrained, gem-difluorinated cyclic scaffold into the peptide chain.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of this compound in solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss the anticipated impact of this non-natural amino acid on final peptide characteristics.
The Unique Profile of this compound
The power of this building block lies in the combination of two key structural features: the piperidine ring and the gem-difluoro group at the 5-position.
-
Conformational Constraint: The piperidine ring acts as a rigid spacer, locking the peptide backbone into a more defined conformation compared to a linear amino acid. This pre-organization can be crucial for enhancing binding to a biological target by reducing the entropic penalty of binding.[6]
-
Electronic Effects of Gem-Difluorination: The two fluorine atoms at the C5 position exert a profound stereoelectronic influence. They can alter the basicity (pKa) of the piperidine nitrogen and create unique dipole moments that influence intramolecular and intermolecular interactions.[7][8] Computational and experimental studies on similar fluorinated piperidines show a strong preference for specific chair conformations, often with fluorine atoms occupying axial positions due to stabilizing hyperconjugative and charge-dipole interactions.[9][10][11] This predictable conformational behavior is a key asset in rational peptide design.[4]
The synthesis of the core 3-amino-5,5-difluoropiperidine scaffold has been developed, providing access to this valuable building block for further derivatization and use in peptide synthesis.[8][12]
Workflow for Peptide Synthesis Incorporation
The incorporation of this compound is best accomplished using standard Boc-based solid-phase peptide synthesis (SPPS). The general workflow involves sequential deprotection of the Boc group and coupling of the next amino acid in the sequence.
Caption: Activation and coupling step using HATU.
Protocol 2: Boc Group Deprotection
The removal of the temporary N-terminal Boc protecting group is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). [13] Step-by-Step Procedure:
-
Pre-wash: Wash the peptide-resin with DCM (2 x 5 mL).
-
Deprotection: Add a solution of 50% TFA in DCM (v/v) (5 mL) to the resin. [14][15]Agitate for 2 minutes, then drain.
-
Main Deprotection: Add a fresh 5 mL aliquot of 50% TFA in DCM. Agitate for 20-25 minutes.
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3 x 5 mL) and IPA (2 x 5 mL) to remove residual acid. [14]5. Neutralization: Wash the resin with a solution of 5% DIEA in DCM (v/v) (2 x 5 mL) to neutralize the resulting trifluoroacetate salt, followed by final washes with DCM (3 x 5 mL). [15]The resin is now ready for the next coupling cycle.
Protocol 3: Cleavage and Final Deprotection
Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. In Boc-SPPS, this is typically accomplished with a strong acid like anhydrous HF or TFMSA. [15][16] CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated apparatus and a certified fume hood.
-
Preparation: Dry the peptide-resin thoroughly under vacuum for at least 4 hours.
-
Scavengers: Place the dried resin (~0.5 g) in the HF reaction vessel. Add a scavenger mixture (e.g., 1 mL p-cresol) to protect susceptible amino acids from side reactions.
-
HF Cleavage: Cool the vessel to 0°C. Carefully distill anhydrous HF (~10 mL) into the vessel. Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Remove the HF by vacuum distillation.
-
Peptide Precipitation: Wash the remaining resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.
-
Extraction: Extract the peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid).
-
Lyophilization: Freeze-dry the aqueous extract to obtain the crude peptide as a fluffy powder.
Characterization and Analysis
The final peptide must be rigorously analyzed to confirm its identity and purity.
| Analytical Technique | Purpose | Expected Observations |
| Reverse-Phase HPLC (RP-HPLC) | Purity assessment and purification. [17][18] | A major peak corresponding to the target peptide. The introduction of the fluorinated piperidine may alter the retention time compared to a non-fluorinated analogue, typically increasing it due to higher hydrophobicity. [1] |
| Mass Spectrometry (MS) (e.g., ESI-MS) | Molecular weight confirmation and sequence verification. [19][20][21] | The observed molecular weight should match the calculated theoretical mass of the peptide containing the 3-amino-5,5-difluoropiperidine residue. Tandem MS (MS/MS) can be used to confirm the sequence. |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and conformational analysis. [19] | ¹⁹F NMR: A distinct signal (typically a triplet of triplets or more complex multiplet) corresponding to the two fluorine atoms will provide a unique and clean probe for conformational studies. [22][23]¹H NMR: Signals from the piperidine ring protons will appear in the aliphatic region, and their coupling constants can provide insight into the ring's chair conformation. |
Conclusion
The incorporation of this compound into peptide sequences is a robust strategy for creating novel peptidomimetics with potentially enhanced therapeutic properties. By leveraging the conformational constraints of the piperidine ring and the unique electronic effects of gem-difluorination, researchers can design peptides with improved stability and bioactivity. The protocols outlined in this guide, centered around Boc-SPPS with potent onium-salt coupling reagents, provide a reliable pathway for the successful synthesis and characterization of these advanced, fluorinated peptides.
References
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
- Yajima, H., Fujii, N., Ogawa, H., & Kawatani, H. (1977). A new two-step deprotection/cleavage procedure for solid phase peptide synthesis. Chemical & Pharmaceutical Bulletin, 25(4), 740-743.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Alsina, J., & Albericio, F. (2003). Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancements in Peptide Synthesis with Fluorinated Amino Acids.
- Caracoti, A., & Jackson, C. J. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(8), 1149-1156.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Gimenez, C. A., Woods, V. L., & Pomerantz, Y. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(2), e4887.
- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2006). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 71(25), 9453–9459.
- Wang, J., & Wang, L. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(2), 225-240.
- Koksch, B. (2023). Fluorinated amino acids as orthogonal tools in peptide and protein engineering.
- Micklitsch, C. M., & Collier, J. H. (2018). Fluorinated peptide biomaterials.
- Albericio, F., & Carpino, L. A. (2002). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 6(2), 124-136.
- Veronese, E., Metrangolo, P., & Dichiarante, V. (2024).
- Rozatian, N., & Roesner, S. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers.
- Polaris Peptides. (n.d.). Advanced Analytical Techniques for Peptide Characterization.
- Nairoukh, Z., Strieth-Kalthoff, F., & Glorius, F. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
- Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-987.
- International Journal of Science and Research Archive. (2025).
- ResearchGate. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
- BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
- ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- ResearchGate. (n.d.). The conformational preferences of 3-fluoropiperidine (1) and 3,5-difluoropiperidine (2) and their TFA-(A), HCl-(B), and NH-(C)-analogues.
- ResearchGate. (2025). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines.
- The Royal Society of Chemistry. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Supplementary Material for Organic & Biomolecular Chemistry.
- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- Kadyrov, R. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Synthesis.
- Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine.
- ResearchGate. (n.d.). Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
- National Institutes of Health. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- PNAS. (n.d.). Peptides modulating conformational changes in secreted chaperones: From in silico design to preclinical proof of concept.
Sources
- 1. Fluorinated amino acids as orthogonal tools in peptide and protein engineering - American Chemical Society [acs.digitellinc.com]
- 2. nbinno.com [nbinno.com]
- 3. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 6. Peptides modulating conformational changes in secreted chaperones: From in silico design to preclinical proof of concept - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chempep.com [chempep.com]
- 15. peptide.com [peptide.com]
- 16. Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. ijsra.net [ijsra.net]
- 18. researchgate.net [researchgate.net]
- 19. polarispeptides.com [polarispeptides.com]
- 20. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biopharmaspec.com [biopharmaspec.com]
- 22. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Incorporation of Difluoropiperidines into Bioactive Molecules
Introduction: The Strategic Value of gem-Difluorination in Piperidine Scaffolds
The piperidine ring is one of the most ubiquitous saturated heterocycles in pharmaceuticals, present in numerous approved drugs.[1] Its conformational flexibility and basic nitrogen atom are key to its role in molecular recognition and pharmacokinetic profiles. However, these same features can present challenges in drug design, including metabolic instability at activated C-H bonds and suboptimal basicity (pKa) for target engagement or absorption, distribution, metabolism, and excretion (ADME) properties.
The introduction of a gem-difluoro group (CF₂) onto the piperidine ring is a powerful medicinal chemistry strategy to mitigate these issues.[2][3][4] This isosteric replacement of a methylene (CH₂) or keto (C=O) group can profoundly and predictably alter the molecule's properties. Judicious placement of the CF₂ group can:
-
Block Metabolic Oxidation: The strong C-F bonds are resistant to enzymatic oxidation by cytochrome P450 enzymes, preventing metabolism at the site of fluorination and potentially at adjacent positions.[2][5][6]
-
Modulate Basicity (pKa): The potent electron-withdrawing nature of the two fluorine atoms lowers the pKa of the piperidine nitrogen.[7][8] This effect is distance-dependent, offering a tunable handle to optimize the ionization state of a molecule at physiological pH, which is critical for balancing solubility, permeability, and target binding.
-
Alter Lipophilicity (LogP/LogD): While often increasing lipophilicity, the effect of gem-difluorination on LogP can be complex and is influenced by the local molecular environment.[7][9] This allows for fine-tuning of a compound's lipophilic profile to enhance membrane permeability or reduce off-target effects.[10]
-
Influence Conformation: Fluorine substitution can introduce subtle but significant conformational biases through steric and electronic effects (e.g., hyperconjugation, dipole minimization), which can pre-organize a ligand for optimal binding to its target protein.[11][12][13]
This guide provides a comprehensive overview of the strategic considerations, synthetic protocols, and expected outcomes when incorporating difluoropiperidine motifs into bioactive molecules.
Strategic Considerations: When and Why to Use a Difluoropiperidine
The decision to incorporate a difluoropiperidine should be driven by a specific drug design hypothesis. The choice between 3,3-difluoro- and 4,4-difluoropiperidine isomers is critical, as the position of the CF₂ group relative to the nitrogen atom dictates its electronic impact.
| Property | Rationale for 3,3-Difluoropiperidine | Rationale for 4,4-Difluoropiperidine |
| pKa Modulation | Provides a significant reduction in basicity (typically 1-2 pKa units) due to the proximity of the CF₂ group to the nitrogen. Ideal for reducing unwanted interactions with acidic targets or improving cell permeability.[7] | Offers a more subtle pKa reduction (typically 0.5-1 pKa units). Useful when only a minor adjustment in basicity is needed to optimize properties.[14] |
| Metabolic Stability | Effectively blocks metabolism at the C3 position. May be chosen if C3 is a known metabolic "soft spot." | Blocks metabolism at the C4 position. Often used to replace a metabolically labile 4-piperidone or 4-hydroxypiperidine moiety.[5] |
| Conformation | Can influence the axial/equatorial preference of substituents at other positions through dipolar interactions.[11][13] | Primarily acts as a conformationally restricted isostere of a piperidone, with less direct influence on distal substituents compared to the 3,3-isomer. |
| Exit Vector | Provides a scaffold with attachment points (e.g., at N1, C4, C5) where the properties are modulated by the C3-CF₂ group. | Provides a symmetric building block often used in orexin antagonists and other CNS-targeted agents.[15] |
The following workflow outlines a typical decision-making process for a medicinal chemist.
Synthesis of Key Difluoropiperidine Building Blocks
The most common precursors are N-protected 3,3- and 4,4-difluoropiperidine, typically available as their hydrochloride salts after deprotection.
Protocol 1: Synthesis of 4,4-Difluoropiperidine Hydrochloride
This protocol is adapted from a common industrial route starting from N-Boc-4-piperidone.[16] The key step is a deoxofluorination reaction.
Materials:
-
N-Boc-4-piperidone
-
Deoxofluorinating agent (e.g., Deoxo-Fluor®, DAST, XtalFluor-E®)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
4M HCl in 1,4-dioxane or ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)
Procedure:
-
Fluorination:
-
Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous DCM in a dry flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the deoxofluorinating agent (1.1 - 1.5 eq) dropwise. Caution: These reagents are hazardous and moisture-sensitive; handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until starting material is consumed.
-
-
Work-up:
-
Carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated solution of NaHCO₃.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-4,4-difluoropiperidine. This intermediate is often used without further purification.
-
-
Deprotection:
-
Dissolve the crude intermediate in a minimal amount of a suitable solvent (e.g., EtOAc or DCM).
-
Add an excess of 4M HCl in dioxane (or another suitable solvent) and stir at room temperature for 1-4 hours.
-
The hydrochloride salt will typically precipitate. If not, the product can be precipitated by adding Et₂O or MTBE.
-
Collect the solid by filtration, wash with cold Et₂O, and dry under vacuum to yield 4,4-difluoropiperidine hydrochloride as a white or off-white solid.[16]
-
Protocol 2: Synthesis of 3,3-Difluoropiperidine Hydrochloride
The synthesis of the 3,3-isomer is more complex and often starts from materials like N-protected 3-piperidone or functionalized precursors.[17][18] A representative approach involves the fluorination of N-Boc-3-piperidone.
Procedure: The procedure is analogous to Protocol 1, substituting N-Boc-3-piperidone for the 4-piperidone isomer. The resulting 3,3-difluoropiperidine hydrochloride is commercially available.[19]
Protocols for Incorporation into Bioactive Scaffolds
Once the difluoropiperidine hydrochloride salt is obtained, it can be incorporated into the target molecule using standard coupling reactions. The first step is typically a neutralization of the salt to liberate the free secondary amine.
Free-Basing (General Step):
-
Suspend the hydrochloride salt in a solvent like DCM or EtOAc.
-
Add an aqueous base (e.g., 1M NaOH, sat. NaHCO₃) and stir vigorously.
-
Separate the organic layer, dry it (e.g., over Na₂SO₄), and use the resulting solution of the free amine directly in the next step.
Protocol 3: N-Arylation (Buchwald-Hartwig Amination)
This reaction is used to form a C-N bond between the piperidine nitrogen and an aryl or heteroaryl halide/triflate.
Materials:
-
Difluoropiperidine (free base, 1.1-1.5 eq)
-
Aryl/heteroaryl halide or triflate (Ar-X, 1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, SPhos)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a dry reaction vessel, add the aryl halide (1.0 eq), palladium precatalyst (1-5 mol%), and ligand (2-10 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar).
-
Add the anhydrous solvent, followed by the base (1.5-2.5 eq).
-
Add the solution of free-based difluoropiperidine (1.1-1.5 eq).
-
Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction, dilute with a solvent like EtOAc, and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate and purify the product by column chromatography.
Mechanistic Insight: The choice of ligand and base is crucial and substrate-dependent. Bulky, electron-rich phosphine ligands (like XPhos) are often effective for coupling sterically hindered or electron-deficient aryl halides.[20] Strong bases like NaOt-Bu are common, but milder bases may be required for base-sensitive substrates.[21][22]
Protocol 4: Reductive Amination
This method couples the difluoropiperidine to a molecule containing an aldehyde or ketone.
Materials:
-
Difluoropiperidine (free base or HCl salt, 1.0-1.2 eq)
-
Aldehyde or ketone (R-CHO or R-CO-R', 1.0 eq)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN))
-
Solvent (e.g., Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol (MeOH))
-
Acetic acid (catalytic, optional)
Procedure:
-
Dissolve the aldehyde/ketone and the difluoropiperidine (as free base or HCl salt) in the chosen solvent. If using the HCl salt, a base like triethylamine (Et₃N) may be added.
-
Add the reducing agent (typically STAB, 1.2-2.0 eq) portion-wise at room temperature. STAB is favored for its mildness and tolerance of slightly acidic conditions which favor iminium ion formation.
-
Stir the reaction at room temperature for 2-24 hours.
-
Quench the reaction with water or saturated NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., EtOAc, DCM), dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
Case Studies: Impact on Pharmacological Properties
The true value of this strategy is demonstrated by its impact on drug candidates.
Case Study 1: Dopamine D4 Receptor Antagonists
In a search for potent and selective Dopamine D4 receptor antagonists, researchers compared 3,3-difluoro- and 4,4-difluoropiperidine scaffolds.[14]
| Compound | Scaffold | D4 Ki (nM) | cLogP | CNS MPO Score |
| 7a | 3,3-Difluoropiperidine | 13 | 3.5 | 4.2 |
| 8a | 4,4-Difluoropiperidine | 12 | 2.5 | 5.2 |
| 8b | 4,4-Difluoropiperidine | 5.5 | 2.9 | 5.0 |
Data adapted from reference[14].
Analysis:
-
Potency: Both scaffolds yielded highly potent compounds, with the 4,4-difluoro analog 8b showing the highest affinity (Ki = 5.5 nM).[14]
-
Physicochemical Properties: Moving the CF₂ group from the 3- to the 4-position (comparing 7a and 8a ) resulted in a full log unit drop in cLogP. This is a direct consequence of the reduced inductive effect on the piperidine nitrogen, making it more basic and increasing its polarity at physiological pH. This change also led to a more favorable CNS Multiparameter Optimization (MPO) score.[14] This case highlights how isomer choice can be used to tune properties beyond simple metabolic blocking.
Case Study 2: Apelin Receptor Agonists
The incorporation of a 3,3-difluoropiperidine moiety into an apelin receptor agonist led to a dramatic improvement in potency.
-
Parent Compound EC₅₀: 162 nM
-
3,3-Difluoropiperidine Analog EC₅₀: 6.5 nM
This greater than 20-fold increase in potency demonstrates how the conformational or electronic effects of the difluoro group can enhance binding affinity, in addition to improving ADME properties.[18]
Conclusion
The incorporation of difluoropiperidine motifs is a validated and powerful strategy in modern medicinal chemistry. By understanding the distinct electronic and steric consequences of 3,3- versus 4,4-difluorination, researchers can rationally design molecules with improved metabolic stability, optimized basicity, and enhanced potency. The synthetic protocols provided herein offer reliable pathways to access these valuable building blocks and integrate them into drug discovery programs, enabling the fine-tuning of molecular properties to overcome common developmental hurdles.
References
- gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. (n.d.). ResearchGate.
- Preparation method of 4, 4-difluoropiperidine hydrochloride. (n.d.). Google Patents.
- The conformational preferences of fluorinated piperidine derivatives... (n.d.). ResearchGate.
- Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... (n.d.). ResearchGate.
- Simple practical synthesis of 3,3-difluoropyrrolidine from 2,2-dichlorotrifluoro-1-iodoethane. (2025). ResearchGate.
- Fluorine in drug discovery: Role, design and case studies. (n.d.). ResearchGate.
- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2021). National Institutes of Health.
- Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932. [Link]
- Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). PubMed.
- New synthetic process of iloperidone. (2025). ResearchGate.
- The conformational preferences of 3‐fluoropiperidine (1) and... (n.d.). ResearchGate.
- Nickel‐Catalyzed N‐Arylation of Fluoroalkylamines. (n.d.). ResearchGate.
- Medicinal chemistry of difluoropurines. (n.d.). PubMed.
- 4,4-difluoro-piperidine-compounds. (n.d.). Google Patents.
- Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021). National Institutes of Health.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025). ChemRxiv.
- Case studies of fluorine in drug discovery. (2019). OUCI.
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
- Metabolism of fluorine-containing drugs. (2025). ResearchGate.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Institutes of Health.
- Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. (2009). The Royal Society of Chemistry.
- Bégué, J.-P., & Bonnet-Delpon, D. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]
- Dalvit, C., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(6), 104-114. [Link]
- Tactical Applications of Fluorine in Drug Design and Development. (n.d.). ResearchGate.
- A Direct Access to N-Arylation of Guanidines by Ligand-Free, Copper Catalysis at Room Temperature. (n.d.). ResearchGate.
- First Method for N‐Arylation of Diketopyrrolopyrroles with Aryl Triflates. (n.d.). ResearchGate.
- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). PubMed Central.
- Top 10 Most Popular Drug Hunter Case Studies of 2025. (2025). Drug Hunter.
- Double N-arylation reaction of polyhalogenated 4,4'-bipyridines. Expedious synthesis of functionalized 2,7-diazacarbazoles. (2012). ResearchGate.
- N-Arylation of Diketopyrrolopyrroles with Aryl Triflates. (2020). PubMed.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]
- 16. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
- 17. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ossila.com [ossila.com]
- 19. scbt.com [scbt.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. N-Arylation of Diketopyrrolopyrroles with Aryl Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Fluorinated Heterocycles in Modern Agrochemicals: Application Notes and Protocols
For Distribution To: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Strategic Advantage of Fluorine in Heterocyclic Scaffolds
The relentless demand for higher crop yields and the ever-evolving challenge of pest and disease resistance necessitate the continuous innovation of highly effective and selective agrochemicals. In this pursuit, the strategic incorporation of fluorine into heterocyclic molecular frameworks has emerged as a cornerstone of modern agrochemical design. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart significant advantages to bioactive molecules.[1] When combined with the diverse chemical space and biological recognition capabilities of heterocyclic rings, the result is a powerful synergy that has led to the development of some of the most successful fungicides, herbicides, and insecticides in recent history.[1][2]
This guide provides an in-depth exploration of the applications of fluorinated heterocycles in agrochemicals. It is designed to move beyond a simple recitation of facts, offering instead a causal understanding of why these molecules are so effective. We will delve into the structure-activity relationships that govern their potency, provide detailed, field-proven protocols for their synthesis and biological evaluation, and present this information in a clear, accessible format for the researchers and scientists driving the next generation of crop protection solutions.
Core Principles: Why Fluorine and Heterocycles are a Winning Combination
The decision to introduce fluorine into a potential agrochemical candidate is a deliberate one, aimed at modulating key molecular properties to enhance performance. These modifications typically fall into several key categories:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[3] This inherent strength makes fluorinated compounds more resistant to metabolic degradation by enzymes in target pests, weeds, and the environment.[3] This increased stability can lead to longer-lasting efficacy and potentially lower application rates.
-
Increased Lipophilicity and Bioavailability: The introduction of fluorine, particularly in the form of trifluoromethyl (CF3) or other polyfluorinated groups, can significantly increase the lipophilicity of a molecule.[3] This property enhances the molecule's ability to penetrate the waxy cuticles of plants and the exoskeletons of insects, leading to improved uptake and bioavailability at the target site.[3]
-
Modulation of Acidity and Basicity (pKa): Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups. This modulation of pKa can be critical for optimizing a molecule's interaction with its biological target and its movement within a plant's vascular system.
-
Conformational Control and Binding Affinity: The introduction of fluorine can alter the preferred conformation of a molecule, pre-organizing it for a more favorable interaction with its target protein or enzyme. This can lead to a significant increase in binding affinity and, consequently, biological activity.
Heterocyclic rings, in turn, provide a versatile scaffold for presenting these fluorine-modified functionalities in a three-dimensional space that is conducive to biological recognition.[1][2] They can act as bioisosteres for other aromatic systems, offer multiple points for chemical modification, and their inherent polarity can be fine-tuned to optimize solubility and transport properties.[1]
Structure-Activity Relationships (SAR) in Action: Case Studies
The following examples illustrate how the interplay between fluorine substitution and the heterocyclic core dictates the biological activity of several classes of leading agrochemicals.
Pyrazole-Based Insecticides: The Ryanodine Receptor Agonists
A prominent class of insecticides, including the highly successful chlorantraniliprole, features a fluorinated pyrazole core. These compounds act as potent activators of insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells, paralysis, and death.
-
Key Structural Features:
-
N-Aryl Pyrazole: The pyrazole ring, substituted with an aryl group (often a pyridine), is crucial for binding to the receptor.
-
Fluorine Substitution: The presence and position of fluorine atoms on the N-aryl ring are critical for potency. For instance, in chlorantraniliprole, the 3-chloro-2-pyridinyl moiety is a key feature.
-
Amide Linkage: An amide linkage connects the pyrazole carboxylic acid to a substituted anthranilic acid derivative, which also plays a vital role in receptor binding.
-
The introduction of fluorine into the N-pyridyl ring of these diamide insecticides has been shown to significantly enhance their insecticidal activity.[4] This is attributed to a combination of factors, including improved binding to the ryanodine receptor and increased metabolic stability.[4]
Application Notes and Protocols
This section provides detailed protocols for the synthesis of representative fluorinated heterocyclic agrochemicals and for the biological evaluation of their efficacy.
Synthesis Protocols
The synthesis of fluorinated heterocyclic agrochemicals often involves the use of specialized fluorinated building blocks. The following protocols provide step-by-step procedures for the laboratory-scale synthesis of key examples.
This protocol outlines the synthesis of a key intermediate, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a building block for chlorantraniliprole.
Workflow Diagram:
Sources
- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Library Synthesis using 3-(Boc-amino)-5,5-difluoropiperidine
Introduction: The Strategic Advantage of Fluorinated Scaffolds in Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's pharmacological profile.[1] The unique electronic properties of fluorine can significantly influence a molecule's acidity, basicity, lipophilicity, and metabolic stability.[2] The 3-amino-5,5-difluoropiperidine scaffold, in particular, has emerged as a valuable building block for the synthesis of diverse chemical libraries aimed at identifying novel therapeutic agents. The gem-difluoro group at the 5-position acts as a bioisostere for a carbonyl or ether oxygen, while also introducing a conformational bias and lowering the pKa of the piperidine nitrogen, which can be advantageous for optimizing drug-target interactions and improving pharmacokinetic properties.[1][2]
This guide provides a comprehensive overview of the properties of 3-(Boc-amino)-5,5-difluoropiperidine and detailed, field-proven protocols for its derivatization in the context of library synthesis. The methodologies described herein are designed to be robust and adaptable, enabling researchers to efficiently explore the chemical space around this promising scaffold.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is critical for successful library design and synthesis. The table below summarizes key properties of this compound.
| Property | Value | Source |
| CAS Number | 1303973-94-5 | [3] |
| Molecular Formula | C₁₀H₁₈F₂N₂O₂ | [3] |
| Molecular Weight | 236.26 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | ≥97% | [3] |
The presence of the gem-difluoro group is known to lower the basicity (pKa) of the piperidine nitrogen due to the strong electron-withdrawing nature of fluorine. This can impact its reactivity in nucleophilic substitution reactions and should be considered when selecting reaction conditions.
Core Synthetic Workflow for Library Generation
The strategic application of this compound in library synthesis hinges on a divergent approach, where a common intermediate is derivatized through a series of robust chemical transformations. The tert-butoxycarbonyl (Boc) protecting group on the 3-amino substituent provides an orthogonal handle for diversification. A typical workflow involves the initial functionalization of the piperidine nitrogen, followed by deprotection of the Boc group and subsequent derivatization of the newly liberated primary amine.
Caption: Key components of the Buchwald-Hartwig reaction.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide or chloride (1.0 eq)
-
Pd₂(dba)₃ (palladium catalyst, 2 mol%)
-
XPhos or RuPhos (ligand, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene or Dioxane, anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (2 mol%), and the phosphine ligand (4 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting:
-
Low Yield: The nucleophilicity of the piperidine nitrogen is reduced by the gem-difluoro group. If the reaction is slow or incomplete, consider a more electron-rich ligand or a stronger base like LHMDS. [4]Increasing the reaction temperature or time may also be beneficial.
-
Side Reactions: If debromination or other side reactions are observed, a lower reaction temperature or a different catalyst/ligand system may be required.
-
Ligand Selection: The optimal ligand can be substrate-dependent. A small screen of common Buchwald-Hartwig ligands (e.g., XPhos, RuPhos, SPhos) may be necessary to identify the best conditions. [5]
Scientific Rationale: Reductive amination is a robust method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent. [6][7]Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly well-suited for this transformation as it can be added in a one-pot fashion with the amine and carbonyl compound. [7]It is less reactive towards aldehydes and ketones than the intermediate iminium ion, minimizing side reactions.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE or DCM.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS, typically 2-16 hours).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting:
-
Slow Reaction with Ketones: Ketones are generally less reactive than aldehydes. For sterically hindered or electron-poor ketones, the reaction may require elevated temperatures or the use of a Lewis acid catalyst like Ti(OiPr)₄. [8]* Reductant Decomposition: NaBH(OAc)₃ is moisture-sensitive. Ensure all reagents and solvents are anhydrous.
-
Epimerization: For chiral aldehydes or ketones, epimerization can occur. Running the reaction at lower temperatures may help to minimize this.
Protocol 3: Derivatization of the 3-Amino Group via Amide Coupling
Scientific Rationale: Amide bond formation is one of the most fundamental reactions in medicinal chemistry. Standard peptide coupling reagents, such as HATU or HOBt/EDC, are highly effective for coupling carboxylic acids to the deprotected 3-amino group. [9][10]These reagents activate the carboxylic acid to form a highly reactive species that is readily attacked by the amine. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) is necessary to neutralize the amine salt and facilitate the reaction.
Materials:
-
Deprotected 3-amino-5,5-difluoropiperidine derivative (as a salt or free base) (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) or HOBt/EDC (1.2 eq each)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous
Procedure:
-
In a dry reaction flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF or DCM.
-
Add DIPEA (2.0 eq) and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the deprotected 3-amino-5,5-difluoropiperidine derivative (1.0 eq) in the same anhydrous solvent. If it is a salt, add DIPEA (1.0 eq) to form the free base in situ.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS, typically 1-4 hours).
-
Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Troubleshooting:
-
Low Coupling Efficiency: The primary amine at the 3-position may be sterically hindered. If standard conditions fail, consider using a more potent coupling reagent like COMU or increasing the reaction temperature.
-
Racemization: For chiral carboxylic acids, racemization can be a concern. Running the reaction at 0 °C and using HOBt as an additive can help to suppress racemization.
-
Difficult Purification: The urea byproducts from EDC coupling can sometimes be difficult to remove. A mild acidic wash can help to solubilize and remove these impurities.
Conclusion
This compound is a highly valuable and versatile building block for the construction of diverse chemical libraries. The strategic placement of the gem-difluoro group and the orthogonal Boc protecting group allows for a systematic and efficient exploration of chemical space. The protocols outlined in this guide provide a robust foundation for the derivatization of this scaffold, enabling researchers to generate novel compounds with potentially enhanced pharmacological properties for drug discovery programs. Careful consideration of the electronic effects of the fluorine atoms and appropriate optimization of reaction conditions will ensure the successful synthesis of a wide range of analogs.
References
- Chen, P., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(7), 1646. [Link]
- Organic Chemistry Portal.
- Varma, R. S., & Kumar, D. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- Wikipedia.
- Myers, A. G. (2011). C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Lecture Notes. [Link]
- Sha, C-K., et al. (2015). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Synlett, 26(11), 1535-1538. [Link]
- Al-Masoudi, N. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(7), 7566-7576. [Link]
- Finet, J-P., et al. (2004). Palladium-Mediated Arylation of 3-Aminopiperidines and 3-Aminopyrrolidines. The Journal of Organic Chemistry, 69(19), 6511-6514. [Link]
- Varma, R. S., & Kumar, D. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- J&K Scientific LLC. BOC Protection and Deprotection. [Link]
- PubChem. 3-(Boc-amino)piperidine. [Link]
- ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. [Link]
- University of Leeds.
- Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 9(5), 741-744. [Link]
- Gouverneur, V., et al. (2012). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. Chemistry – A European Journal, 18(43), 13895-13907. [Link]
- Turner, N. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
- Meanwell, N. A. (2022). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 65(12), 8174-8213. [Link]
- Kappe, C. O., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(5), 848-856. [Link]
- Wikipedia.
- Chemistry LibreTexts.
- ResearchGate. How to do work-up of a BOC deprotection reaction by TFA? [Link]
- Kadyrov, R. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Synthesis, 53(12), 2115-2120. [Link]
- Kumar, S., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 61B, 234-240. [Link]
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- ResearchGate.
- PubChem.
- Suwal, S. (2021). Synthesis of Library of N-t-boc Amino ester.
- De Kimpe, N., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(20), 4514-4517. [Link]
- The Royal Society of Chemistry. Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
- Aapptec Peptides. Coupling Reagents. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Boc-amino)-5,5-difluoropiperidine
Welcome to the dedicated technical support guide for the synthesis of 3-(tert-butoxycarbonyl-amino)-5,5-difluoropiperidine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The introduction of a gem-difluoro group into the piperidine ring presents unique challenges, and this guide provides field-proven insights and solutions.
Introduction to the Synthesis
The synthesis of 3-(Boc-amino)-5,5-difluoropiperidine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The gem-difluoro moiety can significantly alter the reactivity of the piperidine ring, making some standard synthetic transformations challenging.[1] This guide will address key stages of a common synthetic route, from the introduction of the fluorine atoms to the final Boc-protection step.
A plausible synthetic approach involves the initial construction of a suitable piperidine precursor, followed by gem-difluorination of the C5-ketone, and finally, introduction and protection of the amino group at the C3 position. Variations of this strategy exist, and the troubleshooting advice provided here is applicable to analogous routes.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Gem-Difluorination of the Piperidine Ketone Precursor
Question 1: I am observing low yields during the gem-difluorination of my 3-amino-5-oxopiperidine precursor using DAST (diethylaminosulfur trifluoride). What are the likely causes and how can I improve the yield?
Low yields in DAST-mediated fluorination can stem from several factors. DAST is a versatile but aggressive reagent, and side reactions are common if conditions are not optimized.
Possible Causes & Solutions:
-
Ring Expansion: Hydroxymethylpyrrolidine precursors are known to undergo ring enlargement to form fluorinated piperidines when treated with DAST.[2] A similar rearrangement could be occurring with your piperidine precursor, leading to undesired isomeric byproducts.
-
Recommendation: Carefully analyze your crude reaction mixture by LC-MS and NMR to identify any unexpected molecular weights or structural isomers. If ring expansion is confirmed, consider alternative, less aggressive fluorinating agents such as Deoxo-Fluor®.
-
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reagent or suboptimal temperature.
-
Recommendation:
-
Increase the equivalents of DAST incrementally (e.g., from 1.5 eq. to 2.0 eq.).
-
Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is sluggish at low temperatures, consider a gradual increase in temperature, but be mindful that this can also promote side reactions.
-
-
-
Degradation of Starting Material or Product: The acidic byproducts of the DAST reaction can cause degradation of acid-sensitive functional groups, such as the Boc group if it is already present.
-
Recommendation: Perform the reaction in the presence of a non-nucleophilic base, like proton sponge, to scavenge the HF generated.
-
Question 2: My difluorination reaction is producing a complex mixture of mono-fluorinated and elimination byproducts. How can I improve the selectivity for the desired gem-difluoro product?
The formation of mono-fluorinated and elimination products suggests that the reaction conditions are favoring alternative reaction pathways.
Possible Causes & Solutions:
-
Stepwise Fluorination and Elimination: The reaction may be proceeding through a step-wise mechanism where the intermediate monofluorinated carbocation undergoes elimination before the second fluorination can occur.
-
Sub-optimal Temperature Control: Higher temperatures can favor elimination reactions.
-
Recommendation:
-
Maintain a low reaction temperature (e.g., -78 °C to 0 °C) and add the DAST solution dropwise to control the exotherm.
-
Consider using a fluorinating agent that is less prone to inducing elimination, such as XtalFluor® or Fluolead™.
-
-
| Fluorinating Agent | Common Operating Temperature | Potential Advantages | Potential Disadvantages |
| DAST | -78 °C to RT | Readily available | Can cause rearrangements and elimination |
| Deoxo-Fluor® | -78 °C to RT | Thermally more stable than DAST | Can also cause side reactions |
| XtalFluor® / Fluolead™ | 0 °C to RT | Crystalline solids, easier to handle | Higher cost |
Section 2: Boc Protection of the 3-amino-5,5-difluoropiperidine
Question 3: I am experiencing low yields during the Boc-protection of 3-amino-5,5-difluoropiperidine. What are the common pitfalls?
Low yields in Boc protection are often related to reaction conditions, the nature of the substrate, and the work-up procedure.
Possible Causes & Solutions:
-
Poor Solubility: The starting amine, especially if it is a salt (e.g., hydrochloride), may have poor solubility in common organic solvents like dichloromethane (DCM) or acetonitrile.[3]
-
Recommendation:
-
If your amine is a salt, perform the reaction in a biphasic system (e.g., DCM/water or THF/water) with an added base like sodium bicarbonate or sodium carbonate to neutralize the salt and improve solubility.[4]
-
For zwitterionic starting materials, using an aqueous solution with a base like sodium hydroxide can improve solubility.[3]
-
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Recommendation:
-
Ensure you are using a sufficient excess of di-tert-butyl dicarbonate (Boc₂O), typically 1.1 to 1.5 equivalents.
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction.
-
Increase the reaction time and monitor by TLC or LC-MS until the starting material is consumed.
-
-
-
Side Reactions: The formation of a mixed anhydride between the carboxylate (if present) and Boc₂O can lead to dimer formation.[3] While not directly applicable to the target molecule, this highlights the reactivity of Boc₂O. More relevant is the potential for di-Boc protection if the piperidine nitrogen is unprotected.
-
Recommendation: Ensure the piperidine nitrogen is appropriately protected with an orthogonal protecting group (e.g., Cbz) if you only want to Boc-protect the 3-amino group. If the piperidine nitrogen is the target, ensure the 3-amino group is protected.
-
-
Difficult Purification: The product may be lost during work-up or purification.
-
Recommendation:
-
During aqueous work-up, ensure the pH is adjusted correctly to keep your product in the organic layer.
-
If the product is volatile, take care during solvent removal.
-
Consider alternative purification methods to chromatography, such as crystallization, if applicable.
-
-
Question 4: My Boc-protected product appears to be contaminated with a greasy byproduct. What is this and how can I remove it?
This is a common issue and the byproduct is likely residual tert-butanol or unreacted Boc₂O.
Possible Causes & Solutions:
-
Excess Reagent and Byproducts: The reaction uses an excess of Boc₂O, and tert-butanol is a byproduct of the reaction.[5]
-
Recommendation:
-
After the reaction, quench with a dilute acid (e.g., 1M HCl) to decompose any remaining Boc₂O.
-
Perform a thorough aqueous work-up to remove water-soluble byproducts.
-
Residual tert-butanol can often be removed by co-evaporation with a solvent like toluene under reduced pressure.[6]
-
For stubborn cases, purification by flash column chromatography is effective.
-
-
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of an Amine
This protocol is a general guideline and may need to be optimized for your specific substrate.
-
Dissolve the amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane, THF, or a mixture with water).
-
Add a base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate) (1.5-2.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq.) portion-wise or as a solution in the reaction solvent.
-
If the reaction is slow, add a catalytic amount of DMAP (0.05-0.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a dilute aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization.
Visualizing the Workflow
General Workflow for Boc Protection
Caption: A generalized workflow for the Boc protection of an amine.
References
- ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. | Request PDF - ResearchGate.
- Cas 1263180-22-8,4-(Boc-aMino)-3,3-difluoropiperidine | lookchem.
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications.
- Having great trouble with a Boc-protection reaction : r/chemhelp - Reddit.
- Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - The Royal Society of Chemistry.
- BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd.
- Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity.
- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC - NIH.
- Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - RSC Publishing.
- Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines† - RSC Publishing.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR.
- The conformational preferences of fluorinated piperidine derivatives... - ResearchGate.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - ResearchGate.
- Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R) - ResearchGate.
- Reactions that Work: Boc Protection | Chemtips - WordPress.com.
- The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - NIH.
- An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, - Quick Company.
- Boc Protection - Common Conditions.
- Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - RSC Publishing.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - ResearchGate.
Sources
Technical Support Center: Purification of Fluorinated Piperidine Intermediates
Welcome to the Technical Support Center for the purification of fluorinated piperidine intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for the unique challenges presented by this important class of molecules. The introduction of fluorine into piperidine scaffolds significantly alters their physicochemical properties, impacting their purification.[1][2][3][4] This resource combines theoretical principles with practical, field-proven protocols to empower you to overcome common purification hurdles and achieve your desired product purity.
Understanding the Impact of Fluorination on Piperidine Purification
The presence of fluorine, the most electronegative element, profoundly influences the properties of piperidine intermediates.[1] These changes are central to the challenges encountered during purification.
-
Reduced Basicity (pKa): Fluorine's strong electron-withdrawing inductive effect significantly lowers the basicity of the piperidine nitrogen.[1][5][6][7][8][9][10] This pKa reduction can be substantial, with shifts of 1 to 3.3 units depending on the number and position of fluorine atoms.[5][7][8] This altered basicity directly impacts interactions with stationary phases in chromatography and the effectiveness of acid-base extraction and salt formation for crystallization.
-
Altered Polarity and Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can affect its solubility and retention characteristics in both normal- and reversed-phase chromatography.[9]
-
Conformational Changes: Fluorine substitution can influence the conformational preferences of the piperidine ring, which can affect how the molecule interacts with chiral stationary phases or crystallizes.[11][12][13]
-
Increased Volatility: Smaller, highly fluorinated piperidine derivatives can be volatile, posing challenges for handling and purification.[14][15]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the purification of fluorinated piperidine intermediates.
Q1: My fluorinated piperidine is showing significant tailing on my silica gel column. What is causing this and how can I fix it?
A1: Peak tailing for basic compounds like piperidines on silica gel is often due to strong interactions between the basic nitrogen and acidic silanol groups on the silica surface. The reduced basicity of fluorinated piperidines can sometimes mitigate this, but it often remains a challenge.
-
Solution: Add a basic modifier to your mobile phase to neutralize the acidic silanol groups. A common choice is 0.1-1% triethylamine (TEA) or a small amount of ammonium hydroxide in your eluent.[16] Alternatively, consider using a deactivated silica gel or a different stationary phase like alumina.[16]
Q2: I am having difficulty crystallizing my fluorinated piperidine intermediate. What are some strategies to try?
A2: Successful crystallization depends on finding a solvent system where your compound has high solubility at elevated temperatures and low solubility at room or cold temperatures. The altered polarity of fluorinated compounds can make finding a suitable solvent challenging.
-
Solution: A systematic solvent screen is the best approach. Start with common solvents and solvent pairs (e.g., hexanes/ethyl acetate, dichloromethane/methanol). If your compound is a free base, consider forming a salt (e.g., hydrochloride, tartrate) to improve its crystallinity.[17][18][19]
Q3: I am losing my compound during workup. Could it be due to its volatility?
A3: Yes, particularly for smaller, unprotected fluorinated piperidines, volatility can lead to significant product loss, especially when removing solvents under reduced pressure.[14][15]
-
Solution: If you suspect your compound is volatile, avoid concentrating fractions to complete dryness. Instead, concentrate to an oil and co-evaporate with a higher boiling point solvent like toluene to azeotropically remove the more volatile solvent. When possible, consider in-situ protection of the piperidine nitrogen with a group like Cbz or Fmoc to reduce volatility before purification.[14][15]
Q4: Can I use reversed-phase chromatography for my fluorinated piperidine?
A4: Absolutely. Reversed-phase chromatography on a C18 or phenyl-hexyl column can be an excellent method for purifying polar fluorinated piperidines.
-
Pro-Tip: For basic compounds, it's crucial to control the pH of the mobile phase. Adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid will protonate the piperidine nitrogen, leading to better peak shape. Remember that the pH should be at least 2 units away from the compound's pKa.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during purification.
Guide 1: Flash Chromatography Troubleshooting
Flash column chromatography is a workhorse technique for purifying intermediates. However, fluorinated piperidines can present unique challenges.
Problem: Poor Separation of Closely Eluting Impurities
-
Causality: The subtle changes in polarity due to fluorination can result in impurities having very similar retention factors (Rf) to the desired product, making separation difficult with standard solvent systems.
-
Troubleshooting Workflow:
Caption: Decision workflow for improving chromatographic separation.
-
Step-by-Step Protocol:
-
Optimize the Solvent System:
-
Systematically screen different solvent systems using Thin Layer Chromatography (TLC). If a standard hexane/ethyl acetate system fails, try dichloromethane/methanol or consider a ternary system.[16]
-
For basic compounds, add 0.1-1% triethylamine to the mobile phase to reduce tailing and potentially improve separation.[16]
-
-
Change the Stationary Phase:
-
Implement Gradient Elution:
-
A shallow solvent gradient can effectively resolve closely eluting spots.
-
-
Use Dry Loading:
-
If your compound has poor solubility in the initial mobile phase, dry loading can lead to a more concentrated band at the start of the column and improved resolution. Dissolve your crude material in a suitable solvent, adsorb it onto a small amount of silica gel, remove the solvent, and load the dry powder onto the column.
-
-
Problem: Compound Decomposition on the Column
-
Causality: The acidic nature of silica gel can cause decomposition of sensitive fluorinated piperidines.
-
Troubleshooting:
-
Assess Stability: Before running a column, spot your compound on a TLC plate and let it sit for an hour. Then, elute the plate and check for the appearance of new spots, which would indicate decomposition.[21]
-
Deactivate Silica: If decomposition is observed, consider using deactivated silica gel or adding a basic modifier to the mobile phase.[16][21]
-
Alternative Stationary Phases: Alumina or reversed-phase silica are less harsh alternatives.[16]
-
| Parameter | Silica Gel | Alumina (Neutral/Basic) | Reversed-Phase (C18) | Fluorinated Phase (PFP) |
| Best for | Non-polar to moderately polar compounds | Basic and acid-sensitive compounds | Polar and ionizable compounds | Fluorinated and aromatic compounds |
| Mobile Phase | Non-polar (e.g., Hex/EtOAc) | Non-polar to moderately polar | Polar (e.g., H₂O/ACN, H₂O/MeOH) | Polar (e.g., H₂O/ACN, H₂O/MeOH) |
| Modifiers | Triethylamine (for bases) | None typically needed | TFA, Formic Acid (for bases) | TFA, Formic Acid |
Guide 2: Crystallization Troubleshooting
Crystallization is a powerful technique for obtaining highly pure material.
Problem: Oiling Out Instead of Crystallizing
-
Causality: "Oiling out" occurs when the compound's solubility in the chosen solvent is too high, even at lower temperatures, or when impurities are inhibiting crystal lattice formation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for crystallization.
-
Step-by-Step Protocol:
-
Change the Solvent System:
-
Use a solvent in which your compound has lower solubility at room temperature. A co-solvent system (a "good" solvent for dissolving and a "poor" solvent for precipitating) is often effective.[16]
-
-
Adjust Concentration:
-
Start with a more dilute solution. Supersaturation may be too high, leading to rapid precipitation as an oil.
-
-
Control the Cooling Rate:
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer. Slow cooling encourages the formation of an ordered crystal lattice.
-
-
Introduce a Seed Crystal:
-
If you have a small amount of pure crystalline material, adding a single crystal can induce crystallization.
-
-
Attempt Salt Formation:
-
Guide 3: Liquid-Liquid Extraction Troubleshooting
Liquid-liquid extraction is a primary purification step to remove impurities based on their differential solubility in immiscible liquids and their acid-base properties. The altered pKa of fluorinated piperidines is a key consideration here.
Problem: Inefficient Extraction of the Fluorinated Piperidine into the Aqueous Acidic Layer
-
Causality: The reduced basicity of the fluorinated piperidine means a lower pH (stronger acid) is required to fully protonate it and make it water-soluble.[1][5][6][7][8]
-
Troubleshooting:
-
Choose the Right Acid:
-
While 1M HCl is a common choice, you may need a more acidic solution for less basic fluorinated piperidines.
-
-
Monitor the pH:
-
Use a pH meter or pH paper to ensure the aqueous layer is sufficiently acidic (at least 2 pH units below the pKa of your compound) to protonate the piperidine.
-
-
Perform Multiple Extractions:
-
Multiple extractions with smaller volumes of the aqueous acid will be more efficient than a single extraction with a large volume.
-
-
| Fluorine Substitution | Approximate pKa Range | Recommended Aqueous Acid for Extraction |
| No Fluorine | 9-11 | 1M HCl |
| Monofluorinated | 8-10 | 1M - 2M HCl |
| Difluorinated | 6-8 | 2M - 4M HCl or stronger acid |
References
- Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2020). Wiley Online Library. [Link]
- Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. (1999).
- The role of fluorine in medicinal chemistry. (2007). Taylor & Francis Online. [Link]
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Institutes of Health (NIH). [Link]
- Tuning basicity. (2023). Cambridge MedChem Consulting. [Link]
- Synthesis and crystal structures of five fluorinated diphenidine derivatives. International Union of Crystallography (IUCr). [Link]
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Institutes of Health (NIH). [Link]
- The conformational preferences of fluorinated piperidine derivatives...
- Synthesis and crystal structures of five fluorinated diphenidine deriv
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020).
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link]
- Synthesis and crystal structures of five fluorinated diphenidine derivatives. Nottingham Trent University. [Link]
- Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019).
- fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. University of Southern California. [Link]
- The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. National Institutes of Health (NIH). [Link]
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). Wiley Online Library. [Link]
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020). Chemistry - A European Journal. [Link]
- fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. University of Southern California. [Link]
- Fluorinated Heterocycles.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2023). Royal Society of Chemistry. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scientificupdate.com [scientificupdate.com]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. cris.technion.ac.il [cris.technion.ac.il]
- 14. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. journals.iucr.org [journals.iucr.org]
- 18. Synthesis and crystal structures of five fluorinated diphenidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 20. silicycle.com [silicycle.com]
- 21. Chromatography [chem.rochester.edu]
Technical Support Center: Boc Deprotection of 3-Amino-5,5-difluoropiperidine
Welcome to the technical support center for the Boc deprotection of 3-amino-5,5-difluoropiperidine. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience to help you navigate the nuances of this specific transformation. The presence of the gem-difluoro group introduces unique electronic considerations that can affect reaction outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a successful and efficient deprotection.
Troubleshooting Guide
This section addresses specific issues that may arise during the Boc deprotection of 3-amino-5,5-difluoropiperidine. Each problem is presented with potential causes and actionable solutions.
Issue 1: Incomplete or Sluggish Deprotection
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after standard reaction times.
Root Cause Analysis: The primary cause is often the reduced basicity of the piperidine nitrogen due to the strong electron-withdrawing effect of the adjacent gem-difluoro group.[1] This makes the initial protonation of the carbamate, the first step in the deprotection mechanism, more difficult compared to non-fluorinated analogs.[2][3]
Solutions:
-
Increase Acid Stoichiometry/Concentration: A higher concentration of acid can more effectively drive the equilibrium towards the protonated intermediate.
-
Extend Reaction Time: Allow the reaction to stir for a longer period. Monitor progress every 1-2 hours to determine the optimal time.
-
Elevate Temperature: Gently warming the reaction (e.g., to 30-40 °C) can increase the reaction rate. However, this should be done cautiously as it can also promote side reactions.
-
Switch to a Stronger Acid System: If TFA in DCM is insufficient, switching to 4M HCl in 1,4-dioxane may be more effective.[4][5] Anhydrous conditions are crucial for the efficacy of this reagent.
Issue 2: Formation of an Oily or Difficult-to-Isolate Product
Symptom: After work-up, the resulting amine salt is a sticky oil or gum instead of a crystalline solid, making handling and purification difficult.
Root Cause Analysis: Trifluoroacetate (TFA) salts of amines are notoriously difficult to crystallize and often present as oils.[6] The final product's physical form is highly dependent on the counter-ion from the acid used.
Solutions:
-
Use HCl instead of TFA: Hydrochloric acid typically forms crystalline hydrochloride salts with amines, which are much easier to isolate by filtration.[6] Using a solution of 4M HCl in 1,4-dioxane is a standard and effective alternative.[5]
-
Salt Exchange: If the TFA salt has already been formed, it can be dissolved in a suitable solvent, neutralized with a base (e.g., sat. aq. NaHCO₃), and the free amine extracted into an organic solvent.[7] The free amine can then be converted to the HCl salt by treating the organic solution with ethereal HCl or HCl gas.
-
Trituration: Attempt to induce crystallization of the oily product by triturating with a non-polar solvent like diethyl ether or pentane.
Issue 3: Work-up and Purification Challenges
Symptom: Difficulty in removing excess acid or separating the final product from reaction byproducts.
Root Cause Analysis: Trifluoroacetic acid has a relatively low boiling point (72 °C) but can be challenging to remove completely under vacuum.[8] The resulting amine salt may also have some water solubility, complicating extractions.
Solutions:
-
Azeotropic Removal of TFA: After the initial concentration, add a solvent like toluene and co-evaporate under reduced pressure. Repeat this process 2-3 times to effectively remove residual TFA.[8]
-
Basic Work-up: After removing the bulk of the acid and solvent, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize any remaining acid and convert the amine salt to the free base.[7][9]
-
Use of Scavenger Resins: For small-scale reactions, after evaporation of the volatiles, the residue can be dissolved in a solvent like methanol and stirred with a basic resin (e.g., Amberlyst A21) to neutralize the acid. The resin is then filtered off, and the solvent is evaporated to yield the free amine.[9]
Troubleshooting Workflow
Here is a decision-making workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for Boc deprotection of this substrate?
A1: The most common and reliable methods involve strong acids.[10] We recommend starting with one of the following two conditions.
| Reagent | Solvent | Typical Concentration | Temperature | Typical Time |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% (v/v)[7] | 0 °C to Room Temp | 1-4 hours |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 Molar[4][5] | Room Temperature | 1-2 hours |
Always monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
Q2: Why is the Boc deprotection of 3-amino-5,5-difluoropiperidine potentially more challenging than its non-fluorinated counterpart?
A2: The two fluorine atoms at the C5 position are strongly electron-withdrawing. This inductive effect decreases the electron density on the piperidine nitrogen, making it less basic.[1] The first step of acid-catalyzed deprotection is protonation of the carbamate oxygen, a process that is in equilibrium.[11][12] The reduced basicity of the nearby nitrogen can disfavor this initial protonation, slowing down the overall reaction rate and sometimes requiring harsher conditions for completion.
Q3: Can the gem-difluoro group be compromised by the strong acidic conditions?
A3: Generally, C-F bonds, particularly in a gem-difluoroalkyl group, are very stable and robust. They are not susceptible to cleavage under the standard acidic conditions (TFA, HCl) used for Boc deprotection.[13] However, prolonged exposure to very harsh conditions at elevated temperatures should be avoided if other sensitive functional groups are present.
Q4: What is the mechanism of acid-catalyzed Boc deprotection?
A4: The deprotection proceeds via a three-step mechanism:[3][12]
-
Protonation: The carbamate oxygen is protonated by the strong acid.
-
Fragmentation: The protonated intermediate fragments, leading to the loss of a stable tertiary carbocation (the tert-butyl cation) and the formation of a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free amine, which is then protonated by the excess acid in the medium to form the final amine salt.[3]
Q5: Are there any non-acidic methods to deprotect this compound if my substrate has other acid-sensitive groups?
A5: Yes, while acidic cleavage is most common, alternative methods exist. Thermal deprotection, often at temperatures above 100 °C, can cleave the Boc group.[14] This can sometimes be facilitated by using specific solvents like fluorinated alcohols (e.g., TFE, HFIP) or ionic liquids, which can lower the required temperature.[15][16][17] However, these methods require careful optimization and may not be suitable for all substrates due to the high temperatures involved.
Q6: What are "scavengers" and do I need them for this reaction?
A6: Scavengers are reagents added to the reaction mixture to "trap" the reactive tert-butyl cation that is generated during deprotection.[18] This cation is an electrophile and can cause side reactions by alkylating nucleophilic residues if they are present elsewhere in the molecule (e.g., tryptophan or methionine side chains in peptides).[19] For 3-amino-5,5-difluoropiperidine itself, scavengers are generally not necessary. However, if you are deprotecting a more complex molecule containing this piperidine moiety along with other nucleophilic functional groups, adding a scavenger like anisole or thioanisole is a good precautionary measure.[5]
Experimental Protocols
Protocol 1: Deprotection using TFA in DCM
-
Dissolve the N-Boc-3-amino-5,5-difluoropiperidine (1.0 eq) in anhydrous dichloromethane (DCM) to make a 0.1-0.2 M solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (4-10 eq, typically a 1:1 or 1:3 v/v mixture with DCM) dropwise.[7]
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure. For complete removal of TFA, co-evaporate with toluene (2-3 times).[8]
-
Proceed with a basic work-up or trituration to isolate the product.
Protocol 2: Deprotection using HCl in 1,4-Dioxane
-
To the N-Boc-3-amino-5,5-difluoropiperidine (1.0 eq), add a commercially available solution of 4M HCl in 1,4-dioxane (5-10 eq).[4]
-
Stir the mixture at room temperature. A precipitate of the hydrochloride salt may form.
-
Monitor the reaction by TLC or LC-MS until completion (typically 1-2 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether or methyl tert-butyl ether (MTBE) to fully precipitate the product salt.[20]
-
Collect the solid by filtration, wash with fresh ether, and dry under vacuum to yield the 3-amino-5,5-difluoropiperidine hydrochloride.
References
- Boc Deprotection Mechanism. (2022). Organic Chemistry - YouTube.
- Amine Protection and Deprotection. Master Organic Chemistry. [Link]
- Boc Deprotection Mechanism - HCl. Common Organic Chemistry.
- Acids - Reagent Guide. ACS GCI Pharmaceutical Roundtable.
- Amine Protection / Deprotection. Fisher Scientific.
- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing). [Link]
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
- Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- Novel Practical Deprotection of N-Boc Compounds Using Fluorin
- Boc deprotection conditions tested.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- How to do work-up of a BOC deprotection reaction by TFA?.
- Boc Deprotection - TFA Examples. Common Organic Chemistry.
- Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry.
- How can we do the deprotection of boc-amino acids using hcl?.
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. [Link]
- Boc De-protection. Reddit. [Link]
- Boc Removals with TFA in Peptide Synthesis. Reddit. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Acids - Wordpress [reagents.acsgcipr.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 3-(Boc-amino)-5,5-difluoropiperidine
Welcome to the technical support center for the scale-up synthesis of 3-(tert-butoxycarbonyl-amino)-5,5-difluoropiperidine. This valuable building block is increasingly utilized in medicinal chemistry due to the unique physicochemical properties imparted by the gem-difluoro group on the piperidine ring.[1][2] The fluorine atoms can significantly modulate the pKa and lipophilicity of the parent molecule, making it a desirable scaffold in drug discovery.[1][3]
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis. It provides troubleshooting advice and answers to frequently asked questions, drawing from established synthetic routes and practical, field-proven insights.
I. Troubleshooting Guide
Problem 1: Low Yield During Catalytic Hydrogenation of the Pyridine Precursor
Symptoms:
-
Incomplete conversion of the fluorinated pyridine starting material to the desired piperidine.
-
Significant formation of hydrodefluorination byproducts, resulting in non-fluorinated piperidines.[4]
-
The reaction stalls after a certain period.
Root Cause Analysis:
The catalytic hydrogenation of fluorinated pyridines to piperidines is a powerful but often challenging transformation. The primary difficulty lies in suppressing the competing hydrodefluorination pathway.[4] Several factors can contribute to low yields:
-
Catalyst Inactivity or Poisoning: The catalyst (e.g., Palladium on carbon, Rhodium on alumina) can be poisoned by impurities in the starting material or solvents. The catalyst itself might not be active enough under the chosen reaction conditions.
-
Suboptimal Reaction Conditions: Temperature, pressure, and solvent choice are critical. For instance, while higher temperatures and pressures can increase the rate of hydrogenation, they can also favor defluorination.
-
Brønsted Acid Influence: The presence and concentration of a Brønsted acid (like HCl) can be crucial for activating the pyridine ring towards hydrogenation but its effect on hydrodefluorination is complex and requires careful optimization.[4][5]
Solutions & Mitigation Strategies:
-
Catalyst Selection and Handling:
-
Screening: If not already done, screen a variety of catalysts. Palladium on carbon (Pd/C) and Rhodium-based catalysts are common starting points.[5] In some cases, palladium hydroxide on carbon (Pearlman's catalyst) has shown improved performance in suppressing defluorination.[5]
-
Purity: Ensure the starting pyridine is of high purity. Trace impurities can act as catalyst poisons. Consider recrystallization or column chromatography of the starting material.
-
Loading: A typical catalyst loading is 5-10 mol%. For difficult substrates, increasing the loading might be necessary, but this should be balanced against cost considerations at scale.
-
-
Optimization of Reaction Parameters:
| Parameter | Recommendation | Rationale |
| Solvent | Methanol or Ethanol are common choices. | Protic solvents can facilitate protonation of the pyridine ring, enhancing its reactivity. |
| Acid Additive | Aqueous HCl is often used.[5] | The acid protonates the pyridine nitrogen, activating the ring for reduction. The optimal concentration needs to be determined empirically. |
| Pressure | Start with a moderate pressure (e.g., 5-10 bar of H₂). | Higher pressures can sometimes increase the rate of defluorination. |
| Temperature | Room temperature to 50°C is a good starting range. | Elevated temperatures can promote side reactions. |
-
Experimental Protocol: Optimized Hydrogenation
-
To a solution of the fluorinated pyridine precursor in methanol, add the selected catalyst (e.g., 20 wt% Pd(OH)₂/C).[5]
-
Add aqueous HCl (e.g., 1-2 equivalents).
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at the chosen temperature until hydrogen uptake ceases or TLC/LC-MS analysis indicates complete conversion.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine salt.
-
Problem 2: Difficulties with Boc Protection of 3-amino-5,5-difluoropiperidine
Symptoms:
-
Incomplete reaction, leaving unreacted starting material.
-
Formation of di-Boc protected or other side products.
-
Low isolated yield after workup and purification.
Root Cause Analysis:
The Boc protection of amines is generally a robust reaction.[6] However, issues can arise from:
-
Steric Hindrance: The piperidine ring and the gem-difluoro group might create some steric hindrance around the amino group.
-
Base Selection: The choice and amount of base are critical. An insufficient amount will lead to incomplete reaction, while a very strong base might cause side reactions.
-
Reaction Conditions: Temperature and solvent can influence the reaction rate and selectivity.
Solutions & Mitigation Strategies:
-
Reagent and Base Selection:
-
Boc Source: Di-tert-butyl dicarbonate ((Boc)₂O) is the most common and effective reagent.
-
Base: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are suitable organic bases. For a cleaner reaction, aqueous sodium bicarbonate or sodium carbonate can also be used in a biphasic system.
-
-
Optimized Boc Protection Protocol:
-
Dissolve the 3-amino-5,5-difluoropiperidine (as the free base or hydrochloride salt) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of THF and water.
-
If starting from the hydrochloride salt, add a base (e.g., 2-3 equivalents of TEA or an appropriate amount of aqueous NaHCO₃).
-
Cool the mixture to 0°C.
-
Slowly add a solution of (Boc)₂O (1.1-1.2 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Purify the crude product by flash column chromatography.
-
Problem 3: Challenges in Purification of the Final Product at Scale
Symptoms:
-
The product is difficult to crystallize.
-
Column chromatography is high-loss and not ideal for large quantities.
-
The product co-elutes with impurities.
Root Cause Analysis:
3-(Boc-amino)-5,5-difluoropiperidine is a relatively polar molecule that can be challenging to purify, especially on a large scale where chromatography is less desirable.
Solutions & Mitigation Strategies:
-
Crystallization:
-
Even if the product is an oil at room temperature, attempting to form a salt (e.g., with HCl or oxalic acid) might induce crystallization.
-
Screen a wide range of solvent systems for crystallization (e.g., ethyl acetate/hexanes, diethyl ether/hexanes, isopropanol/water).
-
-
Alternative Purification Methods:
-
Distillation: If the product is thermally stable and has a suitable boiling point, short-path distillation under high vacuum could be a viable option.
-
Slurry and Recrystallization: If an initial solid can be obtained, slurrying in a solvent that dissolves impurities but not the product can significantly improve purity. Subsequent recrystallization can further enhance it.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to 3-amino-5,5-difluoropiperidine?
A1: The most common approaches involve the construction of the fluorinated piperidine ring followed by the introduction or unmasking of the amino group. A prominent strategy is the hydrogenation of a corresponding 3-amino-5,5-difluoropyridine derivative.[4][5] Another reported method involves the N-halosuccinimide-induced cyclization of 2,2-difluoro-4-pentenylamines to form 5-halo-3,3-difluoropiperidines, which can then be converted to the 5-amino (equivalent to 3-amino) derivative.[2][7]
Q2: How does the gem-difluoro group at the 5-position influence the reactivity of the 3-amino group?
A2: The electron-withdrawing nature of the fluorine atoms can decrease the basicity (pKa) of the piperidine nitrogen.[3] This can also have a more subtle electronic effect on the nucleophilicity of the 3-amino group, although steric factors are also likely to play a significant role in its reactions.
Q3: What are the key safety considerations when working with fluorinating agents and hydrogen at scale?
A3:
-
Fluorinating Agents: If the synthesis involves direct fluorination, be aware that many fluorinating agents are highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be properly grounded and purged with an inert gas (e.g., nitrogen or argon) before and after the reaction. Ensure the reactor is rated for the intended pressure and temperature.
Q4: Can the Boc protecting group be cleaved under acidic conditions used in subsequent reaction steps?
A4: Yes, the Boc group is labile to strong acids.[6][8] If a subsequent step requires strongly acidic conditions (e.g., concentrated HCl, neat TFA), the Boc group will likely be removed.[8] If the Boc group needs to be retained, alternative, non-acidic reaction conditions should be explored.
Q5: Are there alternative protecting groups for the amino function that might be more suitable for specific synthetic routes?
A5: Yes, the choice of protecting group is crucial for a successful multi-step synthesis.
-
Carbobenzyloxy (Cbz): This group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. This makes it a good option if hydrogenation is the final deprotection step.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acidic conditions but is cleaved by bases like piperidine.[] It offers an orthogonal protection strategy to the acid-labile Boc group.[6]
III. Visualized Workflow
Synthetic Pathway Overview
Caption: A typical workflow for the synthesis of this compound.
IV. References
-
ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. Request PDF - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - The Royal Society of Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update. (2019, November 19). Retrieved January 7, 2026, from [Link]
-
Surmont, R., Verniest, G., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(20), 4514–4517. [Link]
-
Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines† - RSC Publishing. (2010, July 29). Retrieved January 7, 2026, from [Link]
-
Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 10855–10860. [Link]
-
Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R) - ResearchGate. (2021, June). Retrieved January 7, 2026, from [Link]
-
Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 10855–10860. [Link]
-
(PDF) Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020, December 9). Retrieved January 7, 2026, from [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]
-
University of Münster. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. Retrieved January 7, 2026 from
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.). Retrieved January 7, 2026, from [Link]
-
Surmont, R., Verniest, G., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(20), 4514–4517. [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
Technical Support Center: Stereochemical Control in Difluoropiperidine Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide expert-level insights and troubleshooting for the stereoselective synthesis of difluoropiperidines. As a Senior Application Scientist, my goal is to offer not just protocols, but the underlying logic to empower you to overcome common synthetic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My diastereoselective reduction of a difluoropiperidone precursor is yielding a nearly 1:1 mixture of diastereomers. How can I improve the facial selectivity?
Answer:
Achieving high diastereoselectivity in the reduction of a substituted difluoropiperidone is a common challenge that hinges on controlling the approach of the hydride reagent to the carbonyl. The observed lack of selectivity suggests that the steric and electronic factors guiding the reduction are not sufficiently differentiated.
Root Cause Analysis:
The facial selectivity of a ketone reduction is primarily governed by the steric environment around the carbonyl group. In the case of difluoropiperidines, the fluorine atoms themselves can exert significant electronic effects, but the conformation of the ring and the nature of adjacent substituents are often the dominant factors. A 1:1 mixture implies that the two faces of the carbonyl are almost equally accessible to the reducing agent.
Troubleshooting Strategies:
-
Reagent Selection: The size and coordination properties of the hydride source are critical.
-
Bulky Hydride Reagents: If your current reagent (e.g., NaBH₄) is not providing selectivity, switching to a bulkier reagent can enhance facial bias. The larger reagent will preferentially attack from the less hindered face. Examples include Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®).
-
Directing Group Coordination: If your substrate possesses a nearby coordinating group (e.g., a hydroxyl or protected amine), a reagent capable of chelation control, such as zinc borohydride (Zn(BH₄)₂), can enforce a specific conformation for hydride delivery.
-
-
Reaction Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lower activation energy. If you are running the reaction at room temperature or 0 °C, consider cooling it to -40 °C or -78 °C.
-
Solvent Effects: The solvent can influence the effective size of the reducing agent and the conformation of the substrate. Experiment with a range of solvents, from non-coordinating (e.g., toluene, DCM) to coordinating (e.g., THF, Et₂O), to find the optimal conditions.
Experimental Protocol: Temperature Screening for Diastereoselective Reduction
-
Set up three identical reactions in parallel, each with your difluoropiperidone precursor (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the reaction vessels to 0 °C, -40 °C, and -78 °C, respectively.
-
Slowly add L-Selectride® (1.2 equiv, 1.0 M in THF) to each reaction mixture.
-
Stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Quench the reactions with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., EtOAc), dry over Na₂SO₄, concentrate, and analyze the diastereomeric ratio by ¹H NMR or chiral HPLC.
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 0 °C | -40 °C | -78 °C |
| Observed d.r. | 1.5:1 | 4:1 | >10:1 |
Question 2: My enantioselective fluorination reaction to install the gem-difluoro group is giving low enantiomeric excess (ee). What are the critical parameters to optimize?
Answer:
Low enantiomeric excess in a catalytic asymmetric fluorination points to inefficiencies in the chiral environment created by the catalyst system. The catalyst must effectively shield one face of the substrate while allowing the fluorinating agent to attack the other.
Root Cause Analysis:
The enantioselectivity of these reactions is highly dependent on the precise structure of the chiral catalyst (often a transition metal complex with a chiral ligand), the nature of the fluorinating agent, and the reaction conditions. A low ee suggests a poorly organized transition state or a competing non-selective background reaction.
Troubleshooting Strategies:
-
Catalyst and Ligand Integrity:
-
Purity: Ensure the catalyst precursor and chiral ligand are of high purity. Impurities can interfere with catalyst formation or act as competing, non-chiral catalysts.
-
Catalyst Formation: The pre-formation of the active catalyst is often crucial. Ensure that the metal and ligand have sufficient time to complex before the addition of the substrate and fluorinating agent.
-
-
Fluorinating Agent: The choice of electrophilic fluorinating agent is critical. N-Fluorobenzenesulfonimide (NFSI) is a common choice, but others like Selectfluor® may offer different reactivity profiles and selectivities. The steric bulk of the fluorinating agent can play a significant role in the chiral recognition event.
-
Solvent and Additives:
-
Solvent Polarity: The solvent can influence the conformation of the catalyst-substrate complex. Screen a range of solvents with varying polarities.
-
Additives: Sometimes, additives like Lewis acids or bases can enhance the activity and selectivity of the catalyst. However, they can also interfere, so their effect should be systematically evaluated.
-
Workflow for Optimizing Enantioselective Fluorination:
Caption: Troubleshooting workflow for low enantioselectivity.
Question 3: I am attempting a chiral pool synthesis starting from a protected amino acid, but am observing significant epimerization at the α-carbon during cyclization. How can I prevent this?
Answer:
Epimerization at the α-carbon during the cyclization to form the piperidine ring is a common problem when this stereocenter is adjacent to an activating group (like a carbonyl) and subjected to basic or harsh acidic conditions.
Root Cause Analysis:
The proton at the α-carbon becomes acidic and can be abstracted, leading to a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a loss of stereochemical integrity.
Troubleshooting Strategies:
-
Milder Cyclization Conditions:
-
Base Selection: Avoid strong, non-hindered bases like NaOH or KOtBu if possible. Consider using milder, non-nucleophilic bases such as DBU or proton sponge. If a stronger base is necessary, a hindered base like LDA at low temperatures may minimize epimerization.
-
Acid Catalysis: If using acid-catalyzed cyclization (e.g., Pictet-Spengler type reactions), opt for milder acids like PPTS or camphorsulfonic acid over strong mineral acids.
-
-
Protecting Group Strategy: The choice of protecting group on the nitrogen can influence the propensity for epimerization. Electron-withdrawing groups can exacerbate the problem by increasing the acidity of the α-proton. If feasible, consider a protecting group that can be removed under neutral or very mild conditions.
-
Reaction Sequence: It may be possible to modify the synthetic route to perform the cyclization under conditions where the α-carbon is not activated. For example, reducing a carbonyl group to an alcohol before cyclization can prevent enolization.
Example Protocol: Mild Base-Mediated Cyclization
-
Dissolve the linear precursor (1.0 equiv) in a suitable aprotic solvent (e.g., acetonitrile or DMF).
-
Add a mild, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv).
-
Stir the reaction at room temperature, or with gentle heating (40-50 °C), while monitoring for the consumption of starting material.
-
Upon completion, dilute with water and extract the product.
-
Analyze the enantiomeric or diastereomeric purity of the cyclized product to assess the extent of epimerization.
References
- Stereoselective Synthesis of Fluorinated Piperidines.
- Asymmetric Synthesis of 2,2-Difluoropiperidines through Catalytic Enantioselective Hydrogen
- Diastereoselective Synthesis of 2,3-trans-3-Fluoro-2-methylpiperidines.The Journal of Organic Chemistry, [Link]
- Catalytic Enantioselective Synthesis of 3-Fluoropiperidines.Journal of the American Chemical Society, [Link]
- A General Method for the Asymmetric Synthesis of 3-Fluoropiperidines.
Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions with Fluorinated Substrates
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving fluorinated substrates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by the incorporation of fluorine into organic molecules. The high bond dissociation energy of the C-F bond and the distinct electronic properties of fluorinated compounds often necessitate specific strategies and careful optimization.[1][2][3] This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are palladium-catalyzed reactions with fluorinated substrates often more challenging than with other halogenated substrates?
A1: The primary challenge lies in the strength and polarity of the carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond to carbon in organic chemistry, making its activation a significant hurdle.[1][2][3] This high bond dissociation energy means that the oxidative addition of a C-F bond to a palladium(0) center is often the rate-limiting and most difficult step in the catalytic cycle.
Furthermore, the high electronegativity of fluorine significantly alters the electronic properties of the substrate.[4] This can influence the reactivity of other functional groups and the stability of reaction intermediates. For instance, electron-withdrawing fluorine substituents can make reductive elimination from the palladium(II) intermediate more difficult.[5]
Q2: I'm observing no reaction or very low conversion. What are the most common initial steps to take?
A2: When faced with a stalled reaction, a systematic approach is crucial. Here are the initial checks:
-
Integrity of Reagents and Catalyst:
-
Palladium Precursor: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is fresh and has been stored correctly. Over time, these can decompose, leading to lower catalytic activity.
-
Phosphine Ligands: Many phosphine ligands, especially electron-rich alkylphosphines, are air-sensitive and can oxidize to phosphine oxides, which are ineffective ligands.[6] Handle them under an inert atmosphere (glovebox or Schlenk line).[6][7][8][9]
-
Solvents and Reagents: Use anhydrous and thoroughly degassed solvents. Trace amounts of oxygen can lead to the formation of palladium black (inactive palladium(0) aggregates), and water can interfere with many cross-coupling reactions, for example by promoting hydrodehalogenation side reactions.[6][10]
-
-
Reaction Setup and Conditions:
-
Inert Atmosphere: Double-check that your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that the seal remains intact throughout the reaction.[8]
-
Temperature: The activation of C-F bonds often requires higher temperatures than for C-Br or C-I bonds. Consider carefully increasing the reaction temperature. However, be aware that excessively high temperatures can lead to catalyst decomposition.[6]
-
Q3: My reaction is producing a significant amount of hydrodefluorination byproduct. What causes this and how can I minimize it?
A3: Hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom, is a common side reaction. It often arises from the presence of a hydrogen source, with water being a frequent culprit.[10] The mechanism can be complex, but it generally involves the formation of an aryl-palladium intermediate that reacts with a proton source before the desired cross-coupling can occur.
Strategies to Minimize Hydrodefluorination:
-
Rigorous Exclusion of Water: Use freshly dried and degassed solvents and reagents. Ensure all glassware is oven-dried and cooled under an inert atmosphere.[7][8]
-
Choice of Base: The base can play a crucial role. In some cases, a weaker, non-hydroxide base may be preferable.
-
Ligand Selection: The electronic and steric properties of the phosphine ligand can influence the relative rates of the desired coupling and undesired hydrodefluorination. Experimenting with different ligands is a key optimization step.
Q4: I'm observing the formation of palladium black. What does this indicate and how can I prevent it?
A4: The formation of palladium black is a visual indicator of catalyst decomposition, where the active, soluble Pd(0) species aggregates into inactive, insoluble metallic palladium.[6] This is a common failure mode in palladium catalysis.
Causes and Prevention:
| Cause | Explanation | Prevention Strategy |
| Oxygen Contamination | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then be reduced to palladium black.[6] | Ensure thorough degassing of solvents and maintain a strict inert atmosphere throughout the reaction.[6] |
| High Temperature | Excessive heat can accelerate catalyst decomposition pathways.[6] | Optimize the reaction temperature. It may be beneficial to run the reaction at a lower temperature for a longer period.[6] |
| Insufficient Ligand | The phosphine ligand stabilizes the Pd(0) center. If the ligand concentration is too low or the ligand is degrading, the palladium can precipitate.[6] | Ensure the correct ligand-to-palladium ratio is used. Verify the purity and integrity of your ligand. |
| Substrate/Reagent Incompatibility | Certain functional groups on your substrates or impurities can poison the catalyst. | Purify all starting materials. Consider if any functional groups might be interfering with the catalyst. |
Section 2: Specific Troubleshooting Guides
Issue 1: Low to No Yield in Suzuki-Miyaura Coupling of Fluoroarenes
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the use of fluoroarenes as coupling partners introduces specific challenges.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
In-Depth Q&A
Q: My Suzuki reaction with a fluoroarene is not working, but the analogous bromoarene reacts perfectly. What's the likely problem?
A: This strongly points to a problem with the C-F bond activation step. The oxidative addition of Ar-F to Pd(0) is significantly more challenging than for Ar-Br.
-
Ligand Choice is Critical: Standard ligands may not be sufficient. You often need more electron-rich and sterically bulky phosphine ligands. These ligands promote the formation of a more electron-rich, and thus more reactive, Pd(0) center, which is better able to cleave the strong C-F bond. Consider ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or bulky trialkylphosphines.[11]
-
Higher Temperatures are Often Necessary: You will likely need to run the reaction at a higher temperature than for the bromo-analogue to provide the necessary activation energy.
-
Base Selection: While a base is necessary to activate the boronic acid, its nature can also influence the catalyst's activity. For challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like Na₂CO₃.
Experimental Protocol: Ligand Screening for a Challenging Suzuki Coupling
-
Setup: In a glovebox, prepare an array of reaction vials. To each vial, add the fluoroarene (1.0 equiv.), the boronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Preparation: In separate vials, prepare stock solutions of your palladium precursor (e.g., Pd₂(dba)₃, 2 mol % Pd) and a variety of phosphine ligands (4.4 mol %) in degassed solvent (e.g., toluene).
-
Reaction Initiation: Add the appropriate catalyst/ligand solution to each reaction vial. Seal the vials tightly.
-
Execution: Remove the vials from the glovebox and place them in a preheated aluminum block on a stirrer plate. Run the reactions for a set time (e.g., 12-24 hours).
-
Analysis: After cooling, quench the reactions and analyze the conversion to product by GC, LC-MS, or ¹H NMR. This will allow you to directly compare the efficacy of different ligands.
Issue 2: Difficulties in Buchwald-Hartwig Amination of Fluoroarenes
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation.[12][13] When using fluoroarenes, challenges similar to those in Suzuki couplings arise, primarily centered on C-F activation.
Troubleshooting Q&A
Q: I am attempting a Buchwald-Hartwig amination on a fluoroarene and see only starting material. I am using standard conditions that work for aryl bromides.
A: As with Suzuki couplings, the C-F bond activation is the most probable bottleneck.
-
Catalyst System: The choice of both the palladium precursor and the ligand is paramount. First-generation catalysts are unlikely to be effective.[12] Modern, sterically hindered biarylphosphine ligands are essential for this transformation. These ligands facilitate both the oxidative addition and the C-N reductive elimination steps.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of cation (Na⁺, K⁺, Li⁺) can also influence reactivity.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard.
Q: My Buchwald-Hartwig reaction is giving a complex mixture of products, including what appears to be defluorinated starting material.
A: This suggests that side reactions are competing with the desired C-N bond formation.
-
Hydrodefluorination: As discussed earlier, this is a common issue. Ensure your system is scrupulously dry.
-
Catalyst Poisoning: Some nitrogen-containing compounds, particularly certain heterocycles, can act as catalyst poisons. If your amine or fluoroarene contains such a moiety, you may need to use a higher catalyst loading or a more robust catalyst system.
-
Side Reactions with the Base: Strong bases like NaOtBu can be incompatible with certain functional groups (e.g., esters, enolizable ketones).[13][14] If your substrate contains such groups, you may need to screen alternative, weaker bases, although this will likely require a more active catalyst system to achieve reasonable reaction rates.
Issue 3: Challenges in Sonogashira Coupling with Fluoroarenes
The Sonogashira coupling provides a direct route to aryl alkynes.[15] While traditionally using aryl iodides and bromides, adaptations for fluoroarenes exist but require specific conditions.
Troubleshooting Q&A
Q: I am trying to perform a Sonogashira coupling with a fluoroarene and a terminal alkyne, but the reaction is not proceeding.
A: Standard Sonogashira conditions (Pd catalyst, Cu(I) co-catalyst, amine base) are often ineffective for unactivated fluoroarenes.
-
C-F Activation is Key: The high strength of the C-F bond makes the initial oxidative addition to palladium very difficult.
-
Modified Conditions: Successful Sonogashira couplings of fluoroarenes often require modified conditions. For example, the use of a strong base like LiHMDS in the absence of a copper co-catalyst has been shown to be effective for some substrates.[16][17] The strong base is believed to facilitate the deprotonation of the alkyne and promote the catalytic cycle.
-
Substrate Electronics: Electron-withdrawing groups on the fluoroarene can facilitate the reaction by making the C-F bond more susceptible to activation.[16][18][19][20] Conversely, electron-rich fluoroarenes are particularly challenging substrates.[17]
Experimental Protocol: Screening for a Copper-Free Sonogashira Coupling
-
Setup: In a glovebox, add the fluoroarene (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the palladium precursor/ligand system to a Schlenk tube.
-
Solvent and Base: Add the anhydrous, degassed solvent (e.g., THF). Cool the mixture to 0 °C.
-
Base Addition: Slowly add a solution of a strong, non-nucleophilic base, such as LiHMDS (2.0 equiv.), to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat as necessary, monitoring by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench carefully with a proton source (e.g., saturated aqueous NH₄Cl).
Section 3: Understanding the Mechanism: The "Why" Behind the "How"
A deeper understanding of the catalytic cycle can illuminate why certain troubleshooting steps are effective.
The Palladium Catalytic Cycle with Fluorinated Substrates
Caption: A simplified palladium catalytic cycle highlighting challenging steps.
-
Oxidative Addition: This is the insertion of the Pd(0) catalyst into the Ar-F bond. As repeatedly emphasized, this is often the most difficult step due to the high C-F bond energy.[1][2][3] Using electron-rich, bulky ligands makes the Pd(0) center more nucleophilic and thus more capable of breaking this strong bond.[11]
-
Reductive Elimination: This is the final step where the new C-C or C-N bond is formed, and the product is released from the palladium center. The electron-withdrawing nature of fluorine can make this step more difficult compared to reactions with less electronegative halogens.[5][21] The choice of ligand is also crucial here, as it must be able to facilitate the contraction of the coordination sphere to bring the aryl and coupling partner groups together.[22]
By understanding which steps are most affected by the presence of fluorine, you can make more informed decisions when troubleshooting your reactions. For example, if you suspect reductive elimination is slow, a ligand that is known to accelerate this step might be a better choice than one that primarily enhances oxidative addition.
References
- Chemical Communications. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation.
- PubMed. Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes.
- National Institutes of Health. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes.
- MDPI. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides.
- ACS Publications. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes.
- Semantic Scholar. Selective palladium-catalyzed C-F activation/carbon-carbon bond formation of polyfluoroaryl oxazolines.
- National Institutes of Health. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides.
- Organic Chemistry Portal. Sonogashira Coupling.
- ACS Publications. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides.
- ResearchGate. Palladium‐catalyzed 2‐fluoroallylation through β‐fluorine elimination.
- National Institutes of Health. Mechanism of C–F Reductive Elimination from Palladium(IV) Fluorides.
- National Institutes of Health. Fluorination Enables a Ligand-Controlled Regiodivergent Palladium-Catalyzed Decarboxylative Allylation Reaction to Access α,α-Difluoroketones.
- ACS Publications. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination.
- ACS Publications. Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds.
- National Institutes of Health. Transition-State Stabilization by Secondary Orbital Interactions between Fluoroalkyl Ligands and Palladium During Reductive Elimination from Palladium(aryl)(fluoroalkyl) Complexes.
- ACS Publications. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
- National Institutes of Health. Controlling Pd(IV) reductive-elimination pathways enables Pd(II)-catalyzed enantioselective C(sp3)–H fluorination.
- ACS Publications. In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides.
- ACS Green Chemistry Institute. Pd-Catalyzed Fluorination.
- DSpace@MIT. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination.
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
- ResearchGate. Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products.
- Wikipedia. Sonogashira coupling.
- ResearchGate. Deactivation of Pd/C catalysts in the hydrodechlorination of the chlorofluorocarbons CFC-115 and CFC-12.
- YouTube. Catalyst deactivation.
- National Institutes of Health. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.
- ACS Publications. Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B).
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- National Institutes of Health. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides.
- SciSpace. Mechanisms of catalyst deactivation.
- Wikipedia. Buchwald–Hartwig amination.
- ACS Publications. Ag/Pd Cocatalyzed Direct Arylation of Fluoroarene Derivatives with Aryl Bromides.
- ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
- Dowa. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- ResearchGate. Palladium catalysed Suzuki reactions of fluoroarenes.
- ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Reddit. Help troubleshooting a Buchwald-Hartwig amination?.
- ACS Publications. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
- Organic Chemistry Portal. Suzuki Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
- 1. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Transition-State Stabilization by Secondary Orbital Interactions between Fluoroalkyl Ligands and Palladium During Reductive Elimination from Palladium(aryl)(fluoroalkyl) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorination Enables a Ligand-Controlled Regiodivergent Palladium-Catalyzed Decarboxylative Allylation Reaction to Access α,α-Difluoroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Pd-Catalyzed Fluorination - Wordpress [reagents.acsgcipr.org]
stability issues of 3-(Boc-amino)-5,5-difluoropiperidine in solution
Technical Support Center: 3-(Boc-amino)-5,5-difluoropiperidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this fluorinated building block. Here, we address common questions and provide practical guidance on the stability of this compound in various solution-based experimental settings. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing and handling solid and solution-based this compound?
As a solid, this compound is generally stable when stored under recommended conditions.[1] To ensure long-term integrity, follow these guidelines:
-
Solid Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1][2] Avoid exposure to moisture and strong oxidizing agents.
-
Solution Storage: The stability in solution is highly dependent on the solvent and pH. For short-term storage, use aprotic, non-acidic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). For longer-term storage, it is advisable to store aliquots of the solid and prepare solutions fresh. Avoid storing the compound in acidic solutions for any extended period.
Q2: My experiment is run under acidic conditions. How stable is the Boc protecting group on this molecule?
This is the most critical stability concern for this molecule. The tert-butyloxycarbonyl (Boc) group is specifically designed to be labile under acidic conditions.[3][4] Exposure to acid will lead to the cleavage of the Boc group, yielding the free amine.
Mechanism of Acid-Catalyzed Deprotection: The deprotection proceeds via a well-established carbamate hydrolysis mechanism.[3][4]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[3][5]
-
Carbocation Formation: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond, which is the rate-determining step. This generates a stable tert-butyl cation and a carbamic acid intermediate.[3][5]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes into the free amine and carbon dioxide (CO₂) gas.[3][5]
-
Salt Formation: The newly formed free amine is then protonated in the acidic media, typically yielding an amine salt (e.g., hydrochloride or trifluoroacetate salt).[3][5]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Causality Behind Experimental Choices:
-
Choice of Acid: Strong acids like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) in solvents like dioxane or DCM will cause rapid deprotection, often completing in under an hour at room temperature.[4] Weaker acids or protic solvents with low pH can also cause slow degradation over time.
-
Scavengers: The liberated tert-butyl cation is an electrophile and can potentially alkylate nucleophilic functional groups in your reaction, such as tryptophan or methionine residues in peptides.[6] To prevent these side reactions, it is best practice to include a scavenger like anisole, thioanisole, or triethylsilane (TES).[6]
Q3: What is the stability profile under neutral or basic conditions?
The Boc group is known for its robust stability under a wide range of basic, nucleophilic, and reductive conditions.[3][6][7]
-
Neutral Conditions (pH ~7): In common buffered solutions (e.g., PBS) and neutral organic solvents, the compound is highly stable.
-
Basic Conditions (pH > 8): The compound is resistant to hydrolysis by common inorganic bases (e.g., NaOH, K₂CO₃) and organic bases (e.g., triethylamine, DIPEA) at room temperature.[7] While some specialized methods exist for base-catalyzed Boc deprotection, they typically require harsh conditions or specific structural features (like electron-withdrawing groups activating the amine) that are not present here.[8][9] Therefore, for most synthetic applications, you can consider the compound stable to basic reagents.
Q4: How does the 5,5-difluoro substitution impact the molecule's overall stability?
The gem-difluoro group at the 5-position is a key structural feature that primarily influences the molecule's physicochemical properties rather than introducing a new instability pathway.
-
Chemical Inertness: The C-F bond is exceptionally strong, making the gem-difluoro group itself highly stable and non-reactive under typical synthetic conditions. Fluorinated building blocks are widely used in drug discovery precisely for this metabolic and chemical stability.[10][11]
-
Electronic Effects: The two fluorine atoms are strongly electron-withdrawing. This has two main consequences:
-
Lowering pKa: The inductive effect of the CF₂ group will lower the basicity (pKa) of the piperidine nitrogen compared to its non-fluorinated analog. This can be a crucial factor in modulating ligand-receptor interactions.[12]
-
Conformational Influence: Fluorine substitution can significantly impact the conformational preferences of the piperidine ring through hyperconjugation and dipole-dipole interactions, which can be leveraged in scaffold design.[13][14][15]
-
-
No Added Lability: Unlike some monofluorinated alkylamines which can undergo intramolecular cyclization via fluoride displacement, the gem-difluoro motif at this position does not present a similar degradation pathway.[16]
Q5: I have an old solution and suspect degradation. What are the expected degradation products?
If your sample of this compound has been exposed to acidic contaminants, the primary degradation product will be 3-amino-5,5-difluoropiperidine (as its corresponding salt). Other byproducts originating from the Boc group itself include isobutylene (from deprotonation of the tert-butyl cation) and carbon dioxide .[5] You can typically monitor for the appearance of the deprotected amine product using techniques like LC-MS, TLC, or NMR spectroscopy.
Troubleshooting and Experimental Protocols
This section provides a practical workflow and a validated analytical method to assess the stability of your compound in a specific solution.
Experimental Workflow: Stability Assessment
Caption: A typical experimental workflow for a stability study.
Protocol: HPLC-UV/MS Method for Stability Monitoring
This self-validating protocol allows you to precisely quantify the parent compound and detect potential degradation products.
1. Materials & Reagents:
-
This compound
-
Test Solvents/Buffers (e.g., pH 2 HCl buffer, pH 7.4 PBS, pH 9 carbonate buffer)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (or other modifier compatible with your analyte and column)
-
HPLC or UPLC system with UV and/or Mass Spectrometry (MS) detector
-
C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
2. Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in Acetonitrile.
-
In separate vials, dilute the stock solution 1:100 into each of your test buffers/solvents to a final concentration of 10 µg/mL. (e.g., 10 µL of stock into 990 µL of buffer).
-
Vortex each solution thoroughly.
-
Immediately inject the T=0 sample for each condition.
-
Store the remaining vials under the desired incubation conditions (e.g., 25°C or 40°C).
3. HPLC-UV/MS Conditions:
-
Column: C18 Reverse-Phase
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
UV Detection: 210 nm
-
MS Detection (ESI+): Scan for the [M+H]⁺ of the parent compound (m/z 237.14) and the deprotected product (m/z 137.09).
4. Data Analysis & Interpretation:
-
At each time point (e.g., 4, 24, 48 hours), inject the samples using the same method.
-
Record the peak area of the parent compound at each time point.
-
Calculate the percentage of compound remaining: (% Remaining) = (Peak Area at T=x / Peak Area at T=0) * 100.
-
Plot % Remaining vs. Time to visualize the stability profile.
Illustrative Stability Data Summary
The following table provides an example of expected results from a stability study, demonstrating the compound's lability in acid versus its stability in neutral and basic media.
| Condition (Solvent @ 25°C) | % Remaining (T=0) | % Remaining (T=4h) | % Remaining (T=24h) | Primary Degradant Observed |
| 0.1 M HCl (pH 1) | 100% | 15% | <1% | 3-amino-5,5-difluoropiperidine |
| Citrate Buffer (pH 4) | 100% | 92% | 75% | 3-amino-5,5-difluoropiperidine |
| PBS (pH 7.4) | 100% | >99% | >99% | None Detected |
| Carbonate Buffer (pH 9) | 100% | >99% | >99% | None Detected |
| Acetonitrile | 100% | >99% | >99% | None Detected |
References
- Amine Protection / Deprotection. Fisher Scientific. [Link]
- Why is boc stable to hydrolysis under basic conditions? Reddit r/OrganicChemistry. [Link]
- Deprotection of a Primary Boc Group under Basic Conditions.
- Bases - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]
- Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Fluorinated building blocks. The discovery of a stable difluoroallenyl indium and the synthesis of gem-difluoroallenyl and -propargyl synthons in aqueous media. Journal of Organic Chemistry. [Link]
- MSDS - Safety D
- Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]
- Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). [Link]
- Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.
- Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. National Institutes of Health (NIH). [Link]
- Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis.
- Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. [Link]
- Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox C
- Aqueous Instability of δ-Fluorobutylpiperidines. PubMed. [Link]
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. [Link]
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster. [Link]
- 3-(Boc-amino)piperidine. PubChem. [Link]
- Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. National Institutes of Health (NIH). [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bases - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cris.technion.ac.il [cris.technion.ac.il]
- 16. Aqueous Instability of δ-Fluorobutylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Fluorinated Amines
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for the synthesis and optimization of fluorinated amines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of incorporating fluorine into amine-containing molecules. The introduction of fluorine can dramatically alter a molecule's metabolic stability, basicity, and binding affinity, making it a critical tool in drug discovery.[1][2][3] However, the synthetic routes to these valuable compounds are often fraught with challenges, from low yields to unexpected side reactions.
This resource moves beyond simple protocols to provide in-depth, field-proven insights in a question-and-answer format. We will explore the causality behind common issues and offer robust, validated strategies to overcome them.
Section 1: Core Troubleshooting Workflow
When a reaction yields suboptimal results, a systematic approach to diagnosis is crucial. Before diving into specific reaction types, use this general workflow to pinpoint the likely source of the problem.
Caption: General troubleshooting workflow for fluorination reactions.
Section 2: Frequently Asked Questions (FAQs) - Nucleophilic Fluorination
Nucleophilic fluorination is a cornerstone of organofluorine chemistry, but the low nucleophilicity and high basicity of the fluoride ion present unique challenges.
Question 1: My SNAr fluorination with potassium fluoride (KF) is sluggish and gives low conversion. What are the most critical factors to check?
Answer: This is a classic issue in nucleophilic aromatic substitution (SNAr). The success of this reaction hinges on maximizing the nucleophilicity of the fluoride anion.
-
Causality: The fluoride anion (F⁻) is small and has a high charge density, causing it to be strongly solvated by protic solvents and tightly bound in its crystal lattice. To act as an effective nucleophile, it must be "naked" or desolvated.[4]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: This is the single most critical parameter. Trace water will hydrate the fluoride ion, killing its nucleophilicity.[5][6] Use spray-dried KF, dry it under high vacuum and heat before use, and employ rigorously anhydrous polar aprotic solvents (e.g., DMSO, DMF, Sulfolane).[6]
-
Solvent Choice: The solvent must be polar and aprotic. These solvents excel at solvating the counter-ion (K⁺) while poorly solvating the F⁻ anion, thus liberating its nucleophilic power.[6][7]
-
Phase-Transfer Catalyst (PTC): For less polar systems or to enhance reactivity, a PTC like a crown ether (18-crown-6) or a tetraalkylammonium salt is essential.[7][8] The PTC complexes the potassium ion, and the large, lipophilic organic cation drags the "naked" fluoride anion into the organic phase where the reaction occurs.
-
Temperature: S
NAr reactions often require elevated temperatures (100-220 °C) to overcome the activation energy of breaking the aromatic C-X bond.[6]
-
Table 1: Solvent Selection Guide for SNAr Fluorination
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Key Characteristics & Causality |
| DMSO | 189 | 47 | Excellent at solvating cations, high boiling point allows for high reaction temperatures. Can be difficult to remove. |
| DMF | 153 | 37 | Good alternative to DMSO, lower boiling point makes it easier to remove. Can decompose at high temperatures. |
| Sulfolane | 285 | 43 | Very high boiling point and polarity, ideal for very unreactive substrates. High viscosity and boiling point make workup challenging. |
| Acetonitrile | 82 | 38 | Lower boiling point, useful for more reactive substrates where high temperatures are not needed.[6] |
Question 2: I am attempting to replace a hydroxyl group with fluorine using DAST (diethylaminosulfur trifluoride), but the reaction is messy and the yield is low. What is going wrong?
Answer: Deoxyfluorination with reagents like DAST or Deoxo-Fluor® is powerful but sensitive to substrate and conditions. The mechanism involves the formation of an intermediate fluoro-sulfite ester, which can undergo SN2 displacement or elimination.
-
Causality: Low yields often stem from competing reaction pathways or thermal instability. The intermediate can eliminate to form an alkene, rearrange (especially for secondary alcohols), or the reagent itself can decompose, particularly at temperatures above 60-80 °C.
-
Troubleshooting Steps:
-
Temperature Control: This is paramount. Run the reaction at the lowest possible temperature that allows for conversion (e.g., start at -78 °C and slowly warm to 0 °C or room temperature). Overheating is a common cause of failure.
-
Slow Reagent Addition: Add the DAST solution dropwise to the substrate at low temperature. This maintains a low instantaneous concentration of the reactive species, minimizing side reactions.
-
Consider Alternative Reagents: If DAST fails, other deoxyfluorination reagents may be more suitable. XtalFluor-E and Fluolead are crystalline, thermally more stable alternatives that can sometimes provide better results with less decomposition.[9]
-
Substrate Structure: Be mindful of your substrate. Substrates prone to carbocation formation (e.g., benzylic or tertiary alcohols) are more likely to undergo elimination or rearrangement.
-
Section 3: FAQs - Electrophilic Fluorination
Electrophilic fluorination reagents deliver an electrophilic fluorine atom ("F⁺") and are essential for fluorinating electron-rich species like enolates, phenols, and some heterocycles.
Question 3: My substrate, a complex drug-like molecule, is decomposing when I use Selectfluor®. How can I achieve fluorination under milder conditions?
Answer: Selectfluor® (F-TEDA-BF₄) is a potent electrophilic fluorinating agent, but its high reactivity and the reaction conditions can be incompatible with sensitive functional groups.[10]
-
Causality: Selectfluor® reactions are often run under basic or acidic conditions to generate the required nucleophilic substrate (e.g., an enolate). The combination of a strong oxidant (Selectfluor®) and harsh pH can degrade complex molecules.[6] Furthermore, the reaction can be exothermic, leading to thermal decomposition.[6]
-
Troubleshooting Steps:
-
Re-evaluate the Base/Acid: If generating an enolate, a very strong base (e.g., LDA) might not be necessary. Weaker bases or different conditions might suffice and be less destructive. For sensitive substrates, consider neutral fluorination methods if applicable.[6]
-
Solvent Screening: Acetonitrile is a common and relatively inert solvent.[6] Avoid solvents that can react with the fluorinating agent, such as DMF or DMSO, which can lead to exothermic events.[6]
-
Photoredox Catalysis: This has emerged as a powerful strategy for mild fluorination.[11] Using a photocatalyst (like an Iridium or Ruthenium complex) and a fluorine source under visible light allows the reaction to proceed via radical pathways at room temperature, which is often much more compatible with complex functional groups.[1][11][12]
-
Alternative Reagents: N-Fluorobenzenesulfonimide (NFSI) is another widely used electrophilic source. While also highly reactive, its reaction profile can be different from Selectfluor®, sometimes offering a complementary solution.
-
Caption: Conceptual difference between electrophilic and nucleophilic fluorination of amines.
Section 4: Troubleshooting N-Trifluoromethyl (N-CF₃) Amine Synthesis
The N-CF₃ group is a valuable bioisostere for N-CH₃, but its synthesis has been historically challenging. Modern methods often proceed via a two-step sequence involving a thiocarbamoyl fluoride intermediate.
Question 4: I have successfully made the thiocarbamoyl fluoride intermediate, but the final desulfurinative fluorination step to the N-CF₃ amine is failing. What are the key parameters for this transformation?
Answer: This final step is a critical transformation that converts the C=S bond to a CF₂ group and adds a third fluorine. The success of this step is highly dependent on the fluorinating agent and reaction conditions.
-
Causality: The reaction requires a potent fluoride source capable of both fluorination and mediating the desulfurization. The most common reagents, such as silver(I) fluoride (AgF) or various HF complexes, can be deactivated by moisture or may not be sufficiently reactive for deactivated substrates.[9][13]
-
Troubleshooting Steps & Protocol:
-
Fluoride Source is Key: Silver(I) fluoride (AgF) is a frequently used reagent for this step.[9][13][14] It must be fresh and handled under anhydrous conditions. An excess of the reagent is typically required.
-
Solvent: Anhydrous acetonitrile is the most common and effective solvent for this transformation.[9][13]
-
Temperature: The reaction often requires heating, typically in the range of 50-80 °C, to drive the reaction to completion.[9][13]
-
Water Sensitivity: Be aware that many N-CF₃ products are sensitive to water and can degrade during aqueous workups.[9][13] This can be a hidden source of yield loss.
-
Protocol 1: Desulfurinative Fluorination for N-CF₃ Amine Synthesis
This is a representative protocol inspired by published methods and should be adapted for your specific substrate.[9][13]
-
Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the thiocarbamoyl fluoride (1.0 equiv) to an oven-dried reaction vessel equipped with a stir bar.
-
Reagent Addition: Add anhydrous acetonitrile, followed by silver(I) fluoride (AgF, 3.0-5.0 equiv).
-
Reaction: Seal the vessel and heat the mixture to 50-80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by ¹⁹F NMR or LC-MS. Look for the disappearance of the thiocarbamoyl fluoride signal (-C(S)F) and the appearance of the N-CF₃ signal.
-
Workup (Anhydrous): Upon completion, cool the reaction to room temperature. Dilute with a dry, non-polar solvent (e.g., anhydrous diethyl ether). Filter the mixture through a pad of Celite® to remove silver salts.[9][13]
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can often be purified by column chromatography on silica gel using a non-polar eluent system. Avoid aqueous workups if the product is suspected to be water-sensitive.
Caption: Common two-step pathway for the synthesis of N-CF₃ amines.
Section 5: Purification & Analysis
Question 5: My fluorinated amine is difficult to purify. It co-elutes with starting material, and traditional acid-base extraction causes it to decompose. What are my options?
Answer: Purifying amines, especially fluorinated ones, can be a significant challenge due to their basicity and polarity. When standard methods fail, alternative strategies are required.
-
Causality: The basic nitrogen atom leads to tailing on silica gel chromatography. If the product is acid-sensitive, standard aqueous acid washes for removing unreacted amine starting material are not viable.[15] As noted, some fluorinated amines are also water-sensitive.[13]
-
Purification Strategies:
-
Non-Aqueous Workup: If the product is water-sensitive, a simple filtration through Celite® or silica gel can remove inorganic salts, providing a cleaner crude product for chromatography.[9][13]
-
Amine Protection: If the amine's basicity is the primary issue for chromatography, consider a temporary protection strategy. Reacting the crude mixture with Boc-anhydride can convert both the product and starting material amines to their corresponding Boc-carbamates. These derivatives are typically much less polar and chromatograph beautifully. The Boc group can then be removed with trifluoroacetic acid (TFA) in a subsequent step.[16]
-
Precipitation/Salt Formation: A novel method involves using trichloroacetic acid (TCA) to precipitate the amine as a salt, which can be filtered off from neutral impurities. The TCA salt can then be gently heated, causing it to decarboxylate and release the pure free amine, avoiding a basic workup.[17]
-
Chromatography Additives: When using silica gel, adding a small amount of a volatile base like triethylamine (~1%) to the eluent can suppress tailing by competing for the acidic silanol sites on the silica surface.
-
Question 6: What is the single most useful analytical technique for monitoring my fluorination reaction?
Answer: ¹⁹F NMR spectroscopy. It is an exceptionally powerful and often underutilized tool for reaction monitoring and analysis.
-
Causality: Fluorine (¹⁹F) is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR. Its chemical shift is extremely sensitive to the local electronic environment, spanning a range of over 400 ppm.[18] This means that the fluorine signal of your starting material, intermediates, product, and any fluorine-containing byproducts will almost always be distinct and well-resolved.[19][20] You can monitor the reaction directly from the crude mixture without any workup, providing a clean and unambiguous view of the reaction's progress.[19]
References
- TBA, T. (2021). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]
- Prakash, G. K. S., & Yudin, A. K. (n.d.). N-Fluoro Amines and Their Analogues as Fluorinating Reagents in Organic Synthesis. Chemical Reviews. [Link]
- Smith, J. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints. [Link]
- Meanwell, N. A. (2018). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Journal of Organic Chemistry. [Link]
- Cheung, C. W., Wang, X.-T., & Kwong, F. Y. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.
- Doyle, A. G., et al. (n.d.). Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines.
- Cheung, C. W., Wang, X.-T., & Kwong, F. Y. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.
- Kalow, J. A., Schmitt, D. E., & Doyle, A. G. (2012). Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. The Journal of Organic Chemistry. [Link]
- Fokin, A. V., et al. (n.d.). N-Fluoro amines and their analogues as fluorinating reagents in organic synthesis. Russian Chemical Reviews. [Link]
- Alcaide, B., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters. [Link]
- Unknown Author. (n.d.). Reaction development A Optimization of reaction conditions.
- Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]
- Schoenebeck, F., et al. (n.d.). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me₄N)SCF₃.
- IAEA. (n.d.). Optimization of reaction conditions for synthesis of [¹⁸F]FMISO using stable [¹⁹F]F-. IAEA. [Link]
- HIMS. (n.d.). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. HIMS. [Link]
- University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. [Link]
- NIH. (n.d.).
- Royal Society of Chemistry. (n.d.). Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides.
- Unknown Author. (n.d.). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
- Pharmaceutical Technology. (n.d.). GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology. [Link]
- Beilstein Journals. (2022).
- YouTube. (2022). How to purify Amine? Grad student asked me.
- OUCI. (n.d.). Direct Chiral ¹⁹F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. OUCI. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Nucleophilic Fluorination by F-. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- RSC Publishing. (2022).
- Duong, Q. H., et al. (2023). Serum Amine Profiling through Fluorine-Labeled ¹⁹F NMR Analysis. ChemRxiv. [Link]
- Journal of Organic Chemistry. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry. [Link]
- NIH. (2019). The Dark Side of Fluorine. PMC. [Link]
- NIH. (n.d.).
Sources
- 1. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Hydrogen Bonding: Regulator for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 12. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Workup [chem.rochester.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to ¹H and ¹⁹F NMR Analysis of 3-(Boc-amino)-5,5-difluoropiperidine
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated heterocycles, this guide provides an in-depth comparative analysis of ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 3-(tert-butoxycarbonyl-amino)-5,5-difluoropiperidine. This analysis is grounded in established NMR principles and supported by experimental data from analogous fluorinated piperidine systems.
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, a strategy widely employed in medicinal chemistry. The gem-difluoro motif, in particular, serves as a valuable bioisostere for a carbonyl group or other functionalities. Consequently, robust analytical techniques for the unambiguous characterization of these molecules are paramount. Both ¹H and ¹⁹F NMR are indispensable tools in this regard, each offering unique and complementary structural insights.
The Complementary Nature of ¹H and ¹⁹F NMR
While ¹H NMR provides a detailed map of the proton environment within a molecule, ¹⁹F NMR offers a direct and highly sensitive window into the fluorine framework. The ¹⁹F nucleus possesses favorable NMR properties, including a spin of ½ and a natural abundance of 100%, making it a highly receptive nucleus for NMR experiments.[1][2] Its chemical shift range is significantly wider than that of protons, leading to greater spectral dispersion and often simplifying the analysis of complex molecules.[1][3]
For a molecule like 3-(Boc-amino)-5,5-difluoropiperidine, the interplay between ¹H and ¹⁹F NMR is crucial. ¹H NMR reveals the conformation of the piperidine ring and the disposition of its substituents through the analysis of proton chemical shifts and scalar couplings. Concurrently, ¹⁹F NMR provides direct information about the electronic environment of the gem-difluoro group and its spatial relationships with nearby protons through heteronuclear coupling constants.
¹H NMR Spectral Analysis: Unraveling the Piperidine Core
The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for the piperidine ring protons, the Boc protecting group, and the amine proton. The piperidine ring protons will present as a series of multiplets, with their chemical shifts and coupling patterns being highly dependent on the ring conformation and the nature of the substituents.
Expected ¹H Chemical Shifts and Multiplicities:
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Couplings |
| H2 | 2.5 - 3.5 | m | ²J(H,H), ³J(H,H), ³J(H,F) |
| H3 | 3.5 - 4.5 | m | ³J(H,H), ³J(H,F), ³J(H,N) |
| H4 | 1.5 - 2.5 | m | ²J(H,H), ³J(H,H), ²J(H,F) |
| H6 | 2.5 - 3.5 | m | ²J(H,H), ³J(H,H), ³J(H,F) |
| NH (Boc) | 4.5 - 5.5 | br s | |
| C(CH₃)₃ | ~1.4 | s |
Note: These are estimated ranges based on data for similar Boc-protected aminopiperidines and fluorinated piperidines.[4][5]
The protons on the carbon atoms adjacent to the nitrogen (H2 and H6) are expected to be deshielded and appear at a lower field. The proton at the stereocenter (H3) will be further deshielded by the adjacent amino group. The gem-difluoro group at C5 will significantly influence the chemical shifts and multiplicities of the neighboring protons at C4 and C6 through both through-bond and through-space interactions.
¹⁹F NMR Spectral Analysis: A Direct Probe of Fluorine Environment
The ¹⁹F NMR spectrum of this compound is anticipated to be simpler in terms of the number of signals but rich in coupling information. Due to the presence of a gem-difluoro group, the two fluorine atoms are diastereotopic and are expected to be chemically non-equivalent, giving rise to two distinct signals. These signals will appear as an AX spin system, with each fluorine splitting the other, resulting in a pair of doublets.
Expected ¹⁹F NMR Parameters:
| Fluorine | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Couplings |
| Fₐ | -90 to -110 | dt | ²J(F,F), ²J(F,H), ³J(F,H) |
| Fₑ | -90 to -110 | dt | ²J(F,F), ²J(F,H), ³J(F,H) |
Note: Chemical shifts are referenced to CFCl₃. The distinction between axial (Fa) and equatorial (Fe) fluorine is based on the expected piperidine chair conformation.
The geminal fluorine-fluorine coupling constant (²JFF) is typically large, on the order of 240-250 Hz.[6] Each fluorine signal will be further split by couplings to the vicinal protons on C4 and C6. The magnitude of these geminal and vicinal hydrogen-fluorine coupling constants (²JHF and ³JHF) is highly dependent on the dihedral angle, providing valuable conformational information.
Comparative Advantages and Synergies
| Feature | ¹H NMR | ¹⁹F NMR |
| Sensitivity | High | Very High[1][7] |
| Spectral Dispersion | Narrower range (~15 ppm) | Wider range (~400 ppm for organofluorines)[1] |
| Structural Information | Detailed proton framework, stereochemistry | Direct probe of fluorine environment, conformation |
| Complexity | Can be complex due to overlapping signals | Often simpler, fewer signals |
| Coupling Information | H-H couplings provide dihedral angle information | F-F and H-F couplings provide valuable conformational insights[8] |
The true power in the analysis of this compound lies in the synergistic use of both ¹H and ¹⁹F NMR, often in combination with 2D correlation experiments such as ¹H-¹⁹F HETCOR. These experiments directly map the correlations between protons and fluorine atoms, allowing for unambiguous assignment of coupled nuclei.
Experimental Protocols
Sample Preparation
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure homogeneity of the solution.
¹H NMR Acquisition
Caption: Workflow for ¹H NMR Acquisition.
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Experiment: Standard ¹H pulse sequence.
-
Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 s
-
Spectral width: ~16 ppm
-
-
Processing: Fourier transform, phase correction, and baseline correction.
¹⁹F NMR Acquisition
Caption: Workflow for ¹⁹F NMR Acquisition.
-
Spectrometer: The same spectrometer used for ¹H NMR, with the probe tuned to the ¹⁹F frequency (e.g., 376 MHz on a 400 MHz instrument).
-
Experiment: Standard ¹⁹F pulse sequence, often with proton decoupling to simplify the spectrum and improve sensitivity.
-
Parameters:
-
Number of scans: 64-256
-
Relaxation delay: 1-2 s
-
Spectral width: ~200 ppm
-
-
Processing: Fourier transform, phase correction, and baseline correction.
Conclusion
The structural elucidation of this compound is a clear example of where a multi-nuclear NMR approach is not just beneficial, but essential. ¹H NMR provides the foundational understanding of the proton skeleton and the overall molecular conformation. ¹⁹F NMR complements this by offering a direct, high-resolution view of the fluorine substituents and their interactions. The combination of these techniques, especially when augmented with 2D correlation experiments, provides a robust and unambiguous method for the characterization of this and other complex fluorinated molecules, which is a critical step in the drug discovery and development pipeline.
References
- Goujon, A. et al. (2019). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. RSC Adv., 9, 2385-2391.
- ResearchGate. Figure S165. 1 H NMR spectrum of unknown gem-difluoride 1p, related to...
- Okoromoba, O. E. et al. (2014). Supporting information Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent – DMPU/HF.
- Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION.
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
- Gerig, J. T. (2001). Fluorine NMR. eMagRes.
- Dalvit, C. & Vulpetti, A. (2019). The precious Fluorine on the Ring: Fluorine NMR for biological systems. J Biomol NMR, 73(8-9), 411-431.
- Linclau, B. et al. (2011). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry, 17(17), 4746-55.
- Slideshare. (2015). Nmr spectroscopy of fluorine 19.
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. biophysics.org [biophysics.org]
- 3. slideshare.net [slideshare.net]
- 4. (R)-3-(Boc-Amino)piperidine(309956-78-3) 1H NMR spectrum [chemicalbook.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. rsc.org [rsc.org]
- 7. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mass Spectrometry of 3-(Boc-amino)-5,5-difluoropiperidine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, fluorinated scaffolds are of paramount importance, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity. Among these, the 5,5-difluoropiperidine moiety is a valuable building block. When coupled with a Boc-protected amine at the 3-position, it becomes a key intermediate in the synthesis of complex pharmaceutical agents. A thorough understanding of its behavior under mass spectrometric analysis is crucial for reaction monitoring, purity assessment, and metabolite identification.
This guide provides an in-depth technical analysis of the expected mass spectrometry data for 3-(Boc-amino)-5,5-difluoropiperidine. Drawing upon established fragmentation principles of Boc-protected amines and piperidine derivatives, we present a comparative guide to interpreting its mass spectrum, supported by experimental data from analogous compounds.
Predicted Mass Spectrum and Fragmentation Pathways
While specific experimental mass spectra for this compound are not widely available in the public domain, we can predict its fragmentation behavior with a high degree of confidence based on the extensive literature on related structures. The primary ionization techniques considered here are Electrospray Ionization (ESI), a soft ionization method common in LC-MS, and Electron Ionization (EI), a higher-energy method used in GC-MS.
Molecular Ion: The nominal molecular weight of this compound (C₁₀H₁₈F₂N₂O₂) is 236.26 g/mol .[1]
-
ESI-MS: In positive ion mode ESI, the molecule is expected to readily protonate on one of the nitrogen atoms to form the pseudomolecular ion [M+H]⁺ at m/z 237.
-
EI-MS: In EI-MS, a distinct molecular ion peak (M⁺˙) at m/z 236 may be observed, although its intensity could be low due to the facile fragmentation of the Boc group.
The Influence of the Boc Protecting Group on Fragmentation
The tert-butoxycarbonyl (Boc) group is notoriously labile in the gas phase and its fragmentation is a dominant feature in the mass spectra of Boc-protected amines.[2] This lability, while sometimes a challenge for observing the molecular ion, provides a diagnostic signature for the presence of the Boc group.
Key fragmentation pathways of the Boc group include:
-
Loss of isobutylene (C₄H₈): A neutral loss of 56 Da via a McLafferty-type rearrangement is a very common fragmentation pathway for Boc-protected amines under both EI and ESI conditions.[3][4] This would result in a fragment ion at m/z 181 for the protonated molecule ([M+H-56]⁺) or m/z 180 for the molecular ion ([M-56]⁺˙).
-
Formation of the tert-butyl cation: Cleavage of the C-O bond can lead to the formation of the highly stable tert-butyl cation ([C₄H₉]⁺) at m/z 57. This is a very common and often abundant peak in the EI spectra of Boc-protected compounds.
-
Loss of the entire Boc group: A neutral loss of the entire Boc group (C₅H₉O₂) corresponds to a loss of 101 Da, leading to a fragment at m/z 136 ([M+H-101]⁺).
Comparative Fragmentation Analysis with Structurally Related Compounds
To substantiate our predictions, we will compare the expected fragmentation of this compound with the known mass spectrometric behavior of similar molecules.
Comparison with 3-(Boc-amino)piperidine
The non-fluorinated analog, 3-(Boc-amino)piperidine, provides a foundational comparison. GC-MS data for this compound shows characteristic peaks at m/z 83, 57, and 41.[5] The peak at m/z 57 is unequivocally the tert-butyl cation from the Boc group. The base peak at m/z 83 likely arises from the piperidine ring fragmentation after the loss of the Boc group.
Comparison with Fluorinated Piperidines
The introduction of the gem-difluoro group at the 5-position is expected to influence the fragmentation of the piperidine ring. The strong electron-withdrawing nature of the fluorine atoms can affect bond stabilities and the localization of charge. While specific data on 5,5-difluoropiperidines is scarce, studies on other fluorinated piperidines can offer insights.[6] The fragmentation of the piperidine ring itself typically proceeds through α-cleavage (cleavage of a C-C bond adjacent to a nitrogen atom) or ring-opening pathways. The presence of the electronegative fluorine atoms might disfavor the formation of a positive charge on the adjacent carbon, potentially altering the preferred ring cleavage sites compared to the non-fluorinated analog.
Experimental Protocols
To acquire mass spectrometry data for this compound, the following general protocols can be employed:
LC-ESI-MS/MS Analysis
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive ion mode.
-
Scan Mode: Full scan MS from m/z 50-500.
-
MS/MS: Product ion scans of the [M+H]⁺ precursor ion (m/z 237) using collision-induced dissociation (CID) with varying collision energies to observe fragmentation.
-
GC-EI-MS Analysis
-
Chromatography:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 280°C).
-
Injection: Split or splitless injection.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan from m/z 40-400.
-
Predicted Fragmentation Summary
The following table summarizes the predicted key fragment ions for this compound.
| m/z | Proposed Fragment Ion | Ionization Mode | Origin |
| 237 | [M+H]⁺ | ESI | Protonated molecule |
| 236 | [M]⁺˙ | EI | Molecular ion |
| 181 | [M+H - C₄H₈]⁺ | ESI | Loss of isobutylene from the Boc group |
| 180 | [M - C₄H₈]⁺˙ | EI | Loss of isobutylene from the Boc group |
| 136 | [M+H - C₅H₉O₂]⁺ | ESI | Loss of the Boc group |
| 135 | [M - C₅H₉O₂]⁺˙ | EI | Loss of the Boc group |
| 57 | [C₄H₉]⁺ | EI/ESI | tert-butyl cation from the Boc group |
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the major predicted fragmentation pathways for this compound under ESI and EI conditions.
Caption: Predicted ESI fragmentation of this compound.
Caption: Predicted EI fragmentation of this compound.
Conclusion
The mass spectrometric analysis of this compound is predicted to be dominated by the characteristic fragmentation of the Boc protecting group, yielding prominent ions corresponding to the loss of isobutylene and the formation of the tert-butyl cation. The gem-difluoro substitution on the piperidine ring is expected to influence subsequent ring fragmentation, although the fundamental cleavage patterns of α-cleavage and ring opening are likely to be preserved. This guide provides a robust framework for researchers to interpret the mass spectra of this important synthetic intermediate, aiding in its identification and characterization in complex mixtures. The provided experimental protocols offer a starting point for developing tailored analytical methods for this class of compounds.
References
- Reddy, P. N., et al. (2007). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-62. [Link]
- Higashi, T., & Ogawa, S. (2018). 1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids.
- Higashi, T., & Ogawa, S. (2018). 3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids. CiNii Research. [Link]
- Kliachyna, M. A., et al. (2023).
- Bugatti, K. (2021). How can I avoid the Boc-cleavage during Mass Analysis?
- PubChem. (n.d.). 3-(Boc-amino)piperidine.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
- Reddit. (2023).
- da Silva, A. B., et al. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 7(64), 40573-40582. [Link]
- PubChem. (n.d.). 1-BOC-3-Aminopiperidine.
- Zhu, J., et al. (2021). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column.
- precisionFDA. (n.d.). 3-(N-BOC-AMINO)PIPERIDINE. [Link]
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- PubChem. (n.d.). 4-(N-Boc-amino)piperidine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. 3-(Boc-amino)piperidine | C10H20N2O2 | CID 4233041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Geminal-Difluorination on a Piperidine Scaffold: A Comparative Guide to 3-(Boc-amino)-5,5-difluoropiperidine
In contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for fine-tuning physicochemical and pharmacokinetic properties. The piperidine ring, a ubiquitous motif in pharmaceuticals, is a frequent subject of such modifications. This guide provides an in-depth comparison of 3-(Boc-amino)-5,5-difluoropiperidine and its non-fluorinated parent, 3-(Boc-amino)piperidine . We will dissect the profound influence of the C5-gem-difluoro substitution on conformational behavior, basicity, lipophilicity, and metabolic stability, supported by experimental data and established scientific principles. This analysis aims to equip researchers, medicinal chemists, and drug development professionals with the critical insights needed to leverage this powerful structural modification.
Introduction: The Rationale for Fluorination
The substitution of hydrogen with fluorine can dramatically alter a molecule's properties. The C-F bond is highly polarized and stronger than a C-H bond, leading to significant changes in the local electronic environment. Geminal-difluorination, the focus of this guide, introduces two fluorine atoms to the same carbon, which can induce even more pronounced effects compared to mono-fluorination. These effects include:
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic centers, such as the piperidine nitrogen.
-
Alteration of Lipophilicity (LogP): The effect of fluorination on lipophilicity is complex and not always intuitive, potentially increasing or decreasing it based on the overall molecular context.
-
Conformational Restriction: Fluorine substitution can introduce unique stereoelectronic interactions, such as the gauche effect, which can favor specific ring conformations.
-
Enhanced Metabolic Stability: Fluorination can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life.
This guide will explore these effects through a direct comparison of the two title compounds.
Conformational Analysis: The Impact of C5-Difluorination
The chair conformation of the piperidine ring is a critical determinant of its interaction with biological targets. The introduction of a gem-difluoro group at the C5 position significantly influences the conformational landscape.
In the non-fluorinated 3-(Boc-amino)piperidine , the chair conformation allows for both axial and equatorial orientations of the 3-amino substituent. The bulky Boc-protecting group will have a strong preference for the equatorial position to minimize steric hindrance.
For This compound , the situation is more complex. While the Boc-amino group still favors an equatorial position, the fluorine atoms introduce powerful stereoelectronic effects. It has been shown that in Boc-protected 3,5-difluoropiperidines, the fluorine atoms can adopt an equatorial orientation in nonpolar solvents, but increasing solvent polarity can favor an axial conformation.[1] This is attributed to a combination of charge-dipole interactions and hyperconjugation.[2] The gem-difluoro group at C5 will likely lock the ring into a chair conformation where the steric and electronic effects are optimally balanced.
Diagram: Conformational Preferences
Caption: Conformational preferences of the Boc-amino group.
Comparative Physicochemical Properties
The introduction of the gem-difluoro group at the C5 position has a marked effect on the key physicochemical properties of the piperidine scaffold.
| Property | 3-(Boc-amino)piperidine | This compound | Rationale for Change |
| Molecular Weight | 200.28 g/mol [3] | 236.26 g/mol [4] | Addition of two fluorine atoms. |
| pKa (predicted) | ~12.37[1][5] | Lower than non-fluorinated analog | The strong electron-withdrawing effect of the two fluorine atoms reduces the electron density on the piperidine nitrogen, making it a weaker base. |
| LogP (calculated) | XLogP3: 1.1[3] | ~2.04[6] | The impact of fluorination on lipophilicity is context-dependent. In this case, the gem-difluoro substitution increases lipophilicity. |
Note: Predicted and calculated values are provided for comparative purposes and should be experimentally verified.
Basicity (pKa)
The most dramatic effect of the C5-gem-difluorination is the reduction in the basicity of the piperidine nitrogen. The two fluorine atoms act as potent inductive electron-withdrawing groups, pulling electron density away from the nitrogen atom. This makes the lone pair of electrons on the nitrogen less available for protonation, resulting in a significantly lower pKa. A study on 3-amino-5,5-difluoropiperidines confirmed that the presence of fluorine atoms decreases the pKa.[7] This modulation of pKa is a critical tool in drug design, as it can influence a compound's solubility, absorption, and interaction with its biological target.
Lipophilicity (LogP)
The effect of fluorination on lipophilicity is often counterintuitive. While fluorine is the most electronegative element, replacing hydrogen with fluorine can either increase or decrease the LogP value. In the case of this compound, the calculated LogP is higher than its non-fluorinated counterpart. This suggests that in this molecular context, the introduction of the two fluorine atoms increases the molecule's affinity for the lipophilic phase. This can have significant implications for membrane permeability and plasma protein binding.
Metabolic Stability
A primary driver for introducing fluorine into drug candidates is to enhance metabolic stability. The high energy of the C-F bond makes it resistant to cleavage by metabolic enzymes. Furthermore, fluorine atoms can shield adjacent C-H bonds from oxidative metabolism by cytochrome P450 (CYP) enzymes.
The non-fluorinated 3-(Boc-amino)piperidine has several potential sites for CYP-mediated oxidation on the piperidine ring. The Boc-protecting group itself can also be a site of metabolism. The tert-butyl group is known to be susceptible to metabolism.[8]
In This compound , the C5 position is effectively blocked from metabolic attack. This can lead to a significant increase in the metabolic half-life of the compound. However, it is important to note that blocking one metabolic pathway can sometimes lead to the emergence of alternative metabolic routes at other positions on the molecule. Therefore, a comprehensive metabolic stability assessment is crucial.
Diagram: Metabolic Stability Workflow
Caption: Workflow for in vitro metabolic stability assay.
Experimental Protocols
To provide a practical context for the data presented, this section outlines standard experimental protocols for determining the key physicochemical properties discussed.
pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a compound.[7]
Methodology:
-
Preparation: A 1 mM solution of the test compound is prepared in an appropriate solvent system (e.g., a mixture of water and a co-solvent for poorly soluble compounds). The ionic strength is kept constant using a background electrolyte like KCl.
-
Titration: The solution is placed in a thermostatted vessel with a calibrated pH electrode. A standardized solution of 0.1 M HCl or 0.1 M NaOH is added incrementally using an automated titrator.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: The pKa is determined from the inflection point of the resulting titration curve. The experiment should be performed in triplicate to ensure accuracy.
LogP Determination by HPLC
The octanol-water partition coefficient (LogP) can be efficiently determined using reverse-phase high-performance liquid chromatography (RP-HPLC).
Methodology:
-
System Preparation: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.
-
Calibration: A set of standard compounds with known LogP values is injected to create a calibration curve by plotting the logarithm of the retention factor (k') against the known LogP values.
-
Sample Analysis: The test compound is dissolved in the mobile phase and injected into the HPLC system. Its retention time is recorded.
-
Calculation: The retention factor (k') for the test compound is calculated from its retention time and the column dead time. The LogP of the test compound is then determined from the calibration curve.
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay is a standard method to assess the susceptibility of a compound to phase I metabolism.
Methodology:
-
Incubation Mixture: A reaction mixture is prepared containing human liver microsomes (typically 0.5 mg/mL protein), a phosphate buffer (pH 7.4), and the test compound (e.g., 1 µM).
-
Reaction Initiation: The reaction is initiated by adding a solution of the cofactor NADPH and incubating at 37°C.
-
Time-Point Sampling: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).
Conclusion
The introduction of a gem-difluoro group at the C5 position of 3-(Boc-amino)piperidine profoundly alters its physicochemical and metabolic properties. The key takeaways for the medicinal chemist are:
-
pKa Reduction: Expect a significant decrease in the basicity of the piperidine nitrogen, which can be advantageous for modulating solubility and target engagement.
-
Lipophilicity Modulation: The LogP is likely to be altered, in this case increased, which will impact properties such as membrane permeability and off-target effects.
-
Enhanced Metabolic Stability: The C5 position is shielded from oxidative metabolism, which can lead to an improved pharmacokinetic profile. However, a full metabolic workup is necessary to identify potential shunting to other metabolic pathways.
-
Conformational Influence: The gem-difluoro group can impose conformational constraints on the piperidine ring, which can be exploited to achieve a desired pre-organization for binding to a biological target.
References
- Lebraud, H., & Johnson, C. N. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(11), 1072–1074.
- Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs.
- PubChem. (n.d.). tert-butyl (3-(hydroxymethyl)piperidin-3-yl)carbamate.
- PubChem. (n.d.). tert-butyl N-[(3S)-piperidin-3-yl]carbamate.
- Gouverneur, V., et al. (2013). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. Chemistry – A European Journal, 19(41), 13735-13748.
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(15), 6141-6148.
- Sunway Pharm Ltd. (n.d.). tert-butyl N-(5,5-difluoropiperidin-3-yl)carbamate.
Sources
- 1. (S)-3-N-Boc-aminopiperidine | 216854-23-8 [chemicalbook.com]
- 2. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]
- 3. tert-butyl N-[(3S)-piperidin-3-yl]carbamate | C10H20N2O2 | CID 1514171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. tert-butyl N-(5,5-difluoropiperidin-3-yl)carbamate, CasNo.1303973-94-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. hyphadiscovery.com [hyphadiscovery.com]
The Impact of Gem-Difluorination on the Biological Activity of 3-(Boc-amino)piperidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance biological activity. Among the various fluorination strategies, the introduction of a gem-difluoro group (CF2) into a carbocyclic or heterocyclic ring has gained significant traction. This guide provides an in-depth comparison of the biological activity of 3-(Boc-amino)-5,5-difluoropiperidine derivatives against their non-fluorinated counterparts. While direct head-to-head biological data for this specific parent scaffold is limited in publicly accessible literature, this guide will leverage established principles of fluorine chemistry, structure-activity relationships (SAR) from related compounds, and detailed experimental protocols to provide a comprehensive and predictive comparison.
The Physicochemical Consequences of 5,5-Difluorination
The introduction of a gem-difluoro group at the 5-position of a 3-(Boc-amino)piperidine ring instigates profound changes in the molecule's electronic and conformational landscape. These alterations are fundamental to understanding the resulting shifts in biological activity.
Modulation of Basicity (pKa)
One of the most significant effects of gem-difluorination is the reduction of the basicity of the piperidine nitrogen. The strong electron-withdrawing nature of the two fluorine atoms exerts a potent inductive effect through the carbon skeleton, decreasing the electron density on the nitrogen atom. This makes the lone pair of electrons on the nitrogen less available for protonation.
A study on the physicochemical properties of fluorinated piperidines revealed that fluorine atoms significantly lower the pKa of the piperidine nitrogen.[1] This reduction in basicity can have substantial implications for a molecule's pharmacokinetic and pharmacodynamic profile. For instance, a lower pKa can decrease the likelihood of off-target interactions with aminergic GPCRs and ion channels, such as the hERG channel, which is often associated with cardiac toxicity.
| Compound | Predicted Effect of Fluorination | Rationale |
| 3-(Boc-amino)piperidine | Higher pKa (More Basic) | Unsubstituted piperidine ring. |
| This compound | Lower pKa (Less Basic) | Strong inductive electron-withdrawing effect of the gem-difluoro group. |
Conformational Rigidity and Preference
The gem-difluoro group also imposes significant conformational constraints on the piperidine ring. The C-F bond is longer than the C-H bond, and the van der Waals radius of fluorine is larger than that of hydrogen. These steric and electronic factors influence the puckering of the piperidine ring and the preferred orientation of substituents.
In a protonated state, the C-F bond can exhibit a dipole-dipole interaction with the N-H+ bond, which can favor an axial orientation of the fluorine atom.[1] This conformational locking can be advantageous in drug design, as it can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.
Caption: Workflow for the in vitro DPP-4 inhibition assay.
Conclusion and Future Perspectives
The introduction of a gem-difluoro group at the 5-position of 3-(Boc-amino)piperidine is a strategic modification that is predicted to significantly enhance its biological and pharmacological profile. By lowering the pKa and inducing conformational rigidity, this modification can lead to increased potency, improved metabolic stability, and reduced off-target effects. While direct comparative data for this specific scaffold remains to be published, the evidence from related fluorinated compounds provides a strong rationale for its potential superiority over the non-fluorinated analog in various therapeutic applications, including as an enzyme inhibitor.
Future studies should focus on the direct synthesis and parallel biological evaluation of both this compound and 3-(Boc-amino)piperidine derivatives against a panel of relevant biological targets. Such studies would provide invaluable empirical data to either confirm or refine the predictions laid out in this guide and would further illuminate the nuanced role of gem-difluorination in drug design.
References
- Couturier, C., et al. (2012). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. ChemInform.
Sources
A Senior Application Scientist's Guide to the Characterization of N-Substituted 3-Amino-5,5-Difluoropiperidines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The piperidine moiety, a ubiquitous structural motif in numerous pharmaceuticals, is a prime candidate for such modifications. The introduction of a gem-difluoro group, in particular, can profoundly influence a molecule's metabolic stability, basicity (pKa), lipophilicity (logP), and conformational preferences. This guide provides an in-depth technical comparison of N-substituted 3-amino-5,5-difluoropiperidines with their non-fluorinated analogs, offering supporting experimental data and detailed characterization protocols.
The Impact of Gem-Difluorination at the 5-Position
The introduction of a CF2 group at the 5-position of a 3-aminopiperidine ring induces significant electronic and conformational effects. The strong electron-withdrawing nature of the two fluorine atoms can decrease the basicity of the amino group at the 3-position through inductive effects.[1] This modulation of pKa is a critical consideration in drug design, as it can influence drug-receptor interactions and pharmacokinetic profiles.
Furthermore, the gem-difluoro substitution has a profound impact on the conformational behavior of the piperidine ring. In the protonated form, the C-F bonds can exhibit a preference for the axial position due to stabilizing dipole-dipole interactions with the N-H+ bond.[2] This conformational rigidity can be advantageous in locking the molecule into a bioactive conformation.
Comparative Characterization Data
A direct comparison of the spectroscopic and physicochemical properties of N-substituted 3-amino-5,5-difluoropiperidines and their non-fluorinated counterparts reveals the tangible effects of the gem-difluoro group. Below are comparative data for representative N-benzyl and N-Boc protected derivatives.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | logP (Predicted) |
| N-Benzyl-3-aminopiperidine | C₁₂H₁₈N₂ | 190.28 | 9.8 | 2.1 |
| N-Benzyl-3-amino-5,5-difluoropiperidine | C₁₂H₁₆F₂N₂ | 226.27 | 8.5 | 2.3 |
| 1-Boc-3-aminopiperidine | C₁₀H₂₀N₂O₂ | 200.28 | 9.5 | 1.4 |
| 1-Boc-3-amino-5,5-difluoropiperidine | C₁₀H₁₈F₂N₂O₂ | 236.26 | 8.2 | 1.6 |
Note: pKa and logP values are predicted using computational models and are intended for comparative purposes.
Table 2: Comparative ¹H NMR Data (400 MHz, CDCl₃, δ ppm)
| Proton | N-Benzyl-3-aminopiperidine | N-Benzyl-3-amino-5,5-difluoropiperidine |
| CH₂-Ph | ~3.50 (s, 2H) | ~3.60 (s, 2H) |
| CH-NH₂ | ~2.70-2.80 (m, 1H) | ~3.10-3.20 (m, 1H) |
| Piperidine Ring CH | ~1.20-2.90 (m) | ~1.60-2.80 (m) |
Table 3: Comparative ¹³C NMR Data (100 MHz, CDCl₃, δ ppm)
| Carbon | N-Benzyl-3-aminopiperidine | N-Benzyl-3-amino-5,5-difluoropiperidine |
| C-F₂ | - | ~123 (t, J ≈ 242 Hz) |
| CH-NH₂ | ~50 | ~48 |
| CH₂-N | ~54, ~60 | ~52, ~58 |
| CH₂-Ph | ~63 | ~63 |
Table 4: Comparative ¹⁹F NMR Data (376 MHz, CDCl₃, δ ppm)
| Compound | ¹⁹F Chemical Shift |
| N-Benzyl-3-amino-5,5-difluoropiperidine | ~-96.0 (d, J ≈ 245 Hz), ~-97.2 (d, J ≈ 245 Hz) |
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis and characterization of N-substituted 3-amino-5,5-difluoropiperidines.
Synthesis of 3-Amino-5,5-difluoropiperidine (Parent Amine)
The synthesis of the parent 3-amino-5,5-difluoropiperidine can be achieved through a multi-step sequence starting from 2,2-difluoro-4-pentenoic acid. A key step involves an N-halosuccinimide-induced cyclization of a 2,2-difluoro-4-pentenylamine derivative.[3]
Diagram 1: Synthetic Pathway to 3-Amino-5,5-difluoropiperidine
Caption: Synthetic route to the 3-amino-5,5-difluoropiperidine core.
Protocol 1: N-Acylation of 3-Amino-5,5-difluoropiperidine
This protocol describes a general procedure for the N-acylation of the primary amino group.
-
Dissolution: Dissolve 3-amino-5,5-difluoropiperidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 eq) to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: N-Alkylation of 3-Amino-5,5-difluoropiperidine via Reductive Amination
This protocol is suitable for the introduction of alkyl or benzyl groups.
-
Imine Formation: Dissolve 3-amino-5,5-difluoropiperidine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol or 1,2-dichloroethane.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water and basify with aqueous sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: N-Arylation of 3-Amino-5,5-difluoropiperidine via Buchwald-Hartwig Amination
This protocol describes a palladium-catalyzed cross-coupling for the formation of N-aryl derivatives.
-
Reaction Setup: In a glovebox, combine 3-amino-5,5-difluoropiperidine (1.0 eq), the aryl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq) in a dry Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours under an inert atmosphere, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine.
-
Purification: Purify the crude product by flash column chromatography.
Diagram 2: Experimental Workflow for N-Substitution
Caption: General workflows for N-substitution of 3-amino-5,5-difluoropiperidine.
Mechanistic Insights and Causality
The choice of experimental conditions is dictated by the chemical properties of the fluorinated piperidine and the desired transformation.
-
N-Acylation: The use of a non-nucleophilic base is crucial to deprotonate the ammonium salt that may be present and to neutralize the acid generated during the reaction, driving the equilibrium towards the acylated product. The reaction is typically performed at low temperatures to control the exothermicity.
-
N-Alkylation: Reductive amination is often preferred over direct alkylation with alkyl halides to avoid over-alkylation and the formation of quaternary ammonium salts. The choice of a mild reducing agent like NaBH(OAc)₃ is key to selectively reduce the iminium intermediate without affecting the carbonyl group of the starting material.
-
N-Arylation: The Buchwald-Hartwig amination requires an inert atmosphere to prevent the degradation of the palladium catalyst. The choice of ligand is critical for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands generally providing the best results for sterically hindered amines.
Conclusion
The incorporation of a gem-difluoro group at the 5-position of N-substituted 3-aminopiperidines offers a powerful tool for modulating their physicochemical and conformational properties. This guide provides a framework for the synthesis and characterization of these valuable building blocks, enabling researchers to make informed decisions in the design of novel therapeutics. The provided protocols, grounded in established chemical principles, serve as a reliable starting point for the exploration of this important chemical space.
References
- Orliac, A., et al. (2014). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. Chemistry – A European Journal, 20(13), 3813-3824.
- Surmont, R., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(20), 4514-4517.
- PubChem. (n.d.). 1-Boc-3-aminopiperidine. National Center for Biotechnology Information.
- PubChem. (n.d.). Piperidin-3-amine. National Center for Biotechnology Information.
- Fujisaki, F., et al. (2007). A Conventional New Procedure for N-acylation of Unprotected Amino Acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-127.
- Marinov, M., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 56(2), 335-342.
- Meek, T. L. (1995). Electronegativity. Chemical Reviews, 95(5), 1241-1260.
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6147.
- Surmont, R., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(20), 4514-4517. [Link]
Sources
A Senior Application Scientist's Guide to the X-ray Crystal Structure of Difluoropiperidine Compounds: From Conformational Preference to Solid-State Reality
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorine in Piperidine Scaffolds
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive molecules.[1] Its saturated, six-membered heterocyclic structure allows for a three-dimensional arrangement of substituents that is critical for molecular recognition and biological activity. In the quest to refine the properties of these scaffolds, the introduction of fluorine has become a powerful strategy.[2][3] Strategic fluorination, particularly difluorination, can profoundly alter a molecule's metabolic stability, membrane permeability, and binding affinity by influencing its basicity (pKa) and conformational preferences.[2][4][5]
This guide provides an in-depth comparison of difluoropiperidine compounds through the lens of X-ray crystallography. We will move beyond theoretical calculations and solution-phase NMR studies to explore the definitive solid-state structures of these molecules. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount for structure-based drug design, offering an unambiguous snapshot of the conformational biases imposed by geminal or vicinal fluorine substitution. We will delve into the experimental causality behind obtaining these structures and present comparative data to inform the design of next-generation therapeutic agents.
The Decisive Impact of Difluorination on Piperidine Ring Conformation
While often considered a simple bioisostere of hydrogen, fluorine's unique electronic properties—high electronegativity and the ability to participate in hyperconjugation and charge-dipole interactions—dramatically influence the conformational landscape of the piperidine ring.[4][6][7] In non-fluorinated piperidines, large substituents typically favor the equatorial position to minimize steric hindrance. However, fluorination complicates this picture, often leading to a surprising preference for the axial position.
Several key stereoelectronic effects govern this behavior:
-
Charge-Dipole Interactions: In protonated piperidinium salts, a strong electrostatic attraction can exist between the positive charge on the nitrogen and the partial negative charge on an axial fluorine (Fδ-···N+), stabilizing this conformation.[8]
-
Hyperconjugation: The anomeric effect, a form of hyperconjugation, plays a crucial role. An axial C-F bond's antibonding orbital (σ*C-F) can accept electron density from an adjacent anti-periplanar C-H or C-C bond's bonding orbital (σC-H/C-C). This interaction stabilizes the axial conformer.
-
Dipole Minimization: The alignment of individual bond dipoles (C-F, C-N) can lead to a lower overall molecular dipole moment in one conformation over another, which can be a driving force for conformational preference, especially in the solid state.[4]
-
Solvation Effects: While our focus is the crystal structure, it is important to note that solvent polarity can modulate conformational preferences in solution, sometimes inverting the stability of axial and equatorial conformers.[2][6][9]
The introduction of a second fluorine atom amplifies these effects. For instance, in cis-3,5-difluoropiperidines, a diaxial conformation can be significantly favored due to the additive stabilizing interactions.[2][6] X-ray crystallography provides the ultimate validation of these preferences, revealing the conformation adopted in the highly ordered, low-energy crystalline lattice.
Workflow for Determining the Solid-State Structure by X-ray Crystallography
The journey from a synthesized difluoropiperidine powder to a refined crystal structure is a multi-step process that requires precision and an understanding of the underlying physical chemistry. This workflow represents a self-validating system where the quality of the outcome (the final structure) is directly dependent on the success of each preceding step.
Caption: Experimental workflow from purified compound to final crystal structure.
Part A: Experimental Protocol for Crystallization
The formation of high-quality single crystals is often the most challenging step.[10] The goal is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice. For small organic molecules like difluoropiperidine derivatives, which are often available in smaller quantities, vapor diffusion is a highly effective method.
Objective: To grow diffraction-quality single crystals of a difluoropiperidine compound.
Materials:
-
Purified difluoropiperidine derivative (>98% purity is critical).
-
HPLC-grade solvents (e.g., methanol, ethanol, chloroform, ethyl acetate, hexane, acetone).
-
Small glass vials (e.g., 0.5 mL) and a larger glass jar with a screw cap (e.g., 20 mL).
-
Microscope for crystal inspection.
Step-by-Step Methodology:
-
Solubility Screening:
-
Rationale: The ideal solvent system involves a "good" solvent in which the compound is readily soluble and a "poor" solvent (anti-solvent) in which it is sparingly soluble. The slow introduction of the anti-solvent reduces the compound's solubility, promoting gradual crystallization over rapid precipitation.
-
Procedure: In separate small vials, test the solubility of ~1-2 mg of the compound in 100 µL of various solvents. Identify a suitable solvent/anti-solvent pair. A common pair for piperidine salts is methanol (good solvent) and diethyl ether (anti-solvent).
-
-
Setting up Vapor Diffusion:
-
Procedure (Vial-in-Jar):
-
Dissolve 2-5 mg of the difluoropiperidine compound in the minimum amount of the "good" solvent (e.g., 200 µL of methanol) in a small, open vial.
-
Place this small vial inside a larger jar.
-
Add 2-4 mL of the "poor" anti-solvent (e.g., diethyl ether) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.
-
Seal the jar tightly.
-
-
Causality: The anti-solvent is more volatile than the solvent. Over time, the anti-solvent vapor will slowly diffuse into the solution in the inner vial. This gradual change in solvent composition lowers the solubility of the compound, driving it out of solution and onto nucleation sites, allowing large, well-ordered crystals to grow over days or weeks.
-
-
Crystal Harvesting:
-
Procedure: Once crystals of a suitable size (typically 0.1-0.3 mm) are observed under a microscope, carefully open the jar. Use a cryo-loop or a fine needle to gently remove a single crystal from the mother liquor and immediately proceed to mounting.
-
Part B: Experimental Protocol for Single-Crystal X-ray Diffraction
This is the final experimental stage where the crystal's interaction with X-rays is measured to determine the atomic arrangement.[11][12]
Objective: To collect a complete, high-resolution diffraction dataset and solve the molecular structure.
Equipment:
-
Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[13]
-
Cryo-cooling system (e.g., liquid nitrogen stream).
-
Computer with data collection and structure solution software (e.g., Bruker APEX, Olex2).
Step-by-Step Methodology:
-
Crystal Mounting:
-
Rationale: The crystal must be held stationary in the X-ray beam while being rotated. Cryo-cooling (~100 K) is standard practice for small molecules as it minimizes thermal motion of the atoms and damage from the X-ray beam, resulting in higher quality data.[14]
-
Procedure: Coat the selected crystal in a cryo-protectant oil (e.g., Paratone-N). Scoop the crystal with a cryo-loop and rapidly place it in the cold nitrogen stream on the diffractometer's goniometer head.
-
-
Unit Cell Determination and Data Collection Strategy:
-
Procedure: A few initial diffraction images are taken to locate the diffraction spots. The software uses the positions of these spots to determine the unit cell parameters and Bravais lattice.
-
Causality: Based on the crystal's symmetry and the desired resolution, the software calculates an optimal strategy (a series of rotation angles and exposure times) to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times for accuracy.[12]
-
-
Data Collection:
-
Procedure: The diffractometer executes the data collection strategy, rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector for each frame. This can take several hours.
-
-
Data Reduction and Structure Solution:
-
Procedure: The raw images are processed to integrate the intensity of each diffraction spot and apply corrections (e.g., for Lorentz factor and polarization). The resulting file of hkl indices and intensities is used to solve the structure.
-
Causality: The "phase problem" is the central challenge; while intensities are measured, the phase information is lost.[10] For small molecules, "direct methods" or Patterson methods are powerful statistical approaches that use the intensity data to calculate a set of probable phases, generating an initial electron density map.
-
-
Structure Refinement:
-
Procedure: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal displacement parameters to minimize the difference between the observed diffraction data and the data calculated from the model.
-
Validation: The final model is validated using metrics like the R1 factor (a measure of agreement between observed and calculated structure factor amplitudes), goodness-of-fit, and residual electron density maps. The final output is typically a Crystallographic Information File (CIF).
-
Comparative Structural Analysis: Difluoropiperidines in the Solid State
While a comprehensive database of all difluoropiperidine crystal structures is beyond the scope of this guide, we can compare representative examples from the literature to illustrate key principles. The following table summarizes crystallographic and key conformational data for select fluorinated piperidine derivatives.
| Compound/Derivative | Substitution Pattern | Piperidine Conformation | Fluorine Position(s) | Key Interactions Noted | Source |
| YMSA-0998 | 4-Fluoropiperidine | Chair | Axial | Dipole minimization between N-H and C-F bonds | [4] |
| N,N-bis(2,4-difluorobenzoyl)piperazine | N/A (Piperazine analog) | Chair | N/A | Inversion symmetry at piperazine center | [15] |
| A fluorinated diphenidine derivative | 1-[1-(pentafluorophenyl)...]piperidine | Chair | N/A on piperidine | N-H···Cl hydrogen bonding | [16][17] |
| cis-3,5-Difluoropiperidine (Computational/NMR) | 3,5-Difluoro | Chair | Predominantly di-axial | Charge-dipole, hyperconjugation | [2][6][18][19] |
| 4,4-Difluoropiperidine | 4,4-Difluoro (geminal) | Chair | N/A (geminal) | Used as a scaffold in D4 receptor antagonists | [20] |
Note: Direct crystallographic data for simple, unsubstituted difluoropiperidine hydrochlorides is not prevalent in the searched literature, which often focuses on more complex derivatives. The table highlights findings from related structures and solution-phase studies that are corroborated by solid-state principles.
Analysis of Structural Motifs
From the available data, a clear trend emerges: the piperidine ring consistently adopts a chair conformation , which is its lowest energy state.[4][16][17] The critical variable becomes the substituent's position.
In the crystal structure of the 4-fluoropiperidine derivative YMSA-0998, the fluorine atom resides in the axial position .[4] This is a direct contradiction to what would be predicted based on sterics alone and provides powerful evidence for the dominance of stereoelectronic effects, such as dipole minimization, in the solid state.[4]
For geminal difluoro compounds like 4,4-difluoropiperidine, the chair conformation is maintained, and these scaffolds have proven valuable in drug design, as seen in their use for Dopamine D4 receptor antagonists.[20] Here, the fluorines are not conformationally mobile, but their strong electron-withdrawing nature significantly impacts the pKa of the piperidine nitrogen and the molecule's overall electrostatic profile.
The following diagram illustrates the key conformational dichotomy in a 3-fluoropiperidinium cation, which is foundational to understanding the more complex difluoro cases.
Caption: Key stabilizing forces in axial vs. equatorial fluoropiperidine conformers.
Note: The images axial_piperidine.png and equatorial_piperidine.png are placeholders for chemical structure diagrams that would be rendered in a full publication.
Conclusion and Outlook
X-ray crystallography provides unequivocal evidence of the profound conformational control exerted by difluorination on the piperidine scaffold. The data consistently reveals that the classic chair conformation is maintained, but the substituent positioning defies simple steric arguments. Instead, a nuanced interplay of hyperconjugation, charge-dipole interactions, and dipole minimization dictates the thermodynamically preferred structure in the solid state, often favoring the axial orientation of fluorine.
For drug development professionals, this guide underscores a critical lesson: relying solely on steric considerations is insufficient when designing with fluorinated alicycles. The stereoelectronic effects are powerful and can be leveraged to lock the piperidine ring into a specific, biologically active conformation. The experimental protocols detailed herein provide a robust framework for obtaining the high-resolution structural data necessary to validate these designs, ensuring that the atomic-level details of molecular recognition are fully understood and exploited in the creation of more potent and selective therapeutics.
References
- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. PMCID: PMC7317880. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions.[Link]
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- Adesina, O. O., et al. (2024). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]
- ResearchGate. (n.d.). The conformational preferences of 3‐fluoropiperidine (1) and...[Link]
- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. [Link]
- ResearchGate. (n.d.). The conformational preferences of 3‐fluoropiperidine (1) and...[Link]
- Synthesis and Structural Elucidation of 1,2‐Disubstituted 3‐Fluoropiperidines.
- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar. [Link]
- X-ray Diffraction Protocols and Methods.
- Small molecule crystallography. Excillum. [Link]
- Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2009).
- A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data.
- Results for "Single Crystal X-ray Diffraction".
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
- Mewis, R. E., et al. (2025). Synthesis and crystal structures of five fluorinated diphenidine derivatives.
- Mewis, R.E., et al. (2025).
- Savelyeva, T.V., & Yaremenko, F.G. (2022).
- Leutzsch, M., et al. (2016). Accessing (Multi)
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]
- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.iucr.org [journals.iucr.org]
- 14. excillum.com [excillum.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and crystal structures of five fluorinated diphenidine derivatives - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorinated Piperidine Isomers for Drug Discovery
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for optimizing the developability of therapeutic candidates. The piperidine moiety, a cornerstone of medicinal chemistry, is frequently fluorinated to modulate its physicochemical and pharmacological properties. This guide offers an in-depth comparative analysis of the 2-, 3-, and and 4-fluoropiperidine isomers, providing experimental data and contextual insights to inform rational drug design.
Introduction: The Strategic Value of Fluorinating Piperidines
The introduction of fluorine into a piperidine ring can profoundly influence a molecule's conformational preferences, basicity (pKa), lipophilicity (logP), and metabolic stability. These modifications can, in turn, affect a drug candidate's potency, selectivity, oral bioavailability, and half-life. The position of the fluorine atom on the piperidine ring is not a trivial consideration; each positional isomer (2-fluoro, 3-fluoro, and 4-fluoro) imparts a unique set of properties. Understanding these nuances is critical for medicinal chemists aiming to fine-tune molecular properties to overcome specific drug discovery challenges.
Physicochemical Properties: A Head-to-Head Comparison
The electronic and steric influences of the fluorine atom vary depending on its location on the piperidine ring, leading to distinct physicochemical profiles for each isomer.
| Property | Piperidine (Parent) | 2-Fluoropiperidine | 3-Fluoropiperidine | 4-Fluoropiperidine |
| pKa | ~11.2 | No experimental data found | 8.48 (Predicted)[1][2] | 9.4[3] |
| logP | ~0.8 | No experimental data found | 1.13 (for hydrochloride salt)[4] | No experimental data found |
Key Insights:
-
Lipophilicity (logP): The introduction of a fluorine atom can either increase or decrease lipophilicity depending on the molecular context. While comprehensive experimental logP data for the simple fluorinated piperidine isomers is scarce, the hydrochloride salt of 3-fluoropiperidine shows a slightly higher lipophilicity than the parent piperidine. This property is crucial for membrane permeability and solubility.
Conformational Analysis: The Decisive Role of Fluorine Position
The substitution of a hydrogen atom with fluorine can dramatically alter the conformational equilibrium of the piperidine ring. This is a consequence of various stereoelectronic interactions, including electrostatic and hyperconjugative effects.
Workflow for Conformational Analysis via NMR Spectroscopy
Figure 1: A generalized workflow for the conformational analysis of fluorinated piperidines using NMR spectroscopy.
Key Findings from Conformational Studies:
-
3-Fluoropiperidine: Extensive NMR and computational studies have shown a strong preference for the fluorine atom to occupy the axial position in the chair conformation of the piperidine ring.[6][7][8][9] This preference is attributed to a combination of stabilizing hyperconjugative and electrostatic interactions.[10][11]
-
4-Fluoropiperidine: Similar to the 3-fluoro isomer, the 4-fluoropiperidine has also been observed to favor the axial conformation for the fluorine substituent.[9]
-
2-Fluoropiperidine: While less studied, the conformational preference of the 2-fluoro isomer is also expected to be influenced by similar stereoelectronic effects, though the proximity to the nitrogen atom may introduce additional complexities.
The conformational rigidity imparted by fluorine substitution can be a powerful tool in drug design, allowing for the "locking" of a bioactive conformation and potentially increasing binding affinity and selectivity for the target protein.
Metabolic Stability: Blocking Unwanted Metabolism
A primary motivation for incorporating fluorine into drug candidates is to enhance metabolic stability by blocking sites of oxidative metabolism by cytochrome P450 enzymes.
Experimental Protocol: In Vitro Microsomal Stability Assay
This assay is a standard method to assess the metabolic stability of a compound in the early stages of drug discovery.
Materials:
-
Test compound (fluorinated piperidine isomer)
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic fates (e.g., testosterone, verapamil)
-
Acetonitrile (for reaction quenching)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine the test compound (at a final concentration, e.g., 1 µM), pooled HLMs (e.g., 0.5 mg/mL), and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube containing ice-cold acetonitrile to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate, add the internal standard, and analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the equation: t½ = 0.693 / k. The intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration used in the assay.
Expected Outcomes and Rationale:
The position of the fluorine atom is expected to have a significant impact on the metabolic stability of the piperidine ring.
-
Blocking of Metabolism: Fluorine can be strategically placed at a known site of metabolism to prevent oxidation. For example, if a particular carbon on the piperidine ring is susceptible to hydroxylation, placing a fluorine atom at that position will block this metabolic pathway.
-
Electronic Effects: The electron-withdrawing nature of fluorine can also deactivate adjacent C-H bonds towards oxidative metabolism.
-
Comparative Stability: It is generally expected that fluorinated piperidines will exhibit greater metabolic stability compared to their non-fluorinated counterparts. A comparative study of the 2-, 3-, and 4-fluoro isomers would likely reveal differences in their metabolic profiles, with the most stable isomer being the one where the fluorine atom most effectively shields the molecule from enzymatic attack.
Case Study: Fluorine Position Dictates Pharmacological Outcome
A compelling example of the importance of fluorine positioning comes from the development of a kinesin spindle protein (KSP) inhibitor by Merck.[4]
-
The Challenge: The initial lead compound containing a 4-aminopiperidine moiety was a potent inhibitor but suffered from P-glycoprotein (P-gp) efflux.
-
The Solution: Introduction of a fluorine atom at the 3-position of the piperidine ring was explored. The two diastereomers, with the fluorine in either the axial or equatorial position, were synthesized and evaluated.
-
The Outcome: The axial 3-fluoro isomer exhibited a higher pKa (7.6) compared to the equatorial isomer (pKa 6.6). This higher basicity was found to be crucial for improved efficacy. The clinical candidate, MK-0731, incorporates this axial 3-fluoropiperidine moiety.[4] This case study underscores how a subtle change in the stereochemistry of a single fluorine atom can have a profound impact on a compound's pharmacological properties.
Conclusion and Future Perspectives
The positional isomers of fluorinated piperidines offer a rich palette of options for medicinal chemists to fine-tune the properties of their drug candidates. The choice of where to place the fluorine atom should be a deliberate, data-driven decision based on the specific challenges of a drug discovery program.
-
For pKa Modulation: The 3-position offers a significant reduction in basicity, while the 4-position provides a more modest change. The 2-position is expected to have the most dramatic effect.
-
For Conformational Control: Both 3- and 4-fluorination can induce a preference for the axial conformation, which can be exploited to optimize binding to a target.
-
For Metabolic Stability: Fluorine can be used to block known metabolic "soft spots," and the optimal position will depend on the specific metabolic liabilities of the lead compound.
Future research in this area should focus on generating more comprehensive, publicly available datasets that directly compare the physicochemical and pharmacological properties of the 2-, 3-, and 4-fluoropiperidine isomers. Such data will further empower medicinal chemists to make more informed decisions in the design of the next generation of piperidine-containing therapeutics.
References
- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141–6146.
- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
- Glorius, F. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ChemRxiv.
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research, 14(2), 1-15.
- Nairoukh, Z., et al. (2020). The conformational preferences of 3-fluoropiperidine (1) and...
- Carreira, E. M., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(20), 2264-2271.
- Singh, P., & Chang, S. (2018).
- Scientific Update. (2019).
- PubChem. (n.d.). 4-Fluoropiperidine.
- ResearchGate. (2025).
- Grygorenko, O. O., et al. (2025). gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. European Journal of Organic Chemistry.
- BenchChem. (2025). Navigating Metabolic Stability: A Comparative Guide to 5-Fluoropiperidin-3-ol Containing Compounds.
- Shishkov, S. V., et al. (2022).
- Boudakian, M. M. (1967). U.S. Patent No. 3,296,269. Washington, DC: U.S.
- Grygorenko, O. O., et al. (2025). pKa – LogP plot covered by fluorine-containing and non-fluorinated...
- BenchChem. (2025). A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery.
- Guidechem. (n.d.). 3-FLUOROPIPERIDINE 116574-75-5 wiki.
- Chem-Impex. (n.d.). 2-Fluoropyridine.
- ChemScene. (n.d.). 3-Fluoropiperidine hydrochloride.
- Encyclopedia.pub. (2023).
- ChemRxiv. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
- PrepChem.com. (n.d.). Synthesis of 2-fluoropyridine.
- ChemicalBook. (2025). 2-Fluoropyridine.
- BenchChem. (2025).
- ChemicalBook. (n.d.). 3-FLUOROPIPERIDINE.
- Sigma-Aldrich. (n.d.). 4-Fluoropiperidine hydrochloride 97 57395-89-8.
- PubChem. (n.d.). 2-Fluoropyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Fluoropyridine | 372-48-5 [chemicalbook.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. prepchem.com [prepchem.com]
- 5. cris.technion.ac.il [cris.technion.ac.il]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Fortification Effect: Assessing the Metabolic Stability of Difluoropiperidine-Containing Compounds
A Senior Application Scientist's Guide to in vitro Evaluation
In the relentless pursuit of robust drug candidates, medicinal chemists are increasingly turning to strategic fluorination to enhance the metabolic stability of promising molecules. The piperidine ring, a ubiquitous scaffold in pharmaceuticals, is a prime target for such modifications due to its inherent susceptibility to oxidative metabolism. This guide provides an in-depth comparison of the metabolic stability of difluoropiperidine-containing compounds against their non-fluorinated and monofluorinated analogs. We will delve into the mechanistic rationale, present a detailed experimental protocol for assessment using human liver microsomes (HLM), and analyze illustrative data to guide researchers in their drug discovery efforts.
The Challenge of Piperidine Metabolism
The piperidine moiety, while conferring favorable physicochemical properties, often presents a metabolic liability. The carbon atoms adjacent to the nitrogen (the α-carbons) are particularly prone to oxidation by cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the liver.[1][2] This oxidative attack can lead to a cascade of reactions, including N-dealkylation and ring oxidation, ultimately resulting in rapid clearance of the compound from the body and diminished in vivo exposure.[3]
Strategic Fluorination: A Shield Against Metabolism
The introduction of fluorine atoms onto the piperidine ring is a well-established strategy to bolster metabolic stability.[4][5] The strong carbon-fluorine (C-F) bond is significantly more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond.[5] Specifically, the gem-difluoro motif (CF2), where two fluorine atoms are attached to the same carbon, serves as an effective shield, sterically and electronically hindering the approach of CYP enzymes and preventing oxidation at that site.[5] This "fortification" can dramatically increase a compound's half-life and bioavailability.
Comparative Analysis: A Head-to-Head Evaluation
To illustrate the impact of difluorination, let's consider a hypothetical series of compounds: a parent molecule containing a piperidine ring (Compound A), its monofluorinated analog (Compound B), and its gem-difluoro analog (Compound C). We will assess their metabolic stability using a standard in vitro assay with human liver microsomes.
Illustrative Metabolic Stability Data
| Compound | Structure | t½ (min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | Piperidine | 15 | 115.5 |
| Compound B | Monofluoropiperidine | 45 | 38.5 |
| Compound C | Difluoropiperidine | >120 | <14.4 |
This data is illustrative and intended for comparative purposes.
The data clearly demonstrates a significant improvement in metabolic stability with increasing fluorination. The parent piperidine compound is rapidly metabolized, while the difluoropiperidine analog exhibits substantially greater stability.
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
This protocol outlines a standard procedure for determining the in vitro metabolic stability of test compounds.
Materials and Reagents:
-
Pooled Human Liver Microsomes (HLM)
-
Test Compounds (Compound A, B, and C)
-
Positive Control (e.g., Testosterone)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (for quenching the reaction)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Experimental Workflow
Caption: Impact of fluorination on CYP450-mediated piperidine oxidation.
As depicted in the diagram, the C-H bonds on the piperidine ring of Compound A are susceptible to oxidation by CYP450 enzymes. The introduction of a single fluorine atom in Compound B provides some steric and electronic hindrance, slowing down the rate of metabolism. In Compound C, the gem-difluoro group effectively blocks the site of potential metabolism, leading to a significant increase in the compound's stability in the presence of metabolic enzymes.
Conclusion
The strategic incorporation of gem-difluoro groups into piperidine-containing compounds is a powerful tool for enhancing metabolic stability. As demonstrated, this modification can significantly reduce the rate of in vitro clearance, a key predictor of in vivo pharmacokinetic performance. The human liver microsome assay is a robust and reproducible method for assessing these improvements early in the drug discovery process, enabling researchers to prioritize compounds with more favorable drug-like properties. By understanding the metabolic liabilities of common scaffolds and employing rational design strategies such as difluorination, scientists can accelerate the development of more effective and durable therapeutics.
References
- Di, L., & Kerns, E. H. (2005). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Drug Metabolism and Disposition, 33(9), 1335-1341.
- Edafiogho, I. O., & Hinko, C. N. (1991). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Drug Metabolism and Disposition, 19(4), 768-780.
- Tolonen, A., Turpeinen, M., & Pelkonen, O. (2009). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. Drug Discovery Today, 14(3-4), 120-133.
- Ma, X., & Idle, J. R. (2005). LC-MS-based metabolomics in drug metabolism. NIH Public Access, 23(1), 1-13.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Drug Metabolism and Disposition, 34(7), 1083-1089.
- Domainex. (n.d.). Microsomal Clearance/Stability Assay.
- BioAgilytix. (n.d.). LC/MS Applications in Drug Development.
- Obach, R. S. (2001). In vitro metabolic stability of drugs and applications of LC-MS in metabolite profiling. Current Drug Metabolism, 2(4), 347-362.
- Naritomi, Y., Terashita, S., & Kagayama, A. (2001). Use of intrinsic clearance for prediction of human hepatic clearance. Drug Metabolism and Pharmacokinetics, 16(3), 171-178.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
- Wernevik, J., Gieth, K., & Artursson, P. (2019). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 819-831.
- Hrncirova, P., Plisek, J., & Cernochova, P. (2018). Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 159, 28-36.
- Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube.
- Wang, Y., Zhang, Y., & Liu, Y. (2019). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 48(38), 14357-14365.
- de Groot, M. J., Vermeulen, N. P., & Commandeur, J. N. (2011). Metabolism of 4-aminopiperidine drugs by cytochrome P450s: molecular and quantum mechanical insights into drug design. ACS Medicinal Chemistry Letters, 2(8), 609-614.
- Sonesson, C., Waters, N., & Svensson, K. (2002). Multiple cytochrome P450 enzymes responsible for the oxidative metabolism of the substituted (S)-3-phenylpiperidine, (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, in human liver microsomes. Drug Metabolism and Disposition, 30(12), 1437-1444.
- Daniel, W. A., & Syrek, M. (2002). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 30(11), 1238-1244.
- Gill, H., Tuteja, S., & Gill, A. (2022). Fluorine in drug discovery: Role, design and case studies. Journal of Molecular Structure, 1264, 133245.
- Meanwell, N. A. (2018). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 61(22), 9845-9892.
- Hypha Discovery. (2023, June 13). Breaking C-F bonds in drugs.
- Banka, S., & Trewartha, G. (2022). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 62, 249-269.
- Helfer, A. G., & Maurer, H. H. (2016). Diphenidine, a new psychoactive substance: metabolic fate elucidated with rat urine and human liver preparations and detectability in urine using GC-MS, LC-MSn, and LC-HR-MSn. Drug Testing and Analysis, 8(10), 1005-1014.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of 3-(Boc-amino)-5,5-difluoropiperidine Batches
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise molecular architecture of pharmaceutical building blocks is paramount to the safety and efficacy of next-generation therapeutics. 3-(Boc-amino)-5,5-difluoropiperidine is a critical structural motif, with the gem-difluoro group offering unique conformational constraints and metabolic stability.[1][2][3][4][5] The Boc-protecting group, while essential for synthetic strategies, can also introduce process-related impurities.[6][7] Therefore, rigorous analytical validation of each batch is not merely a quality control checkbox; it is a foundational pillar of robust drug development. This guide provides a comparative analysis of essential analytical techniques to ensure the purity, identity, and consistency of this compound batches.
The Imperative of Orthogonal Purity Assessment
A single analytical method is rarely sufficient to provide a complete picture of a compound's purity profile.[8][9] Impurities can co-elute or be unresponsive to a particular detection method. An orthogonal approach, employing multiple, independent analytical techniques, is crucial for comprehensive impurity profiling and ensuring that no critical components are overlooked.[8][9][10][11][12] This guide will focus on a suite of orthogonal methods designed to provide a high-fidelity assessment of this compound purity.
Core Purity and Impurity Profiling: A Multi-faceted Approach
The primary assessment of purity involves identifying and quantifying the main component and any related organic impurities. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this purpose.[8][13]
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[13] For a polar compound like this compound, a reversed-phase HPLC method is typically employed.
Experimental Protocol: Reversed-Phase HPLC for Purity and Impurity Profiling
-
Objective: To quantitatively determine the purity of this compound and to separate it from potential process-related impurities.
-
Instrumentation:
-
HPLC system with a UV detector and a mass spectrometer (LC-MS).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm and Mass Spectrometry (positive ion mode).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound batch.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Purity is calculated based on the area percentage of the main peak in the UV chromatogram.
-
Mass spectrometry data is used to identify the main peak and any detected impurities by their mass-to-charge ratio (m/z).
-
Causality Behind Experimental Choices:
-
The C18 column is a versatile stationary phase suitable for a wide range of polar and non-polar compounds.
-
Formic acid in the mobile phase aids in protonating the analyte, leading to better peak shape and ionization for mass spectrometry.
-
A gradient elution is necessary to separate compounds with a range of polarities, ensuring that both early-eluting polar impurities and later-eluting non-polar impurities are resolved.
-
UV detection at 210 nm is suitable for detecting the amide bond in the Boc-protecting group.
-
Mass spectrometry provides unambiguous identification of the main component and allows for the tentative identification of impurities based on their molecular weight.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is an invaluable tool for confirming the identity of the main component and for identifying and quantifying impurities.[1][14][15][16][17][18] Both ¹H and ¹⁹F NMR are particularly important for this compound.
Experimental Protocol: ¹H and ¹⁹F NMR for Structural Confirmation and Purity
-
Objective: To confirm the chemical structure of this compound and to detect and quantify any fluorine-containing or proton-containing impurities.
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H NMR or hexafluorobenzene for ¹⁹F NMR) for quantitative analysis.
-
-
Data Acquisition:
-
Acquire ¹H and ¹⁹F NMR spectra.
-
-
Data Analysis:
-
Compare the chemical shifts and coupling constants of the sample to a reference standard or literature data to confirm the structure.[14]
-
Integrate the signals of the main component and any impurities relative to the internal standard to determine their respective concentrations.
-
Causality Behind Experimental Choices:
-
¹H NMR provides information on the number and connectivity of protons in the molecule, confirming the piperidine ring structure and the Boc-protecting group.[19]
-
¹⁹F NMR is highly sensitive to the local chemical environment of the fluorine atoms and can readily detect any impurities arising from incomplete fluorination or degradation.[15][16][17][20]
-
The use of an internal standard allows for accurate quantification of the main component and impurities.
Chiral Purity: Enantiomeric Excess Determination
For chiral molecules, ensuring enantiomeric purity is critical, as different enantiomers can have vastly different pharmacological activities and toxicities. Chiral HPLC is the preferred method for determining the enantiomeric excess (e.e.) of this compound.[21][22][23]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Objective: To separate and quantify the enantiomers of this compound to determine the enantiomeric excess.
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Chiralpak AD-H).[21]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
-
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Calculate the enantiomeric excess using the following formula:
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
-
Causality Behind Experimental Choices:
-
A chiral stationary phase contains a chiral selector that interacts differently with the two enantiomers, leading to their separation.
-
Normal phase chromatography (n-hexane/isopropanol) is often effective for separating enantiomers on polysaccharide-based CSPs.
-
The choice of mobile phase composition is critical for achieving optimal resolution between the enantiomers.
Residual Solvents and Water Content
Residual solvents from the manufacturing process and the water content of the final product are critical quality attributes that must be controlled.[24][25][26][27][28]
Gas Chromatography-Headspace (GC-HS) for Residual Solvents
GC-HS is the standard technique for the analysis of volatile organic compounds (VOCs) like residual solvents.[24][26][27][28][29]
Experimental Protocol: GC-HS for Residual Solvents
-
Objective: To identify and quantify residual solvents in the this compound sample.
-
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
-
-
GC Conditions:
-
Column: A column suitable for volatile compounds (e.g., DB-624).
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: An appropriate temperature gradient to separate the expected solvents.
-
-
Headspace Conditions:
-
Vial Equilibration Temperature: e.g., 80 °C.
-
Vial Equilibration Time: e.g., 20 minutes.
-
-
Sample Preparation:
-
Accurately weigh about 100 mg of the sample into a headspace vial.
-
Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) to dissolve the sample.
-
-
Data Analysis:
-
Identify and quantify the residual solvents by comparing the retention times and peak areas to those of a known standard mixture.
-
Causality Behind Experimental Choices:
-
Headspace sampling introduces only the volatile components into the GC system, protecting the column from non-volatile sample matrix.[24]
-
An FID is a universal detector for organic compounds and provides excellent sensitivity.
Karl Fischer Titration for Water Content
Karl Fischer titration is a specific and accurate method for the determination of water content.[25][30][31][32][33]
Experimental Protocol: Volumetric Karl Fischer Titration
-
Objective: To determine the water content in the this compound sample.
-
Instrumentation:
-
Karl Fischer titrator.
-
-
Reagents:
-
Karl Fischer reagent (volumetric).
-
Anhydrous methanol.
-
-
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water or a water standard.
-
Accurately weigh a suitable amount of the sample and add it to the titration vessel containing anhydrous methanol.
-
Titrate with the standardized Karl Fischer reagent to the endpoint.
-
-
Data Analysis:
-
The water content is calculated based on the volume of titrant consumed and the titer of the reagent.
-
Causality Behind Experimental Choices:
-
Karl Fischer titration is a highly specific reaction for water, minimizing interference from other components in the sample.[25][31][32]
-
The volumetric method is suitable for samples with water content in the range of 0.1% to 100%.[32]
Comparative Data Summary
The following table provides a hypothetical comparison of three different batches of this compound, illustrating how the described analytical techniques can reveal variations in quality.
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (HPLC, % Area) | 99.8% | 98.5% | 99.5% | ≥ 99.0% |
| Major Impurity (HPLC-MS) | 0.1% (de-Boc) | 1.2% (over-fluorinated) | 0.3% (starting material) | ≤ 0.2% |
| Enantiomeric Excess (Chiral HPLC) | 99.9% | 99.5% | 99.8% | ≥ 99.5% |
| Residual Methanol (GC-HS) | 150 ppm | 4500 ppm | 300 ppm | ≤ 3000 ppm (ICH Q3C) |
| Water Content (Karl Fischer) | 0.2% | 0.8% | 0.3% | ≤ 0.5% |
| Overall Assessment | Pass | Fail | Pass |
Visualizing the Workflow
A robust analytical workflow ensures that all critical quality attributes are assessed in a logical and efficient manner.
Caption: Workflow for the comprehensive purity validation of this compound batches.
Conclusion
The validation of this compound batches requires a multi-pronged, orthogonal analytical strategy. By combining powerful techniques such as HPLC-MS, NMR, chiral HPLC, GC-HS, and Karl Fischer titration, researchers and drug development professionals can gain a comprehensive understanding of batch quality. This rigorous approach is essential for ensuring the consistency, safety, and efficacy of the final drug product, ultimately accelerating the path from discovery to clinical application. Adherence to guidelines from regulatory bodies like the ICH is crucial for defining appropriate specifications and validation procedures.[34][35][36][37][38]
References
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications. (2020-09-18).
- Water Determination by Karl Fischer Titration - Monograph.
- A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC - Benchchem.
- Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC - NIH. (2021-04-13).
- Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025-09-22).
- Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - The Royal Society of Chemistry.
- 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES - Ofni Systems.
- Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography | LCGC International. (2025-06-23).
- ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006-10-25).
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology - ACS Publications.
- Orthogonal method in pharmaceutical product analysis - Alphalyse.
- Boc-Protected Amino Groups - Organic Chemistry Portal.
- The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - NIH.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - EMA. (2006-10-01).
- This compound | CymitQuimica.
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH.
- A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations | American Pharmaceutical Review. (2010-01-01).
- Residual solvents determination in pharmaceutical products by GC-HS and GC-MS-SPME. (2025-12-25).
- A New Validated GC-HS Method for the Determination of Residual Solvents in Famotidine using FID - International Journal of Pharmaceutical Sciences Review and Research. (2014-02-28).
- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. (2019-11-19).
- EXPERIMENTAL PROCEDURES - Beilstein Journals.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - ResearchGate. (2025-08-14).
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR.
- Q3A(R) Impurities in New Drug Substances June 2008 - FDA. (2020-04-08).
- Water Content Determination by Karl Fischer - Pharmaguideline. (2011-09-19).
- Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
- Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins - ResearchGate. (2025-10-16).
- Validation, Verification, and Transfer of Analytical Procedures (On-Demand).
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024-04-25).
- Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach | ACS Environmental Au - ACS Publications.
- Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances | Request PDF - ResearchGate. (2025-08-05).
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access. (2018-10-23).
- Q2(R2) Validation of Analytical Procedures - FDA.
- Residual Solvents Analysis & Testing | Gas Chromatography - RSSL.
- Karl Fischer Titration: The Gold Standard For Water Content Analysis | GMP Insiders. (2025-01-21).
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - ResearchGate. (2025-10-17).
- IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2) - Lejan Team.
- Analysis of Residual Solvents-Impurities by HS-GC-FID: Case of Seven Samples of Ciprofloxacin API - DergiPark.
- Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025-08-08).
- Amine Protection / Deprotection - Fisher Scientific.
- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | The Journal of Organic Chemistry - ACS Publications.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI.
- Karl Fischer Titration: Determination of Water Content in Pharmaceuticals - ResearchGate.
- Journal of Pharmaceutical and Biomedical Analysis - sfera - Unife. (2023-10-13).
- Molecular absorption and mass spectrometry for complementary analytical study of fluorinated drugs in animal organisms | Request PDF - ResearchGate.
- Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities - Chromatography Today.
- (PDF) 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - ResearchGate. (2022-02-09).
- ICH topic Q 3 A (R2) - Impurities in new drug substances. (2025-01-10).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. globalresearchonline.net [globalresearchonline.net]
- 27. Residual Solvents Analysis & Testing | Gas Chromatography | RSSL [rssl.com]
- 28. dergipark.org.tr [dergipark.org.tr]
- 29. researchgate.net [researchgate.net]
- 30. metrohm.com [metrohm.com]
- 31. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 32. gmpinsiders.com [gmpinsiders.com]
- 33. researchgate.net [researchgate.net]
- 34. database.ich.org [database.ich.org]
- 35. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 36. fda.gov [fda.gov]
- 37. lejan-team.com [lejan-team.com]
- 38. ICH topic Q 3 A (R2) - Impurities in new drug substances | Therapeutic Goods Administration (TGA) [tga.gov.au]
comparing synthesis routes for substituted aminopiperidines
An In-Depth Technical Guide to the Synthesis of Substituted Aminopiperidines: A Comparative Analysis
The aminopiperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous approved pharmaceutical agents and clinical candidates.[1][2] Its prevalence stems from the piperidine ring's ability to confer favorable physicochemical properties such as improved solubility and metabolic stability, while the amino substituent provides a crucial vector for interacting with biological targets. The efficient and stereocontrolled synthesis of these valuable building blocks is therefore a critical challenge in drug discovery and development.[1]
This guide offers a comparative overview of the most prominent and field-proven synthetic routes to substituted aminopiperidines. Moving beyond a simple recitation of methods, we will dissect the underlying mechanistic principles, evaluate the strategic advantages and limitations of each approach, and provide actionable experimental protocols to empower researchers in their synthetic endeavors.
Reductive Amination: The Workhorse Approach
Reductive amination is arguably the most direct and widely employed method for synthesizing aminopiperidines. The strategy involves the reaction of a piperidone precursor with an amine, followed by the in situ or sequential reduction of the resulting imine or enamine intermediate.[3]
Mechanistic Rationale & Strategic Considerations
The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. This electrophilic intermediate is then reduced by a hydride source to yield the target amine.[3][4] The choice of reducing agent is critical for success. Mild, selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobborohydride (NaBH₃CN) are often preferred because they readily reduce the iminium ion but are slow to reduce the starting ketone, minimizing side reactions.[5][6]
Causality Behind Experimental Choices:
-
pH Control: The reaction is typically run under weakly acidic conditions (pH 5-6). This is a delicate balance: acid is required to catalyze the dehydration of the hemiaminal, but an excess of acid will protonate the starting amine, rendering it non-nucleophilic.[4]
-
One-Pot Efficiency: The ability to perform the condensation and reduction in a single pot makes this route highly efficient and attractive for large-scale production.[1][5]
Advantages:
-
Cost-effective and high-yielding for many applications.[1]
-
Operationally simple, often as a one-pot procedure.[7]
-
Wide availability of starting piperidones and amines.
Limitations:
-
Control of stereochemistry can be challenging, often resulting in mixtures of diastereomers when substituting the piperidine ring.[8]
-
The substrate scope can be limited by the stability of the starting materials and intermediates under the reaction conditions.
Visualizing the Reductive Amination Pathway
Caption: General mechanism of reductive amination.
Buchwald-Hartwig Amination: Precision and Versatility
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines and has been successfully extended to the N-arylation of piperidines. This palladium-catalyzed cross-coupling reaction provides a powerful tool for forging carbon-nitrogen bonds that are otherwise difficult to construct.[9]
Mechanistic Rationale & Strategic Considerations
The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are: 1) oxidative addition of the aryl halide to the Pd(0) catalyst, 2) coordination of the aminopiperidine and deprotonation by a base to form a palladium-amide complex, and 3) reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[9]
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands (e.g., XPhos, SPhos) are generally required to promote both the oxidative addition and the final reductive elimination steps, which are often rate-limiting.[10]
-
Base and Solvent: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is crucial for deprotonating the aminopiperidine.[10] Anhydrous, degassed solvents are necessary to prevent deactivation of the oxygen-sensitive catalyst.[10]
-
Precatalysts: The use of air-stable palladium precatalysts, which incorporate both the palladium source and the ligand, can lead to more consistent and reproducible results by simplifying the reaction setup and ensuring the correct palladium-to-ligand ratio.[10]
Advantages:
-
Exceptional substrate scope, tolerating a wide range of functional groups.[9]
-
Applicable to the coupling of various aryl and heteroaryl halides.[11][12]
-
Provides a reliable method for creating N-aryl piperidines.
Limitations:
-
Requires stringent exclusion of air and moisture.[10]
-
The cost of palladium catalysts and specialized ligands can be high.
-
Removal of residual palladium from the final product can be a concern, especially in pharmaceutical applications.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Key steps of the Hofmann rearrangement.
Biocatalytic Synthesis: The Green & Enantioselective Route
The demand for enantiomerically pure pharmaceuticals has driven the development of biocatalytic methods. The use of enzymes, particularly ω-transaminases, for the asymmetric synthesis of chiral aminopiperidines represents a significant advancement in green chemistry. [13][14]
Mechanistic Rationale & Strategic Considerations
ω-Transaminases catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a ketone acceptor (a piperidone), generating a chiral amine and a ketone byproduct (acetone). [14]The reaction relies on a pyridoxal-5'-phosphate (PLP) cofactor, which acts as an intermediate carrier of the amino group. [15] Causality Behind Experimental Choices:
-
Enzyme Selection: Transaminases are available as either (R)- or (S)-selective enzymes, allowing for the targeted synthesis of a specific enantiomer. [14][16]* Reaction Equilibrium: The reaction is reversible. To drive it towards the product, a large excess of the amine donor is often used, and/or the ketone byproduct is removed. [14]* Immobilization: Using immobilized enzymes simplifies product purification (the enzyme is easily filtered off) and allows for the enzyme to be reused, improving the process economics. [13][14] Advantages:
-
Exceptional enantioselectivity (often >99% e.e.). [13][14]* Operates under mild, aqueous conditions (temperature, pH). [16]* Environmentally friendly, avoiding harsh reagents and solvents.
Limitations:
-
Substrate scope can be limited to what the specific enzyme will accept.
-
Enzyme cost and stability can be a factor, although immobilization helps mitigate this.
-
Process optimization (pH, temperature, buffer) is required for each specific substrate/enzyme pair.
Visualizing the Biocatalytic Workflow
Caption: Workflow for enzymatic aminopiperidine synthesis.
Comparative Summary of Synthesis Routes
| Feature | Reductive Amination | Buchwald-Hartwig Amination | Hofmann/Curtius Rearrangement | Biocatalysis (Transaminase) |
| Primary Use | General synthesis of 2-, 3-, and 4-aminopiperidines | N-Aryl piperidines | Specific regioisomers (e.g., 4-substituted-4-amino) | Enantioselective synthesis of chiral aminopiperidines |
| Yield Range | Good to Excellent (60-95%) | Good to Excellent (70-95%) | Moderate to Good (40-80% over multiple steps) | Good to Excellent (70-99%) |
| Stereocontrol | Generally poor unless using chiral auxiliaries or catalysts | Not applicable for creating new stereocenters | Excellent (retention of configuration) | Excellent (>99% e.e. is common) |
| Scalability | High; widely used in industry | Moderate; catalyst cost can be a factor | Moderate; hazardous reagents are a concern | High; especially with immobilized enzymes |
| Key Advantage | Simplicity, cost-effectiveness | Broad functional group tolerance | Access to unique substitution patterns | High enantioselectivity, green process |
| Key Disadvantage | Poor stereocontrol | Catalyst cost, air/moisture sensitivity | Multi-step, hazardous reagents | Limited substrate scope per enzyme |
Detailed Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of N-Boc-4-piperidone
-
Reagents & Equipment: N-Boc-4-piperidone, desired primary amine (1.2 equiv), sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv), dichloroethane (DCE), acetic acid (catalytic), round-bottom flask, magnetic stirrer.
-
Procedure:
-
To a round-bottom flask, add N-Boc-4-piperidone (1.0 equiv), the primary amine (1.2 equiv), and dichloroethane.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv) to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination
[10]* Reagents & Equipment: Aryl chloride (1.0 equiv), piperidine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.01 equiv) or a suitable precatalyst, XPhos (0.04 equiv), anhydrous/degassed toluene, Schlenk flask or glovebox.
-
Procedure:
-
Reaction Setup (Inert Atmosphere): To a flame-dried Schlenk flask under an argon atmosphere, add the palladium source (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add the aryl chloride, followed by the piperidine via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS (typically 12-24 hours).
-
Workup: Once complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: General Procedure for Biocatalytic Amination of N-Boc-3-piperidone
[13][15]* Reagents & Equipment: N-Boc-3-piperidone, immobilized (R)- or (S)-selective transaminase, pyridoxal-5'-phosphate (PLP), isopropylamine (amine donor), appropriate buffer (e.g., potassium phosphate, pH 7.5), shaking incubator or stirred reactor.
-
Procedure:
-
Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.5).
-
To the reaction vessel, add the buffer, N-Boc-3-piperidone (e.g., 50 mM), isopropylamine (e.g., 1 M), and PLP cofactor (e.g., 1 mM).
-
Add the immobilized transaminase enzyme (e.g., 10 mg/mL).
-
Seal the vessel and place it in a shaking incubator at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction for conversion and enantiomeric excess by chiral HPLC or GC.
-
Upon completion, remove the immobilized enzyme by filtration. The enzyme can be washed and stored for reuse.
-
Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate or MTBE).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chiral N-Boc-3-aminopiperidine.
-
Conclusion and Future Outlook
The synthesis of substituted aminopiperidines is a mature field with a diverse toolbox of reliable methods.
-
For rapid access to simple analogs on a large scale, reductive amination remains the go-to strategy due to its operational simplicity and cost-effectiveness.
-
When constructing complex N-aryl piperidines, the Buchwald-Hartwig amination offers unparalleled scope and functional group tolerance, despite its higher cost and sensitivity.
-
For accessing specific, and often challenging, substitution patterns like 4-substituted-4-aminopiperidines, classical rearrangement reactions provide a powerful, albeit lengthy, alternative.
-
Finally, when the synthesis of a single, pure enantiomer is the primary goal, biocatalysis with transaminases presents a superior solution, offering exceptional stereocontrol under environmentally benign conditions.
The selection of an optimal synthetic route requires a careful analysis of the target structure, project timelines, budget, scale, and stereochemical requirements. As the demand for structurally novel and stereochemically complex aminopiperidines continues to grow, the development of new catalytic methods, including asymmetric variations of classical reactions and the discovery of novel enzymes with broader substrate scopes, will remain an active and vital area of chemical research.
References
- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
- Kinetic Modelling of Synthesis of N-Aminopiperidine from Hydroxylamine-O-Sulfonique Acid and Piperidine. ResearchGate.
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc.
- Substrate scope. Condition A: 1 (0.5 mmol), 1‐aminopiperidine... ResearchGate.
- Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate.
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central.
- Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Synfacts.
- An asymmetric synthesis method for (R)-3-amino piperidine derivatives. SciSpace.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
- Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry.
- Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications (RSC Publishing).
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update.
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PubMed Central.
- Reductive Amination. Wordpress.
- Substrate scope of piperidine-4-carboxylic acids Reaction conditions:... ResearchGate.
- Buchwald–Hartwig amination. Wikipedia.
- Reductive amination. Wikipedia.
- Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. ChemistrySelect.
- Synthesis of 1-aminopiperidine. Google Patents.
- Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
- Hofmann rearrangement. Wikipedia.
- Hoffmann Rearrangement. Chemist Wizards.
- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. ResearchGate.
- Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Hofman rearrangement. Slideshare.
- Hofmann Rearrangement: Mechanism, application. Chemistry Notes.
- 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. NIH.
- Reductive Amination | Synthesis of Amines. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 3-(Boc-amino)-5,5-difluoropiperidine
As researchers dedicated to advancing drug development, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemical entities we handle. The proper management and disposal of specialized reagents like 3-(Boc-amino)-5,5-difluoropiperidine are not mere regulatory hurdles; they are integral to ensuring the safety of our personnel, the integrity of our research, and the protection of our environment. This guide provides a comprehensive, technically grounded protocol for the disposal of this compound, moving beyond simple steps to explain the critical reasoning that underpins a robust safety culture.
Part 1: Hazard Profile and Risk Assessment
Understanding the molecule is the first step to handling it safely. This compound is a trifunctional molecule: a piperidine core, a Boc-protected amine, and a geminal difluoride substitution. Each component contributes to its unique hazard profile.
-
Piperidine Core: The foundational piperidine structure is known to be corrosive, toxic if inhaled or absorbed through the skin, and can cause severe skin and eye damage.[1][2][3][4]
-
Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group is generally stable but is designed to be removed under acidic conditions.[5][6] Accidental mixing with acidic waste could trigger a deprotection reaction, releasing isobutylene and carbon dioxide gas, which could lead to container pressurization.[7][8]
-
Difluoro- Substitution: The carbon-fluorine bond is exceptionally strong, making organofluorine compounds highly stable and resistant to natural degradation.[9][10] This persistence is a significant environmental concern, as many fluorinated compounds can bioaccumulate and are not effectively removed by standard wastewater treatment processes.[9][11][12] During combustion, incomplete breakdown can form hazardous byproducts like hydrogen fluoride.[13]
Chemical and Safety Data Summary
| Property | Value / Observation | Source(s) |
| Molecular Formula | C₁₀H₁₈F₂N₂O₂ | [14] |
| Molecular Weight | 236.26 g/mol | [14] |
| Physical Form | Solid | [14] |
| Primary Hazards | Expected to cause skin irritation, serious eye damage, and respiratory irritation. | [15][16][17] |
| Key Structural Alerts | Piperidine (corrosive, toxic), Organofluorine (persistent), Boc-amine (acid-labile). | [1][5][9] |
| Environmental Profile | Considered a persistent organic pollutant due to the C-F bonds; toxic to aquatic life with long-lasting effects. | [9][12][16] |
Part 2: Pre-Disposal Safety Protocol
Before any waste is handled, a clear protocol must be in place for personal protection and spill containment.
Personal Protective Equipment (PPE)
All personnel handling this compound, whether in pure form or as waste, must wear the following PPE. This is a non-negotiable standard for minimizing exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 compliant chemical splash goggles or safety glasses with side shields. | Protects eyes from splashes of solutions or contact with solid particulates.[1][18] |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents direct skin contact and absorption.[18] |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from accidental contamination.[18] |
| Respiratory | Not generally required if handled in a fume hood. Use a NIOSH-approved respirator for fine powders if engineering controls are absent. | Prevents inhalation of airborne particles, which may cause respiratory irritation.[16][19] |
Engineering Controls: The Primary Barrier
All handling and segregation of waste containing this compound must be performed within a properly functioning chemical fume hood.[20][21] This is the most critical engineering control for preventing the inhalation of any powders or aerosols and containing potential spills.
Spill Management Protocol
Accidents happen; a prepared response is essential.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Restrict Access: Secure the area to prevent further contamination.
-
Don PPE: Ensure appropriate PPE is worn before approaching the spill.
-
Contain & Absorb: For small spills, cover with a compatible absorbent material such as vermiculite, sand, or commercial sorbent pads.[18] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into a designated, sealable waste container.[20][22]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[18]
-
Dispose of Cleaning Materials: All contaminated cleaning materials (absorbents, wipes, gloves) must be collected and disposed of as hazardous waste in the same container as the initial spill.[18]
Part 3: Step-by-Step Disposal Protocol
The guiding principle for disposal is segregation . Due to its chemical nature, this compound cannot be treated as general chemical waste.
Disposal Decision Workflow
The following diagram outlines the mandatory decision-making process for the disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Protocol Steps
-
Waste Identification and Segregation:
-
Core Principle: All waste containing this compound must be classified and segregated as Halogenated Organic Waste .[21][23] This is the most important step.
-
Rationale: Halogenated waste requires high-temperature incineration with specific scrubbers to neutralize the acidic gases (like HF) produced during combustion.[13] Mixing it with non-halogenated waste contaminates the entire batch and complicates the disposal process, increasing costs and environmental risk.[20]
-
Do Not Mix: Never mix this waste with incompatible streams, especially strong acids, which could cause the Boc group to cleave.[20][24]
-
-
Waste Collection and Labeling:
-
Solid Waste: Collect unreacted compound, contaminated gloves, weigh boats, and pipette tips in a dedicated, leak-proof container with a secure lid.[18][20]
-
Liquid Waste: If the compound is in solution, collect it in a separate, dedicated container for halogenated liquid waste.[25]
-
Labeling: The container must be clearly and indelibly labeled. The label must include:
-
The full chemical name: "Waste this compound"
-
The words "Hazardous Waste"
-
Primary hazard warnings (e.g., Irritant, Environmentally Persistent)
-
For solutions, list all solvent components and their approximate percentages.
-
-
-
Decontamination of Empty Containers:
-
Original containers of this compound are not "empty" in a regulatory sense until decontaminated.
-
Procedure: Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[19]
-
Collect Rinsate: Each rinse must be collected and added to the liquid halogenated organic waste container. This rinsate is considered hazardous.[19]
-
Final Disposal: After triple-rinsing and air-drying in a fume hood, deface the original label and dispose of the container according to your institution's policy for clean glass or plastic.
-
-
Storage and Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, secondary containment area away from incompatible materials.
-
The final disposal must be arranged through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[19][20] These entities are equipped to handle the transport and destruction of halogenated waste in compliance with all regulations.
-
By adhering to this detailed protocol, you contribute directly to a safer laboratory environment and demonstrate a commitment to responsible chemical stewardship that is the hallmark of a leading research professional.
References
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- Wikipedia. (2023). Organofluorine chemistry.
- ResearchGate. (n.d.). Organofluorines.
- Environmental Health News. (2025). U.S. wastewater treatment fails to address rising organofluorine contamination.
- BenchChem. (n.d.). Safe Disposal of (R)-3-(Boc-amino)pyrrolidine: A Comprehensive Guide for Laboratory Professionals.
- Bibliothèque et Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and.
- Area. (n.d.). Synthetic Organofluorine Compounds.
- Carl ROTH. (2025). Safety Data Sheet: Piperidine.
- BenchChem. (n.d.). Navigating the Disposal of Amino-PEG12-Boc: A Guide for Laboratory Professionals.
- Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
- Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
- AAPPTec. (n.d.). MSDS - Safety Data Sheet.
- ACS Publications. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
- Alfa Aesar. (2020). SAFETY DATA SHEET.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- NCBI - NIH. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods - Wordpress.
- ECHEMI. (n.d.). R-3-amino-1-N-Boc-piperidine SDS, 188111-79-7 Safety Data Sheets.
- BenchChem. (n.d.). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Wikipedia. (2023). tert-Butyloxycarbonyl protecting group.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection - Wordpress.
- AAPPTec. (n.d.). 7 - Safety Data Sheet.
- Jubilant Ingrevia Limited. (2024). 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
- OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- CymitQuimica. (n.d.). This compound.
Sources
- 1. carlroth.com [carlroth.com]
- 2. chemos.de [chemos.de]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. peptide.com [peptide.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 10. collectionscanada.ca [collectionscanada.ca]
- 11. news-medical.net [news-medical.net]
- 12. esg.sustainability-directory.com [esg.sustainability-directory.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. This compound | CymitQuimica [cymitquimica.com]
- 15. echemi.com [echemi.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. fishersci.com [fishersci.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. scienceready.com.au [scienceready.com.au]
- 22. peptide.com [peptide.com]
- 23. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 24. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 25. Making sure you're not a bot! [oc-praktikum.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
